Product packaging for Dimethyl vinyl phosphate(Cat. No.:CAS No. 10429-10-4)

Dimethyl vinyl phosphate

Cat. No.: B080605
CAS No.: 10429-10-4
M. Wt: 152.09 g/mol
InChI Key: FXBLJWDJXBQLEL-UHFFFAOYSA-N
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Description

Dimethyl vinyl phosphate is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9O4P B080605 Dimethyl vinyl phosphate CAS No. 10429-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9O4P/c1-4-8-9(5,6-2)7-3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBLJWDJXBQLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336473
Record name Dimethyl vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-10-4
Record name Dimethyl vinyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Dimethyl Vinylphosphonate

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identity: The query "dimethyl vinyl phosphate" is ambiguous. While a substance with this name exists (CAS Number 10429-10-4), publicly available data on its physical properties is scarce[1][2]. It is more probable that the intended compound of interest is the structurally similar and well-characterized dimethyl vinylphosphonate (CAS Number 4645-32-3), which contains a direct carbon-phosphorus bond. This guide will focus on the physical properties of dimethyl vinylphosphonate.

Dimethyl vinylphosphonate is an organophosphorus compound notable for its dual functionality, incorporating both a reactive vinyl group and a phosphonate moiety. This unique structure makes it a valuable monomer in polymer chemistry and a versatile intermediate in the synthesis of agrochemicals, flame retardants, and pharmaceuticals.[3][4][5] A thorough understanding of its physical properties is essential for its application in research and development.

Core Physical Properties

The physical characteristics of dimethyl vinylphosphonate are well-documented across various chemical suppliers and databases. The following table summarizes the key quantitative data.

Physical PropertyValue
Molecular Formula C₄H₉O₃P[3][4][6][7]
Molecular Weight 136.09 g/mol [3][4][6][7]
Appearance Colorless liquid[4][8]
Boiling Point 197-202 °C[3][4][8][9][10]
Melting Point < -30 °C[3][4][8][10]
Density 1.146 g/mL at 20 °C[4][8][9][10]
Refractive Index (n₂₀/D) 1.428 - 1.435[3][4][8]
Flash Point 98 - 101 °C[3][4][8][10][11]
Vapor Pressure 3.83 mmHg at 25 °C[3][4]
Water Solubility Fully miscible[3][4][8][9][10][11]

Experimental Protocols for Property Determination

The determination of the physical properties of chemical substances like dimethyl vinylphosphonate follows internationally recognized standard protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are a primary reference for these methodologies.[12][13][14][15][16]

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. A common method involves heating the liquid in a flask connected to a condenser and a thermometer. The temperature at which the liquid boils and the vapor condenses is recorded as the boiling point. For substances like dimethyl vinylphosphonate, which have a relatively high boiling point, distillation under reduced pressure may be employed to prevent decomposition, with the results extrapolated to standard atmospheric pressure.

Density Measurement (OECD Guideline 109)

The density of a liquid is typically determined using a pycnometer, a glass flask with a precise volume. The pycnometer is weighed empty, then filled with the substance and weighed again. The density is calculated by dividing the mass of the substance by the volume of the pycnometer. This measurement is temperature-dependent and is usually performed at a standard temperature, such as 20°C.

Water Solubility (OECD Guideline 105)

The flask method is a common procedure for determining water solubility. A known amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method, such as gas chromatography, after separating any undissolved substance. For substances that are fully miscible, like dimethyl vinylphosphonate, this is observed as the substance dissolving completely in all proportions.

Flash Point Measurement (OECD Guideline 102)

The flash point is the lowest temperature at which the vapors of a volatile substance will ignite in the presence of an ignition source. A common apparatus is the Pensky-Martens closed-cup tester. The substance is heated at a slow, constant rate in a closed cup, and a small flame is periodically directed into the vapor space. The flash point is the temperature at which a flash is observed.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a substance like dimethyl vinylphosphonate.

G Figure 1: General Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Sample Acquisition & Purity Analysis (e.g., GC, NMR) B Preliminary Hazard Assessment A->B Safety First C Melting Point / Boiling Point (OECD 102/103) A->C D Density (OECD 109) A->D E Solubility (OECD 105) A->E F Vapor Pressure (OECD 104) A->F G Flash Point A->G H Data Compilation and Review C->H Experimental Data D->H Experimental Data E->H Experimental Data F->H Experimental Data G->H Experimental Data I Technical Data Sheet / Whitepaper Generation H->I Finalized Properties

Caption: A flowchart illustrating the key stages in determining the physicochemical properties of a chemical compound.

References

Chemical structure and formula of dimethyl vinyl phosphate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Dimethyl Vinyl Phosphate

Introduction

This compound (DMVP), a member of the organophosphonate family, is a versatile chemical intermediate with significant applications in materials science and medicinal chemistry. Its unique structure, featuring both a reactive vinyl group and a phosphonate moiety, allows for a wide range of chemical modifications and polymerizations. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of novel materials and potential therapeutic agents.

Chemical Structure and Formula

This compound is an organophosphorus compound with a central phosphorus atom bonded to a vinyl group, two methoxy groups, and a double-bonded oxygen atom.

  • Molecular Formula: C₄H₉O₃P[1][2]

  • Linear Formula: CH₂=CHPO(OCH₃)₂[3][4]

  • IUPAC Name: 1-dimethoxyphosphorylethene[1][2]

  • Synonyms: Dimethyl ethenylphosphonate, Vinyl dimethylphosphonate, Vinylphosphonic acid dimethyl ester[3][4]

  • CAS Number: 4645-32-3[1][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 136.09 g/mol [1][2][3]
Appearance Colorless liquid[5]
Boiling Point 197-202 °C[3][4][5]
Density 1.146 g/mL at 20 °C[3][4][5]
Refractive Index n20/D 1.430-1.435[3][4]
Flash Point 98 °C (closed cup)[3]
Storage Temperature 2-8°C[3][4][5]
Water Solubility Fully miscible[5]
SMILES COP(=O)(C=C)OC[1][3][4]
InChI Key CQCXMYUCNSJSKG-UHFFFAOYSA-N[1][3][4]

Experimental Protocols

Synthesis of Dimethyl Vinylphosphonate

A common method for synthesizing dialkyl vinylphosphonates is through the thermal dissociation of dialkyl 2-acetoxyethanephosphonates.[6]

Protocol:

  • Dimethyl 2-acetoxyethanephosphonate is evaporated at 180 °C under reduced pressure (e.g., 40 mbar).[6]

  • The vapor is passed through a tube reactor heated to a high temperature, typically between 400 and 700 °C, in the absence of a catalyst.[6] For instance, at 550 °C with a nitrogen carrier gas, the residence time in the reactor is approximately 0.5 seconds.[6]

  • The products, dimethyl vinylphosphonate and acetic acid, are then condensed and collected.[6]

  • The resulting mixture can be purified to isolate the dimethyl vinylphosphonate. The starting material, dimethyl 2-acetoxyethanephosphonate, can be obtained from the reaction of dimethyl phosphite with vinyl acetate.[6]

Atom Transfer Radical Polymerization (ATRP)

This compound and its derivatives can be polymerized using controlled radical polymerization techniques like ATRP to create polymers with specific properties.

Protocol for ATRP of a this compound Derivative:

  • A typical ATRP of a vinyl phosphate monomer, such as dimethyl(1-ethoxycarbonyl)vinyl phosphate (DECVP), involves the use of a copper catalyst system and an initiator.[7]

  • For example, the polymerization can be initiated with ethyl 2-bromoisobutyrate in the presence of a catalyst system like Cu(I) Cl/2 ,2'-bipyridine.[7]

  • Faster polymerization rates can be achieved with catalyst systems such as Cu(I)Cl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or Cu(I) Cl/1 ,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA).[7]

  • The reaction is carried out under an inert atmosphere to prevent oxidation of the copper catalyst.

  • The resulting polymer can be purified to remove the catalyst and any unreacted monomer. This method allows for the synthesis of polymers with controlled molecular weights and low polydispersity.[7]

Analytical Method for Organophosphorus Compounds

Gas chromatography (GC) is a common technique for the analysis of organophosphorus compounds like this compound.

Protocol:

  • A gas chromatographic system equipped with a Flame Photometric Detector (FPD) is suitable for the determination of dimethyl methylphosphonate and related compounds in aqueous samples.[8]

  • For soil samples, extraction with a solvent like ethyl acetate is performed, followed by drying and concentration of the extract.[9]

  • An internal standard, such as triethyl phosphate, can be added before analysis.[9]

  • The sample is then injected into the GC, where it is separated on a capillary column (e.g., a 50-m SP2100 glass capillary column).[9]

  • The detector provides a sensitive and selective response to phosphorus-containing compounds, allowing for their quantification.

Biological Activity and Signaling Pathway Inhibition

Vinyl phosphonates are recognized for their potential as enzyme inhibitors, particularly in pathways that are essential for microorganisms but absent in animals.[10] For instance, derivatives of vinyl phosphonic acid have been shown to be potent inhibitors of 3-dehydroquinate synthase (DHQS), a key enzyme in the shikimate pathway for the biosynthesis of aromatic amino acids in bacteria and plants.[10]

The following diagram illustrates a simplified representation of the shikimate pathway and the point of inhibition by vinyl phosphonate analogs.

Shikimate_Pathway_Inhibition DAHP DAHP DHQS 3-Dehydroquinate Synthase (DHQS) DAHP->DHQS Substrate DHQ 3-Dehydroquinate (DHQ) Aromatic_AA Aromatic Amino Acids DHQ->Aromatic_AA ...further steps DHQS->DHQ Product Inhibitor Vinyl Phosphonate Inhibitor Inhibitor->DHQS Inhibition

Caption: Inhibition of the Shikimate Pathway by a Vinyl Phosphonate Analog.

Applications

This compound is a valuable precursor and monomer in various applications:

  • Flame Retardants: It can be incorporated into polymers to enhance their flame-retardant properties.[5][11]

  • Adhesives and Coatings: Its derivatives are used in the formulation of adhesives and coatings.[5]

  • Polymer Chemistry: It serves as a monomer for the production of a variety of polymers and copolymers.[5][11]

  • Biomaterials: Modified forms of this compound have potential applications in biomaterials, such as in drug delivery systems.[1]

  • Chemical Synthesis: The reactivity of its vinyl and phosphonate groups makes it a versatile building block for the synthesis of other organophosphorus compounds.[1]

Conclusion

This compound is a significant organophosphorus compound with a diverse range of applications stemming from its unique chemical structure. Its utility as a monomer in polymerization and as a precursor in the synthesis of specialized chemicals, including potential therapeutic agents, underscores its importance in both industrial and research settings. The methodologies for its synthesis and analysis are well-established, and ongoing research continues to explore new applications for this versatile molecule.

References

Synthesis pathways for dimethyl vinyl phosphate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis Pathways of Dimethyl Vinyl Phosphate

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a significant organophosphorus compound. The information is intended for researchers, scientists, and professionals in drug development and allied fields. This document details four principal methods of synthesis: the Perkow Reaction, Dehydrochlorination of Trichlorfon, a one-pot synthesis from Phosphorus Trichloride, and the thermal dissociation of Dimethyl 2-acetoxyethanephosphonate.

Perkow Reaction

The Perkow reaction is a classic method for the synthesis of vinyl phosphates from trialkyl phosphites and α-halo ketones. In the case of this compound, the reaction proceeds between trimethyl phosphite and chloral (trichloroacetaldehyde).

Experimental Protocol:

A representative protocol for the Perkow reaction involves the slow addition of trimethyl phosphite to chloral in an inert solvent, such as benzene or toluene. The reaction is exothermic and requires careful temperature control, typically maintained between 0 and 20°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure completion. The solvent and the byproduct, methyl chloride, are then removed under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Quantitative Data:
ParameterValue
Reactants Trimethyl phosphite, Chloral
Typical Solvent Benzene, Toluene
Reaction Temperature 0 - 20°C
Reported Yield 85-95%
Purity (after distillation) >98%

Reaction Pathway Diagram:

Perkow_Reaction trimethyl_phosphite Trimethyl Phosphite intermediate Zwitterionic Intermediate trimethyl_phosphite->intermediate chloral Chloral chloral->intermediate product This compound intermediate->product Rearrangement byproduct Methyl Chloride intermediate->byproduct Elimination

Caption: Perkow Reaction for this compound Synthesis.

Dehydrochlorination of Trichlorfon

This compound can be synthesized by the dehydrochlorination of Trichlorfon in an aqueous alkaline solution. This method is commercially significant and relies on the base-promoted elimination of hydrogen chloride.

Experimental Protocol:

Trichlorfon is dissolved in water, and an aqueous solution of an alkali, such as sodium hydroxide or potassium hydroxide, is added dropwise while maintaining the temperature between 40 and 50°C[1]. The pH of the reaction mixture is a critical parameter, with higher pH values favoring the formation of this compound. The reaction is typically monitored by TLC or GC until the consumption of Trichlorfon is complete. The product is then extracted from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or toluene). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data:
ParameterValue
Reactant Trichlorfon
Reagent Aqueous alkali (e.g., NaOH, KOH)
Reaction Temperature 40 - 50°C[1]
Optimal pH > 7 (conversion increases with pH)
Yield pH-dependent, up to 90%
Purity (after extraction) >95%

Reaction Pathway Diagram:

Dehydrochlorination trichlorfon Trichlorfon product This compound trichlorfon->product base Aqueous Alkali (e.g., NaOH) base->product Dehydrochlorination byproduct HCl (neutralized)

Caption: Dehydrochlorination of Trichlorfon to this compound.

One-Pot Synthesis from Phosphorus Trichloride

A more direct "one-pot" synthesis of this compound utilizes phosphorus trichloride, chloral, and methanol as the starting materials. This process avoids the pre-synthesis of phosphite intermediates.

Experimental Protocol:

In a suitable reactor, chloral is mixed with an organic solvent such as toluene. Phosphorus trichloride is then added dropwise at a controlled temperature, typically between 10 and 30°C. After the initial reaction, methanol is added to the mixture, and the temperature is raised to 40-80°C. The reaction is continued for several hours. The progress of the reaction is monitored by analyzing the disappearance of the reactants. Upon completion, the solvent and any volatile byproducts are removed by vacuum distillation to yield crude this compound, which can be further purified.

Quantitative Data:
ParameterValue
Reactants Phosphorus Trichloride, Chloral, Methanol
Typical Solvent Toluene
Reaction Temperature 10 - 30°C (initial), 40 - 80°C (final)
Reported Yield 92 - 95%
Reported Purity 90 - 92%

Experimental Workflow Diagram:

One_Pot_Synthesis start Start step1 Mix Chloral and Toluene start->step1 step2 Add Phosphorus Trichloride (10-30°C) step1->step2 step3 Add Methanol and Heat (40-80°C) step2->step3 step4 Reaction Monitoring (GC) step3->step4 step5 Vacuum Distillation step4->step5 end This compound step5->end

Caption: One-Pot Synthesis Workflow for this compound.

Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

This gas-phase synthesis method involves the thermal decomposition of dimethyl 2-acetoxyethanephosphonate to produce this compound and acetic acid.

Experimental Protocol:

Dimethyl 2-acetoxyethanephosphonate is vaporized and passed through a heated tube reactor. The reaction is carried out at a high temperature, ranging from 400 to 700°C. The process is typically conducted under reduced pressure to facilitate the vaporization of the starting material and the removal of the products from the reaction zone. The product stream is then cooled and condensed to collect a mixture of this compound and acetic acid. The two components can be separated by fractional distillation.

Quantitative Data:
ParameterValue
Reactant Dimethyl 2-acetoxyethanephosphonate
Reaction Temperature 400 - 700°C
Pressure Reduced pressure (e.g., 30-100 mbar)
Selectivity High (approaching 98%)
Yield Dependent on conversion, can be optimized to >90%

Experimental Setup Diagram:

Thermal_Dissociation start Dimethyl 2-acetoxyethanephosphonate vaporizer Vaporizer start->vaporizer reactor Heated Tube Reactor (400-700°C) vaporizer->reactor condenser Condenser reactor->condenser collection Product Collection condenser->collection product This compound collection->product byproduct Acetic Acid collection->byproduct

Caption: Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate.

References

Spectroscopic Characterization of Dimethyl Vinyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl vinyl phosphate (DMVP), a member of the organophosphate family, is a molecule of significant interest in various chemical and biological research areas. Its vinyl and phosphate functional groups impart unique reactivity, making it a versatile building block in organic synthesis and polymer chemistry. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, presenting key data, detailed experimental protocols, and visual representations of analytical workflows and structure-elucidation pathways.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H 5.94 - 6.81Complex Multiplet-Vinyl Protons (=CH, =CH₂)
~6.81Doublet of Doublet of TripletsJ(H,H) = 17.1, J(H,H) = 6.6, J(H,P) = 21.6α-vinyl proton (=CH)
¹³C Data not explicitly found in search results---
³¹P Data not explicitly found in search results; however, vinyl phosphonic acid derivatives show shifts in the range of 11-14 ppm[1]Singlet (proton-decoupled)-P
Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3095 - 3091Medium=C-H Stretch (Vinyl)[1]
1650 - 1590MediumC=C Stretch (Vinyl)[1]
1300 - 1200StrongP=O Stretch[1]
1100 - 1000StrongP-O-C Stretch[1]
1500 - 1450MediumC-H Bend
Table 3: Mass Spectrometry (MS) Data
m/zInterpretation
152Molecular Ion [M]⁺

Note: The molecular formula for this compound is C₄H₉O₄P, and the molecular weight is 152.09 g/mol .

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
λmax (nm)Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹]Solvent
Specific quantitative data for pure this compound was not found in the search results. As an α,β-unsaturated ester, it is expected to have a π → π transition in the UV region.*--

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are synthesized from general procedures for organophosphorus and vinyl compounds, supplemented with specific details where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm for ¹H and ¹³C NMR). For ³¹P NMR, an external standard of 85% phosphoric acid is commonly used.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum.

      • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

      • Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a larger number of scans due to the low natural abundance of ¹³C.

    • ³¹P NMR:

      • Acquire a proton-decoupled ³¹P spectrum.

      • Typical parameters: pulse angle of 45-90°, appropriate spectral width to cover the expected chemical shift range for organophosphates.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal or external standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid at room temperature, the simplest method is to run a neat spectrum.

    • Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the clean, empty salt plates.

    • Place the sample holder with the prepared salt plates in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile compounds like this compound.

      • Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) into the GC.

      • The GC separates the components of the sample, and the eluent is directed into the mass spectrometer.

    • Ionization Method: Electron Ionization (EI) is a standard method for GC-MS.

      • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion.

  • Data Interpretation:

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or hexane).

    • The concentration should be chosen such that the absorbance at the λmax is within the linear range of the instrument (typically 0.2-1.0).

  • Instrumentation and Data Acquisition:

    • Spectrometer: A dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching quartz cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • The λmax provides information about the electronic transitions within the molecule.

    • If the concentration of the solution and the path length of the cuvette are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Mandatory Visualization

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Dimethyl Vinyl Phosphate Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_UV Prepare Dilute Solution in UV- Transparent Solvent Sample->Prep_UV NMR NMR Spectrometer (¹H, ¹³C, ³¹P) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS UV UV-Vis Spectrometer Prep_UV->UV Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Fourier Transform IR->Data_IR Data_MS Mass Spectrum Generation MS->Data_MS Data_UV Absorbance Spectrum UV->Data_UV Interpretation Combined Spectroscopic Data Interpretation & Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Data_UV->Interpretation

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Structural_Elucidation cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational & Other cluster_Info Derived Structural Information DMVP This compound (C₄H₉O₄P) H_NMR ¹H NMR DMVP->H_NMR C_NMR ¹³C NMR DMVP->C_NMR P_NMR ³¹P NMR DMVP->P_NMR IR IR Spectroscopy DMVP->IR MS Mass Spectrometry DMVP->MS UV UV-Vis Spectroscopy DMVP->UV Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Phosphorus_Env Phosphorus Chemical Environment P_NMR->Phosphorus_Env Functional_Groups Functional Groups (P=O, C=C, C-O) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Electronic_Transitions Conjugated System (π → π*) UV->Electronic_Transitions

Caption: Relationship between spectroscopic techniques and elucidated structural information for this compound.

References

Toxicological Profile of Dimethyl Vinyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific toxicological data for dimethyl vinyl phosphate is limited in publicly available literature. Therefore, this guide leverages data from the closely related and well-studied organophosphate insecticide, dichlorvos (2,2-dichlorovinyl dimethyl phosphate), to provide a comprehensive toxicological profile. This approach, known as read-across, is a common practice in toxicology for risk assessment of data-poor chemicals. However, it is important to note that the toxicological properties of this compound may differ from those of dichlorvos.

Introduction

This compound is an organophosphate compound. Organophosphates are a class of chemicals widely used as pesticides and are known for their neurotoxic effects. This technical guide provides a detailed overview of the toxicological profile of this compound, intended for researchers, scientists, and drug development professionals. Due to the limited availability of data for this compound, this profile heavily relies on information from its close structural analog, dichlorvos.

Chemical and Physical Properties

PropertyValueReference
Chemical Name This compound-
Synonyms Phosphoric acid, dimethyl vinyl ester-
Molecular Formula C4H9O4P-
Molecular Weight 152.09 g/mol -
Appearance Colorless liquid (presumed)-
Boiling Point Decomposes before boiling[1]
Melting Point -60 °C (for Dichlorvos)[1]
Vapor Pressure Data not available-
Water Solubility Soluble (presumed based on related compounds)
Log P (Octanol/Water Partition Coefficient) Data not available-

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound are expected to be similar to other vinyl phosphate insecticides.[2]

Absorption: Organophosphates are readily absorbed through all major routes of exposure: dermal, inhalation, and oral.[3]

Distribution: Following absorption, organophosphates are distributed throughout the body, with the highest concentrations often found in the liver and kidneys.

Metabolism: The metabolism of vinyl phosphate insecticides is a critical detoxification pathway.[2] The primary metabolic routes for vinyl phosphates in mammals include:[4]

  • Hydrolysis: The ester linkages are hydrolyzed by A-esterases (phosphatases), leading to the formation of dimethyl phosphate and the corresponding vinyl alcohol derivative. This is a major detoxification step.

  • Oxidative Dealkylation: The methyl groups can be removed through oxidative processes, primarily mediated by cytochrome P450 enzymes in the liver.

  • Glutathione Conjugation: Glutathione S-transferases can catalyze the conjugation of glutathione to the vinyl group, leading to its excretion.

The degradation of dichlorvos, a related compound, primarily proceeds through hydrolysis, breaking it down into dimethyl phosphate and dichloroacetaldehyde.[5] Microbial degradation in the environment can also play a significant role in breaking down these compounds.[6][7]

Excretion: The metabolic products of vinyl phosphates are more water-soluble and are primarily excreted in the urine.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

Signaling Pathway of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Synapse ACh in Synaptic Cleft ACh_Vesicle->ACh_Synapse Nerve Impulse ACh_Synapse->ACh_Synapse Accumulation of ACh ACh_Receptor Postsynaptic ACh Receptor ACh_Synapse->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor->ACh_Synapse Dissociation AChE->ACh_Synapse Choline + Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE DMVP Dimethyl Vinyl Phosphate DMVP->AChE Inhibition

Caption: Inhibition of acetylcholinesterase by this compound leads to the accumulation of acetylcholine in the synaptic cleft.

Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic membrane. This overstimulation of the nervous system is responsible for the clinical signs of organophosphate poisoning.

Acute Toxicity

Endpoint Species Route Value Reference
LD50RatOral58.8 mg/kg[1]
LD50RatDermal113 mg/kg[1]
LC50RatInhalation (4h)1.66 ppm (vapor)[1]
LC50RatInhalation (4h)0.34 mg/L (mist)[1]

Signs of Acute Toxicity: The acute toxic effects of organophosphates are a direct result of acetylcholinesterase inhibition and the subsequent cholinergic crisis. Symptoms can be categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.

  • Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE), as well as bronchospasm and bronchorrhea.

  • Nicotinic Effects: Muscle fasciculations, cramping, and weakness, which can progress to paralysis of skeletal and respiratory muscles.

  • CNS Effects: Anxiety, restlessness, confusion, ataxia, tremors, seizures, and coma.

Subchronic and Chronic Toxicity

No specific subchronic or chronic toxicity data for this compound were found. Long-term exposure to organophosphates can lead to ongoing neurological and neurobehavioral effects. For dichlorvos, a No-Observed-Adverse-Effect Level (NOAEL) has been established based on cholinesterase inhibition.

Endpoint Species Route Duration Value Endpoint Observed Reference
NOAELDogOral-0.05 mg/kg/dayReductions in plasma, RBC, and brain cholinesterase activities[6]
NOAELRatInhalation-0.05 mg/m³Reduction in brain cholinesterase activity[6]

Genotoxicity and Carcinogenicity

There is no specific information on the genotoxicity or carcinogenicity of this compound. For the analog dichlorvos, the International Agency for Research on Cancer (IARC) has classified it as Group 2B, possibly carcinogenic to humans.[1]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine AChE activity and screen for inhibitors.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound solution (or solvent for control)

    • AChE enzyme solution

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the DTNB solution to each well.

  • Initiate the reaction by adding the ATCI substrate solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every 30 seconds for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition of AChE activity by the test compound compared to the control.

In Vivo Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. The method allows for the classification of the substance into a GHS category.

Experimental Workflow for In Vivo Acute Oral Toxicity (OECD 423)

OECD423_Workflow cluster_outcomes Possible Outcomes start Start select_dose Select Starting Dose (e.g., 300 mg/kg) start->select_dose dose_3_animals Dose 3 Animals (single sex, e.g., females) select_dose->dose_3_animals observe_48h Observe for 48 hours dose_3_animals->observe_48h decision1 Outcome? observe_48h->decision1 stop_test Stop Testing Classify Substance observe_48h->stop_test After 14-day observation period outcome1 0-1 Deaths decision1->outcome1 outcome2 2 Deaths decision1->outcome2 outcome3 3 Deaths decision1->outcome3 dose_higher Dose 3 new animals at next higher dose level outcome1->dose_higher dose_same Dose 3 new animals at the same dose level outcome2->dose_same dose_lower Dose 3 new animals at next lower dose level outcome3->dose_lower dose_higher->observe_48h dose_same->observe_48h dose_lower->observe_48h

Caption: A simplified workflow for an in vivo acute oral toxicity study following OECD Guideline 423.

Procedure:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

  • Dose Selection: Select a starting dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice is based on any existing information about the substance's toxicity.

  • Dosing: Administer the test substance by oral gavage to a group of three animals.

  • Observation: Observe the animals closely for signs of toxicity and mortality for at least 14 days.

  • Stepwise Procedure:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified.

    • If 0 or 1 animal dies, the next step is to dose three more animals at a higher or lower dose level, depending on the outcome.

    • This process is repeated until a clear outcome is obtained.

  • Data Analysis: The results are used to classify the substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Conclusion

The toxicological profile of this compound is presumed to be dominated by its activity as an acetylcholinesterase inhibitor, a characteristic feature of organophosphate compounds. While specific quantitative toxicity data for this compound is scarce, data from its close structural analog, dichlorvos, indicates a high acute toxicity via oral, dermal, and inhalation routes. The primary mechanism of action involves the disruption of cholinergic neurotransmission, leading to a range of neurotoxic effects. Metabolism is expected to proceed via hydrolysis and oxidative pathways, leading to detoxification and excretion. Further research is warranted to establish a definitive toxicological profile for this compound and to reduce the uncertainty associated with the read-across from dichlorvos.

References

The Environmental Fate and Degradation of Dimethyl Vinyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl vinyl phosphate (DMVP) is an organophosphate ester of significant interest due to its structural relation to a class of compounds widely used as insecticides and chemical warfare agents. Understanding its environmental persistence, degradation pathways, and ultimate fate is crucial for assessing its ecological impact and developing strategies for remediation. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes affecting this compound, drawing upon data from closely related vinyl phosphate compounds due to the limited availability of studies on DMVP itself. The guide details the primary degradation mechanisms—hydrolysis, photolysis, and biodegradation—and summarizes the key degradation products. Methodologies for studying these processes are outlined, and quantitative data are presented for comparative analysis.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. While specific experimental data for this compound is scarce, properties can be estimated based on its structure and data from analogous compounds like dimethyl vinylphosphonate.

PropertyValue / DescriptionReference(s)
Molecular Formula C₄H₉O₄P
Molecular Weight 152.09 g/mol
Structure A phosphate ester with two methyl groups and one vinyl group attached to the phosphate core.
Water Solubility Expected to be high, similar to other small organophosphate esters. Fully miscible for dimethyl vinylphosphonate.[1]
Vapor Pressure Expected to be low to moderate, contributing to potential atmospheric presence. (3.83 mmHg at 25°C for phosphonate analogue)[1]
Log Koc Expected to be low, indicating limited sorption to soil and sediment and potential for leaching into groundwater. (e.g., Dichlorvos Koc is ~1.45)[2]
Henry's Law Constant Low to moderate, suggesting some potential for volatilization from water surfaces.

Note: Some properties are inferred from the closely related compound, dimethyl vinylphosphonate (CAS 4645-32-3), and the vinyl phosphate insecticide, dichlorvos.

Environmental Fate and Persistence

The persistence of a chemical in the environment is a critical factor in its overall risk profile. Chemicals that degrade slowly can accumulate and have long-term effects[3]. Organophosphate esters, particularly those with vinyl groups, are generally considered to be non-persistent in the environment due to their susceptibility to hydrolysis.

  • Soil: In soil environments, the primary degradation pathway for vinyl phosphates is hydrolysis, which is significantly influenced by pH and temperature. Microbial degradation also plays a crucial role in their breakdown[4][5]. Due to its expected high water solubility and low soil organic carbon partition coefficient (Koc), this compound is likely to be mobile in soil and has the potential to leach into groundwater[2][6].

  • Water: Hydrolysis is the dominant degradation mechanism in aquatic environments. The rate of hydrolysis is highly dependent on pH, with faster degradation occurring under alkaline conditions[5][6]. Photodegradation can also contribute to its removal from sunlit surface waters.

  • Air: While some organophosphates can be released into the atmosphere, they are generally degraded by atmospheric radicals. Direct photolysis is not considered a major degradation pathway for compounds like dichlorvos, as they do not strongly absorb UV light above 240 nm[2][5].

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis

Hydrolysis is the most significant abiotic degradation pathway for this compound and related vinyl phosphate insecticides. The process involves the cleavage of the phosphoester bond, specifically the P-O-vinyl linkage.

The reaction is highly pH-dependent, with the rate increasing significantly in alkaline (basic) conditions[6]. The primary products of hydrolysis are dimethyl phosphate (DMP) and an aldehyde or ketone, depending on the structure of the vinyl group. For DMVP, this would be acetaldehyde.

The general mechanism involves a nucleophilic attack on the phosphorus atom. Under alkaline conditions, the hydroxide ion (OH⁻) acts as the nucleophile. The toxicity of the parent compound is significantly reduced through this hydrolysis, as the resulting dimethyl phosphate has a much lower affinity for acetylcholinesterase[2].

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light. While direct photolysis of simple vinyl phosphates is often slow, the process can be enhanced by the presence of photosensitizers or through photocatalysis.

Studies on other organophosphate esters have shown that they can be degraded using advanced oxidation processes, such as UV irradiation in the presence of hydrogen peroxide (UV/H₂O₂) or a photocatalyst like titanium dioxide (TiO₂)[7][8]. These processes generate highly reactive hydroxyl radicals (•OH) that attack and mineralize the organic compound, ultimately breaking it down into carbon dioxide, water, and inorganic phosphate[7].

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a key process for the removal of organophosphate pesticides from the environment[9][10].

Microbial Degradation

A wide range of soil and water microorganisms have been shown to degrade organophosphate insecticides. Many bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or nitrogen[10][11]. The primary mechanism of microbial degradation is enzymatic hydrolysis.

Enzymes such as phosphotriesterases (PTEs) and organophosphate hydrolase (OPH) are highly efficient at breaking the phosphoester bonds of these compounds[9][12][13]. This enzymatic hydrolysis is often much faster than chemical hydrolysis under similar environmental conditions[14].

Several bacterial genera, including Pseudomonas, Flavobacterium, Proteus, and Serratia, have been identified as capable of degrading vinyl phosphate insecticides like dichlorvos[4][13]. Fungi, including species of Aspergillus and Penicillium, also participate in the decomposition of organophosphates[15].

The degradation pathway is similar to chemical hydrolysis, yielding dimethyl phosphate and a carbon-containing fragment that can be further metabolized by the microorganism.

Summary of Degradation Products

The degradation of this compound, through both abiotic and biotic pathways, results in the formation of several breakdown products. The acute toxicity of these degradates is significantly lower than that of the parent compound[2].

Degradation ProductFormation Pathway(s)NotesReference(s)
Dimethyl Phosphate (DMP) Hydrolysis, BiodegradationThe primary and most common degradation product.[2][5][6]
Acetaldehyde Hydrolysis, BiodegradationFormed from the cleavage of the vinyl group. It is volatile and can be further metabolized.
Phosphoric Acid Further degradation of DMPRepresents complete mineralization of the phosphorus component.[7]
Carbon Dioxide & Water Complete mineralizationThe end products of complete degradation, particularly through advanced oxidation processes.[8]

Experimental Protocols and Methodologies

The study of the environmental fate of compounds like this compound involves a combination of laboratory experiments and analytical techniques.

Hydrolysis Studies

A typical hydrolysis experiment involves dissolving the compound in buffered aqueous solutions at various pH levels (e.g., 4, 7, and 9) and incubating them at a constant temperature.

  • Preparation: Stock solutions of this compound are prepared in a suitable solvent (e.g., acetonitrile).

  • Incubation: Aliquots of the stock solution are added to sterile, buffered aqueous solutions at different pH values. The solutions are incubated in the dark at a controlled temperature (e.g., 25°C).

  • Sampling: Samples are collected at specific time intervals.

  • Analysis: The concentration of the parent compound and the formation of degradation products (like DMP) are monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Kinetics: The rate of hydrolysis and the half-life (t₁/₂) at each pH are calculated from the concentration-time data.

Biodegradation Studies

Biodegradation experiments are designed to assess the rate and extent of microbial degradation in environmental matrices like soil or water.

  • Microcosm Setup: Soil or water samples with active microbial populations are placed in controlled environmental chambers or flasks (microcosms).

  • Spiking: The microcosms are spiked with a known concentration of this compound.

  • Incubation: The systems are incubated under controlled conditions (temperature, moisture, light). Sterile controls (e.g., autoclaved soil) are often included to differentiate between biotic and abiotic degradation.

  • Extraction and Analysis: At various time points, subsamples are taken, and the remaining this compound and its metabolites are extracted using appropriate solvents. The extracts are then analyzed by GC-MS or LC-MS/MS to determine the rate of disappearance of the parent compound and the appearance of metabolites.

Analytical Methods

Accurate quantification of the parent compound and its degradation products is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. It is commonly used for the analysis of organophosphate pesticides and their metabolites[15][16].

  • High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS), HPLC is suitable for analyzing less volatile and more polar compounds, including degradation products like dimethyl phosphate[13][17].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation of unknown degradation products.

Visualizations

The following diagrams illustrate the key degradation pathway and a typical experimental workflow for studying the environmental fate of this compound.

cluster_1 Mineralization DMVP This compound (C₄H₉O₄P) DMP Dimethyl Phosphate (DMP) DMVP->DMP Hydrolysis / Enzymatic Cleavage Acetaldehyde Acetaldehyde DMVP->Acetaldehyde P-O-Vinyl Bond Cleavage H2O Water (H₂O) Microbes Microorganisms (e.g., Pseudomonas sp.) Mineralization Further Degradation (CO₂, H₂O, PO₄³⁻) DMP->Mineralization Acetaldehyde->Mineralization

Caption: Primary degradation pathway of this compound.

A Microcosm Setup (Soil/Water Sample) B Spike with This compound A->B C Incubation (Controlled Conditions) B->C D Time-Series Sampling C->D E Solvent Extraction D->E F Sample Cleanup & Concentration E->F G Instrumental Analysis (GC-MS / LC-MS) F->G H Data Analysis (Degradation Kinetics, Half-life) G->H

Caption: Experimental workflow for a biodegradation study.

Conclusion

This compound, like other vinyl phosphate esters, is not expected to be persistent in the environment. Its degradation is primarily driven by chemical hydrolysis, especially under alkaline conditions, and microbial metabolism in soil and water. The main degradation products, dimethyl phosphate and acetaldehyde, are of significantly lower toxicity than the parent compound. While direct photolysis is a minor pathway, advanced oxidation processes can effectively lead to its complete mineralization. Future research should focus on obtaining specific experimental data for this compound to confirm the degradation kinetics and pathways inferred from related compounds, thereby allowing for a more precise environmental risk assessment.

References

The Core Mechanism of Dimethyl Vinyl Phosphate (Dichlorvos) as an Insecticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl vinyl phosphate, commonly known as dichlorvos (DDVP), is a broad-spectrum organophosphate insecticide that has been utilized for decades in pest control. Its efficacy stems from its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects. This technical guide provides an in-depth exploration of the mechanism of action of dichlorvos, detailing its biochemical interactions, toxicological effects, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in insecticide development and neurotoxicology.

Introduction

Dichlorvos is a volatile organophosphate insecticide effective against a wide range of pests, including flies, mosquitoes, and cockroaches.[1][2] It acts as a contact and stomach poison, with rapid knockdown capabilities.[2] The primary mode of action of dichlorvos, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the central nervous system in both insects and mammals.[3] This guide will dissect the molecular interactions underlying this mechanism, present key quantitative data on its toxicity, and provide detailed protocols for relevant experimental assays.

Chemical and Physical Properties

Dichlorvos is a colorless to amber liquid with a mild aromatic odor.[4] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₄H₇Cl₂O₄P[3]
Molecular Weight 220.98 g/mol [3]
Density 1.415 g/mL at 25°C[3]
Boiling Point 140 °C at 27 hPa[4]
Vapor Pressure 1.2 x 10⁻² mmHg at 20°C[3]
Solubility in Water Soluble[4]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary target of dichlorvos is the enzyme acetylcholinesterase (AChE), which is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE by dichlorvos leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of nerve function.[3]

The Cholinergic Synapse

In a healthy cholinergic synapse, the arrival of a nerve impulse at the presynaptic terminal triggers the release of ACh into the synaptic cleft. ACh then binds to its receptors on the postsynaptic membrane, leading to the propagation of the nerve signal. To terminate the signal, AChE rapidly breaks down ACh into choline and acetate.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->Vesicles Triggers release ACh ACh Vesicles->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptors ACh Receptors ACh->Receptors Binds to Choline_Acetate Choline_Acetate AChE->Choline_Acetate -> Choline + Acetate Signal Signal Propagation Receptors->Signal Initiates

Figure 1. Normal Cholinergic Synaptic Transmission.
Inhibition by Dichlorvos

Dichlorvos acts as an irreversible inhibitor of AChE. The phosphate group of dichlorvos covalently binds to the serine hydroxyl group in the active site of the enzyme, forming a stable, phosphorylated enzyme that is functionally inactive. This prevents the breakdown of acetylcholine.

The accumulation of acetylcholine in the synapse leads to a state of hyperexcitation, characterized by continuous firing of nerve impulses. This uncontrolled nerve activity results in tremors, paralysis, and ultimately, the death of the insect.

Dichlorvos_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nerve_Impulse Nerve Impulse Vesicles Vesicles with Acetylcholine (ACh) Nerve_Impulse->Vesicles Triggers release ACh Accumulated ACh Vesicles->ACh Releases Receptors ACh Receptors ACh->Receptors Binds to AChE_inhibited Inhibited Acetylcholinesterase Dichlorvos Dichlorvos Dichlorvos->AChE_inhibited Irreversibly Inhibits Signal Continuous Signal (Hyperexcitation) Receptors->Signal Constant Stimulation

Figure 2. Inhibition of Acetylcholinesterase by Dichlorvos.

Quantitative Toxicity Data

The toxicity of dichlorvos varies among different insect species and developmental stages. The following tables summarize key quantitative data from toxicological studies.

Lethal Dose (LD₅₀) Values

The LD₅₀ is the dose of a substance that is lethal to 50% of a test population.

Insect SpeciesDevelopmental StageLD₅₀ (µ g/insect )Reference
Musca domestica (House Fly)Adult (Susceptible Strain)0.0399[5]
Musca domestica (House Fly)Adult (Resistant Strain - Isfahan)515.29[1]
Musca domestica (House Fly)Adult (Resistant Strain - Mobarake)385.22[1]
Blattella germanica (German Cockroach)4-week-old Nymph0.108[6]
Blattella germanica (German Cockroach)6-week-old Nymph2.003[6]
Blattella germanica (German Cockroach)Adult Male1.152[6]
Blattella germanica (German Cockroach)Adult Female1.455[6]
Inhibitory Concentration (IC₅₀) Values

The IC₅₀ is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.

Insect SpeciesEnzyme SourceIC₅₀ (µM)Reference
Musca domestica (House Fly)Head Homogenate (Susceptible)Not explicitly stated, but used as baseline[1]
Musca domestica (House Fly)Head Homogenate (Resistant - Isfahan)343.94-fold less sensitive than susceptible[1]
Musca domestica (House Fly)Head Homogenate (Resistant - Mobarake)741.93-fold less sensitive than susceptible[1]
Colossoma macropomum (Tambaqui Fish)Brain Homogenate0.368[7]

Experimental Protocols

Determination of LD₅₀ by Topical Application

This protocol describes a standard method for determining the acute contact toxicity of dichlorvos to adult insects.

LD50_Workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Data Collection cluster_analysis Data Analysis A 1. Prepare serial dilutions of dichlorvos in acetone. C 3. Apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a microapplicator. A->C B 2. Anesthetize adult insects (e.g., with CO₂ or chilling). B->C E 5. Place treated insects in holding containers with food and water. C->E D 4. Treat a control group with acetone only. D->E F 6. Record mortality at specified time points (e.g., 24 hours). E->F G 7. Correct for control mortality using Abbott's formula if necessary. F->G H 8. Perform probit analysis to calculate the LD₅₀ value and 95% confidence limits. G->H

Figure 3. Experimental Workflow for LD₅₀ Determination.

Materials:

  • Technical grade dichlorvos

  • Acetone (analytical grade)

  • Micropipettes or microapplicator

  • Adult insects of a uniform age and sex

  • CO₂ or cold plate for anesthesia

  • Holding containers (e.g., petri dishes with ventilated lids)

  • Food and water source for insects

  • Probit analysis software

Procedure:

  • Preparation of Dichlorvos Solutions: Prepare a stock solution of dichlorvos in acetone. From this stock, create a series of at least five serial dilutions to be used for the bioassay.

  • Insect Handling: Anesthetize a batch of insects using a brief exposure to CO₂ or by placing them on a cold plate.

  • Topical Application: Using a calibrated microapplicator, apply a precise volume (typically 1 µL) of each dichlorvos dilution to the dorsal thorax of each insect.[8][9] A separate group of insects should be treated with acetone alone to serve as a control.

  • Incubation: Place the treated insects into holding containers with access to food and water. Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark photoperiod).

  • Mortality Assessment: Record the number of dead insects in each group at a predetermined time, typically 24 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: If mortality in the control group is between 5% and 20%, the data should be corrected using Abbott's formula. The dose-mortality data is then subjected to probit analysis to determine the LD₅₀ value and its 95% confidence intervals.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method and is used to determine the in vitro inhibition of AChE by dichlorvos.[10][11]

AChE_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis A 1. Prepare insect tissue homogenate (e.g., from heads) in phosphate buffer. B 2. Centrifuge the homogenate and collect the supernatant containing AChE. A->B D 4. In a microplate well, mix the enzyme supernatant with a dichlorvos dilution (or solvent for control). B->D C 3. Prepare serial dilutions of dichlorvos in a suitable solvent. C->D E 5. Pre-incubate to allow for inhibitor-enzyme interaction. D->E F 6. Initiate the reaction by adding acetylthiocholine (substrate) and DTNB (Ellman's reagent). E->F G 7. Immediately measure the change in absorbance at 412 nm over time using a microplate reader. F->G H 8. Calculate the rate of reaction for each dichlorvos concentration. G->H I 9. Determine the percent inhibition relative to the control. H->I J 10. Plot percent inhibition against dichlorvos concentration to determine the IC₅₀ value. I->J

Figure 4. Experimental Workflow for AChE Inhibition Assay.

Materials:

  • Insect tissue (e.g., heads)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Homogenizer

  • Refrigerated centrifuge

  • Dichlorvos

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Homogenize insect heads in ice-cold phosphate buffer. Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes. Collect the supernatant, which contains the AChE enzyme.[11][12]

  • Assay Preparation: In the wells of a 96-well microplate, add the enzyme supernatant.

  • Inhibitor Addition: Add various concentrations of dichlorvos to the wells. Include a control group with no inhibitor.

  • Reaction Initiation: To start the reaction, add a solution containing ATCI and DTNB to each well.

  • Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over a set period. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each dichlorvos concentration relative to the control. The IC₅₀ value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The insecticidal activity of this compound is unequivocally linked to its potent and irreversible inhibition of acetylcholinesterase. This disruption of cholinergic neurotransmission leads to a cascade of physiological effects that are ultimately lethal to susceptible insects. Understanding the intricacies of this mechanism, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued development of effective and selective pest control strategies, as well as for assessing and mitigating the risks associated with insecticide resistance. The information compiled in this guide serves as a foundational resource for professionals dedicated to advancing the science of insecticide action and neurotoxicology.

References

Solubility and Stability of Dimethyl Vinyl Phosphate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of dimethyl vinyl phosphate (DMVP) in aqueous solutions. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties of this compound

This compound (DMVP) is an organophosphorus compound with the chemical formula C₄H₉O₃P. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₄H₉O₃P
Molecular Weight 136.09 g/mol
CAS Number 4645-32-3
Appearance Colorless liquid
Density 1.146 g/mL at 20 °C
Boiling Point 197-202 °C
Refractive Index n20/D 1.430-1.435
Storage Temperature 2-8°C

Solubility in Aqueous Solutions

This compound is characterized by its high solubility in water. Multiple sources describe it as being "fully miscible with water" under ambient conditions.[1] This high water solubility is attributed to the hydrophilic nature of the phosphonate group.

Quantitative Solubility Data

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its handling, storage, and application. The primary degradation pathway in aqueous media is hydrolysis. The molecule is noted to be sensitive to light, air, and moisture, and it is recommended to be stored under cold conditions.[1]

Hydrolysis of this compound

The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by acids or bases. The ultimate hydrolysis product is vinylphosphonic acid, with the stepwise loss of two methyl groups.

A known procedure for the complete hydrolysis of this compound involves refluxing in 6 M aqueous hydrochloric acid for two hours.[4] This demonstrates its instability under strong acidic conditions and elevated temperatures.

Hydrolysis Pathway of this compound

G Figure 1: Hydrolysis Pathway of this compound DMVP This compound MVP Monomethyl Vinyl Phosphate DMVP->MVP + H₂O - CH₃OH Methanol1 Methanol VPA Vinylphosphonic Acid MVP->VPA + H₂O - CH₃OH Methanol2 Methanol

Caption: Hydrolysis of DMVP proceeds in two steps to yield vinylphosphonic acid.

Influence of pH and Temperature on Stability

To illustrate the potential impact of pH, Table 2 presents photodegradation half-life data for other phosphonates in aqueous solutions. While this is a different degradation mechanism, it highlights the significant influence of pH on the stability of this class of compounds.

PhosphonatepHIron PresenceHalf-life (minutes)Reference
NTMP, EDTMP, DTPMP, HDTMP3Without15 - 35[5]
NTMP, EDTMP, DTPMP, HDTMP3With (3.6 µM)5 - 10[5]
NTMP, EDTMP, DTPMP, HDTMP5-6Without10 - 35[5]
NTMP, EDTMP, DTPMP, HDTMP5-6With (3.6 µM)5 - 15[5]
NTMP, EDTMP, DTPMP, HDTMP10Without50 - 75[5]
NTMP, EDTMP, DTPMP, HDTMP10With (3.6 µM)35 - 60[5]

NTMP: Nitrilotris-methylenephosphonic acid, EDTMP: Ethylenediamine-tetra-methylenephosphonic acid, DTPMP: Diethylenetriaminepenta-methylenephosphonic acid, HDTMP: Hexaethylenediamine-tetra-methylenephosphonic acid.

Experimental Protocols

For researchers needing to generate specific solubility and stability data for this compound, standardized methodologies are recommended.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol provides a framework for determining the water solubility of a substance.

Experimental Workflow for Solubility Determination

G Figure 2: Workflow for Water Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add DMVP to a known volume of water at a specific temperature (e.g., 20°C) B Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure saturation A->B C Allow the solution to settle B->C D Take an aliquot of the aqueous phase C->D E Determine the concentration of DMVP using a validated analytical method (e.g., HPLC or GC) D->E

Caption: A general workflow for determining the water solubility of DMVP.

Methodology:

  • Preliminary Test: To estimate the approximate solubility, add increasing volumes of water at room temperature to a known amount of this compound (e.g., 0.1 g) in a stoppered measuring cylinder. After each addition, shake the mixture for 10 minutes and visually inspect for undissolved compound.[2]

  • Flask Method (for solubilities > 10⁻² g/L):

    • Prepare a saturated solution of this compound in water at a constant temperature (e.g., 20 ± 0.5 °C).

    • Stir the solution for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Allow the mixture to stand to separate the phases.

    • Analyze the concentration of this compound in the aqueous phase using a suitable analytical method.

  • Column Elution Method (for solubilities < 10⁻² g/L):

    • A column is filled with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the substance in the eluate is monitored until it reaches a plateau, indicating saturation.

Determination of Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This guideline describes a procedure to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at different pH values.[6]

Methodology:

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Solution: Prepare a solution of this compound in each buffer solution. The concentration should be low enough to be soluble but high enough for accurate quantification.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: At appropriate time intervals, withdraw aliquots from each test solution.

  • Analysis: Determine the concentration of the remaining this compound in each aliquot using a validated, stability-indicating analytical method.

  • Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the pseudo-first-order rate constant (k) and the half-life (t₁/₂) for the degradation at each pH.

Analytical Methods for Quantification

A validated analytical method is crucial for accurate solubility and stability studies. While a specific, published stability-indicating method for this compound was not identified, suitable methods can be developed based on common techniques for organophosphorus compounds.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is a common approach for such studies.

Proposed HPLC Method Parameters:

  • Column: C18 (e.g., Inertsil ODS, 150 x 4.6 mm, 5 µm).[7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][8]

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[7]

  • Flow Rate: Typically 1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature (e.g., 35 °C).[7]

Method development would involve optimizing the mobile phase composition to achieve good resolution between the parent this compound peak and any degradation products.

Gas Chromatography (GC)

Gas chromatography can also be employed, particularly for the analysis of the parent compound and potentially volatile degradation products.

Proposed GC Method Parameters:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% OV-210).[9]

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.

  • Detector: A phosphorus-specific detector such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) is recommended for selectivity and sensitivity. Mass Spectrometry (MS) can also be used for identification and quantification.

  • Derivatization: The hydrolysis products (monomethyl vinyl phosphate and vinylphosphonic acid) are ionic and not volatile. Their analysis by GC would require a derivatization step, for example, by benzylation, to form volatile esters.[9]

Signaling Pathways

The reviewed scientific literature did not contain any information regarding the involvement of this compound in biological signaling pathways. As a synthetic intermediate, it is not expected to have a direct role in cellular signaling.

Conclusion

References

Dimethyl Vinyl Phosphate: A Technical Overview of Synonyms, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dimethyl vinyl phosphate (CAS Number: 10429-10-4), a member of the organophosphate class of compounds. This document will cover its nomenclature, and in the absence of extensive specific data, will draw upon the broader knowledge of vinyl phosphates to discuss its synthesis, and biological mechanism of action. It is important to note that while there is a significant body of research on the structurally related dimethyl vinylphosphonate (CAS Number: 4645-32-3), specific experimental data for this compound is limited in publicly accessible literature.

Nomenclature and Chemical Identity

This compound is known by several alternative names. Clarity in nomenclature is critical to distinguish it from its phosphonate analogue.

Identifier Type Value
IUPAC Name Ethenyl dimethyl phosphate
CAS Number 10429-10-4[1][2][3]
Synonyms Phosphoric acid vinyldimethyl ester, Phosphoric acid dimethylvinyl ester[3]
Molecular Formula C4H9O4P[2]
Molecular Weight 152.09 g/mol [1]

Synthesis of Vinyl Phosphates

The synthesis of vinyl phosphates is most notably achieved through the Perkow reaction. This reaction involves the treatment of a trialkyl phosphite with a haloketone, which results in the formation of a dialkyl vinyl phosphate and an alkyl halide.[4] This is a key distinction from the Michaelis–Arbuzov reaction, which would typically yield a beta-keto phosphonate.[4]

Other synthetic routes to related vinyl phosphorus compounds can involve olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, which are versatile methods for the formation of carbon-carbon double bonds.[1]

Perkow_Reaction Trialkyl_phosphite Trialkyl phosphite Intermediate Zwitterionic Intermediate Trialkyl_phosphite->Intermediate + Haloketone α-Haloketone Haloketone->Intermediate Vinyl_phosphate This compound Intermediate->Vinyl_phosphate Rearrangement & Dealkylation Alkyl_halide Alkyl halide Intermediate->Alkyl_halide

Caption: General schematic of the Perkow reaction for vinyl phosphate synthesis.

Biological Activity and Mechanism of Action

As an organophosphate, this compound is anticipated to act as a cholinesterase inhibitor. This class of compounds is known to interfere with the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine.

Cholinesterase_Inhibition cluster_Synapse Synaptic Cleft cluster_Inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inactivated_AChE Inactivated AChE (Phosphorylated) AChE->Inactivated_AChE Phosphorylates Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Initiates DVP This compound DVP->AChE Inhibits

Caption: Mechanism of cholinesterase inhibition by organophosphates.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not widely reported in the literature. However, a general procedure for the synthesis of vinyl phosphates via the Perkow reaction would involve the slow addition of an α-haloketone to a solution of a trialkyl phosphite, often at elevated temperatures. The reaction progress would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Purification is usually achieved by distillation under reduced pressure or column chromatography.

Characterization would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR would be used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the P=O and C=C bonds.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

For the assessment of biological activity, an in vitro cholinesterase inhibition assay would be employed. A typical protocol involves:

  • Enzyme Preparation: A source of acetylcholinesterase (e.g., from bovine erythrocytes or recombinant human AChE) is prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is incubated with varying concentrations of this compound for a defined period.

  • Substrate Addition: A chromogenic substrate, such as acetylthiocholine, is added.

  • Activity Measurement: The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the color change produced by the reaction of the product (thiocholine) with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined.

Conclusion

This compound is an organophosphate compound with potential applications stemming from its reactivity and presumed biological activity as a cholinesterase inhibitor. While it shares a mechanistic framework with other well-studied organophosphates, a notable scarcity of specific experimental data for this compound exists in the public domain. Further research is required to fully characterize its physicochemical properties, delineate its biological activity with quantitative metrics, and develop detailed synthetic and analytical protocols. The information provided herein, based on the broader understanding of vinyl phosphates, serves as a foundational guide for researchers and professionals in the fields of chemistry and drug development.

References

Biological activity of dimethyl vinyl phosphate derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of Dimethyl Vinyl Phosphate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound derivatives represent a significant class of organophosphorus compounds, primarily recognized for their potent biological activity as inhibitors of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of their mechanism of action, quantitative biological data, structure-activity relationships, and key experimental protocols relevant to their study. The primary mode of toxicity stems from the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. This guide summarizes acute toxicity (LD50) and enzyme inhibition (IC50) data for prominent derivatives such as Dichlorvos, Mevinphos, and Crotoxyphos. Furthermore, detailed methodologies for acetylcholinesterase inhibition and cytotoxicity assays are presented, alongside visualizations of key biochemical pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction to this compound Derivatives

Organophosphorus compounds are a broad class of chemicals with diverse applications, most notably as pesticides and chemical warfare agents. Within this class, this compound derivatives are characterized by a core chemical structure featuring a phosphate group attached to a vinyl moiety. A key synthetic breakthrough for this class was the Perkow reaction, which allows for the formation of vinyl phosphates from trialkyl phosphites and α-halogenated carbonyl compounds. These compounds exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. By understanding the nuances of their chemical structure and biological interactions, researchers can better design novel compounds for targeted applications, from more effective and selective pesticides to potential therapeutic agents.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for most this compound derivatives is the inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid.

The inhibition process involves the this compound acting as a substrate mimic. The phosphorus atom is attacked by the nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, covalent phosphoserine bond and the release of the vinyl-containing leaving group. This phosphorylated enzyme is catalytically inactive and its reactivation is extremely slow. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a state known as cholinergic crisis. Symptoms range from salivation and muscle tremors to convulsions, respiratory failure, and death.[1]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binds Choline Choline + Acetate AChE->Choline DMVP Dimethyl Vinyl Phosphate Derivative AChE_p Phosphorylated AChE (Inactive) Response Signal Termination Receptor->Response Leads to Overstimulation Continuous Stimulation (Cholinergic Crisis) Receptor->Overstimulation Leads to DMVP->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Quantitative Biological Data

The biological activity of this compound derivatives is quantified through various metrics, including enzyme inhibition constants (IC50) and toxicity values (LD50). The following tables summarize available data for several prominent compounds.

Acetylcholinesterase Inhibition

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

CompoundEnzyme SourceIC50 Value (µM)Reference
DichlorvosTambaqui (Fish) Brain AChE0.368[2]
Crotoxyphos (+)Daphnia magna AChE1.1[3]
Crotoxyphos (-)Daphnia magna AChE12.0[3]
Crotoxyphos (+)Medaka (Fish) AChE25.0[3]
Crotoxyphos (-)Medaka (Fish) AChE>25.0[3]

Note: Crotoxyphos is a chiral compound; (+) and (-) refer to the different enantiomers, which exhibit different inhibitory potencies.[3]

Acute Toxicity Data

The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.

CompoundTest AnimalRouteLD50 (mg/kg)Reference
Dichlorvos (DDVP)RatOral56 - 97.5[4][5]
Dichlorvos (DDVP)RatOral21.4[6]
MevinphosRatOral3 - 7[7]
ChlorfenvinphosRatOral15.4[8][9]
CrotoxyphosRatOral74
Dichlorvos (DDVP)RatDermal75 - 107
MevinphosRatDermal4.2 - 4.7
ChlorfenvinphosRatDermal31 - 108
CrotoxyphosRatDermal375

*Note: Chlorfenvinphos is a diethyl vinyl phosphate, included for structural comparison.[10]

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of vinyl phosphate derivatives and their biological activity is critical for designing new molecules. Key insights can be drawn from the available data:

  • Leaving Group: The nature of the vinyl group is paramount. Electron-withdrawing substituents on the vinyl group, such as the two chlorine atoms in Dichlorvos, increase the electrophilicity of the phosphorus atom. This makes it a better target for the serine hydroxyl in the AChE active site, enhancing its inhibitory potency.[11]

  • Alkyl Groups on Phosphate: The methyl groups in dimethyl phosphates are generally associated with high reactivity and toxicity. Replacing them with larger alkyl groups (e.g., diethyl in Chlorfenvinphos) can modulate this activity, often slightly reducing acute toxicity.[11]

  • Stereochemistry: For chiral derivatives like Crotoxyphos, enantiomers can exhibit significantly different biological activities. In Daphnia magna, the (+)-enantiomer of crotoxyphos is over 10 times more inhibitory to AChE than the (-)-enantiomer, highlighting the importance of stereospecific interactions with the enzyme's active site.[3][12]

Quantitative Structure-Activity Relationship (QSAR) models for organophosphates have shown that electronic properties, such as the HOMO-LUMO energy gap, are significant predictors of binding affinity and inhibitory rate.[13]

Key Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 14 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.

    • Prepare the AChE enzyme solution (e.g., from electric eel or human recombinant) in phosphate buffer to a working concentration (e.g., 1 U/mL).

    • Prepare various concentrations of the this compound derivative (test inhibitor) in a suitable solvent (e.g., DMSO or ethanol), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer (pH 8.0).

      • 10 µL of the test inhibitor solution (or solvent for control).

      • 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over 5-10 minutes or as an endpoint measurement after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

AChE_Assay_Workflow start Start prep Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitor) start->prep plate Add Buffer, Inhibitor, and AChE to 96-well plate prep->plate incubate1 Pre-incubate (15 min, 25°C) plate->incubate1 add_dtnb Add DTNB Solution incubate1->add_dtnb add_atci Initiate Reaction: Add ATCI Substrate add_dtnb->add_atci measure Measure Absorbance at 412 nm (Kinetic or Endpoint) add_atci->measure analyze Calculate % Inhibition Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the AChE Inhibition Assay (Ellman's Method).
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.

Methodology:

  • Cell Plating:

    • Seed cells (e.g., a relevant cell line like SH-SY5Y for neurotoxicity) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with solvent).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The absorbance values are directly proportional to the number of viable cells.

    • Calculate cell viability as a percentage of the control: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (Cytotoxic Concentration 50%) value.

Conclusion and Future Directions

This compound derivatives are potent and effective biological agents, primarily functioning as irreversible inhibitors of acetylcholinesterase. Their toxicity and inhibitory power are highly dependent on their specific chemical structure, including substituents on the vinyl group and the stereochemistry of the molecule. The quantitative data for compounds like Dichlorvos and Mevinphos underscore their high acute toxicity, which has led to regulatory restrictions on their use.

Future research in this area may focus on several key avenues:

  • Selective Toxicity: Designing derivatives that exhibit high toxicity to target insect pests while having minimal effects on non-target organisms, including mammals and beneficial insects. This involves exploiting subtle differences in the active sites of AChE across different species.

  • Therapeutic Applications: While highly toxic, the fundamental mechanism of AChE inhibition is utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis. Research into novel, reversible vinyl phosphate derivatives with favorable pharmacokinetic profiles could yield new therapeutic leads.

  • Bioremediation: Developing enzymatic or microbial methods for the rapid degradation of these persistent pesticides in the environment to mitigate their ecological impact.

A thorough understanding of the principles outlined in this guide is essential for any professional engaged in the research and development of this important class of organophosphorus compounds.

References

Degradation of Dimethyl Vinyl Phosphate: A Technical Guide to Abiotic and Biotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of dimethyl vinyl phosphate (DMVP). Due to the limited availability of specific data for DMVP, this guide extensively leverages data from the structurally similar and well-studied organophosphate insecticide, dichlorvos (2,2-dichlorovinyl dimethyl phosphate), as a predictive model. The degradation of dichlorvos is expected to follow similar pathways, primarily involving the cleavage of the P-O-vinyl bond.

Abiotic Degradation Pathways

The primary abiotic degradation pathway for this compound is hydrolysis, a reaction highly influenced by pH and temperature. Photodegradation in soil and water also contributes to its breakdown, although to a lesser extent.

Hydrolysis

Hydrolysis of vinyl phosphates like DMVP involves the cleavage of the P-O-vinyl bond. This process is significantly faster in alkaline conditions compared to acidic or neutral environments[1]. The principal products of DMVP hydrolysis are expected to be dimethyl phosphate (DMP) and acetaldehyde. For the related compound dichlorvos, hydrolysis yields DMP and 2,2-dichloroacetaldehyde[1][2][3][4].

Table 1: Hydrolysis Half-life of Dichlorvos at Various pH and Temperatures

pHTemperature (°C)Half-lifeReference
52511 days[5]
725124 hours (5.2 days)[5]
92521.1 hours[5]
5.4Not Specified3.2 days[1][6]
6Not Specified1.46 days[1][6]
7Not Specified0.32 days (7.7 hours)[1][6]
8Not Specified0.2 days (4.8 hours)[1][6]
1010240 days[1]
202061.5 days[1]
303017.3 days[1]
50501.7 days[1]
70700.2 days (4.8 hours)[1]

Experimental Protocol: Determination of Hydrolysis Rate

This protocol is based on OECD Guideline 111 and US EPA OCSPP 835.2120 for testing the hydrolysis of chemicals as a function of pH[1].

  • Preparation of Solutions:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

  • Test Setup:

    • Add a small aliquot of the DMVP stock solution to each buffer solution in sterile, sealed vessels to achieve a final concentration that is less than half the saturation concentration. The final solvent concentration should not exceed 1%.

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from each test solution.

    • Analyze the samples for the concentration of this compound and its primary degradation product, dimethyl phosphate, using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Data Analysis:

    • Plot the concentration of this compound against time for each pH.

    • Determine the pseudo-first-order rate constant (k) and the half-life (t½ = ln(2)/k) for the degradation at each pH.

Photodegradation

Photodegradation of organophosphates can occur in both water and soil. For dichlorvos, aqueous photolysis is not a significant degradation pathway, but soil photolysis does occur[5]. The half-life for dichlorvos soil photolysis has been estimated at 10.6 days[5]. The degradation products are expected to be similar to those of hydrolysis.

Experimental Protocol: Soil Photodegradation Study

  • Soil Preparation:

    • Use a well-characterized soil, sieved to a uniform particle size.

    • Treat the soil with a solution of this compound to achieve a known concentration.

  • Test Setup:

    • Place the treated soil in quartz tubes or other UV-transparent vessels.

    • Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Run parallel control samples incubated in the dark to distinguish between photolytic and other degradation processes.

  • Sampling and Analysis:

    • At various time points, collect soil samples from both the irradiated and dark control groups.

    • Extract the soil samples with an appropriate solvent.

    • Analyze the extracts for this compound and its degradation products using GC-MS.

  • Data Analysis:

    • Calculate the rate of degradation due to photolysis by subtracting the degradation rate in the dark controls from the rate in the irradiated samples.

    • Determine the photodegradation half-life.

Abiotic_Degradation DMVP This compound DMP Dimethyl Phosphate DMVP->DMP Cleavage of P-O-vinyl bond Acetaldehyde Acetaldehyde DMVP->Acetaldehyde Cleavage of P-O-vinyl bond H2O H₂O (Hydrolysis) H2O->DMVP Light Sunlight (Photolysis) Light->DMVP

Abiotic degradation of this compound.

Biotic Degradation Pathways

Microorganisms, including bacteria and fungi, play a crucial role in the degradation of organophosphate pesticides in the environment[5]. The primary mechanism is enzymatic hydrolysis.

Microbial Degradation

Several microbial species have been identified that can degrade dichlorvos, and it is highly probable that these or similar organisms can also degrade this compound. Notable examples include bacteria of the genus Pseudomonas and fungi of the genus Trichoderma[2][7].

  • Pseudomonas species: Pseudomonas stutzeri has been shown to aerobically degrade dichlorvos by using it as a sole carbon source[8][9][10]. The degradation pathway involves two sequential dechlorination steps to produce 2-chlorovinyl dimethyl phosphate and then vinyl dimethyl phosphate. This is followed by the cleavage of the P-O-vinyl bond to yield dimethyl phosphate (DMP)[2][9][10]. DMP is then further demethylated to methylphosphate and finally to inorganic phosphate[9][10].

  • Trichoderma species: Trichoderma atroviride is also capable of degrading dichlorvos[2]. The primary degradation pathway is through the hydrolytic cleavage of the P-O bond, resulting in the formation of dimethyl phosphate and dichloroacetaldehyde[2].

Table 2: Microorganisms Involved in Dichlorvos Degradation

MicroorganismDegradation RateKey MetabolitesReference
Pseudomonas stutzeri smkUp to 80% degradation in 7 days2-Chlorovinyl dimethyl phosphate, Vinyl dimethyl phosphate, Dimethyl phosphate, Methylphosphate, Inorganic phosphate[8][9][10]
Ochrobactrum intermedium DV-B3196.38% degradation in 8 daysNot specified[2][4]
Trichoderma atroviride T23Complete removal in 7 days (mutant AMT-28)Dimethyl phosphate, Dichloroacetaldehyde, Dichloroacetic acid, Dichloroethane[2]
Bacterial ConsortiumHigh degradation in soil amended with NPK fertilizerNot specified[11][12]

Experimental Protocol: Isolation and Characterization of DMVP-Degrading Microorganisms

  • Enrichment and Isolation:

    • Collect soil or water samples from a pesticide-contaminated site.

    • Inoculate a mineral salt medium (MSM) containing this compound as the sole carbon and/or phosphorus source with the environmental sample.

    • After incubation, plate serial dilutions onto solid MSM plates containing DMVP to isolate individual colonies.

  • Degradation Assay:

    • Inoculate pure cultures of the isolated microorganisms into liquid MSM containing a known concentration of DMVP.

    • Incubate under optimal growth conditions (e.g., 30°C, shaking).

    • Monitor the degradation of DMVP over time by taking samples periodically and analyzing them by GC-MS.

  • Metabolite Identification:

    • Analyze the samples from the degradation assay to identify intermediate and final degradation products using GC-MS. This will help to elucidate the degradation pathway.

Experimental Protocol: Enzymatic Degradation Assay

  • Enzyme Extraction:

    • Culture the DMVP-degrading microorganism in a suitable medium.

    • Harvest the cells and prepare a cell-free extract containing the degradative enzymes.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, a buffer solution, and a known concentration of this compound.

    • Incubate the reaction at an optimal temperature.

    • At different time points, stop the reaction and analyze the mixture for the disappearance of DMVP and the formation of degradation products.

  • Kinetic Analysis:

    • Determine the kinetic parameters of the enzymatic degradation, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Biotic_Degradation cluster_P Pseudomonas sp. Pathway cluster_T Trichoderma sp. Pathway Dichlorvos Dichlorvos CVDMP 2-Chlorovinyl dimethyl phosphate Dichlorvos->CVDMP Dechlorination VDMP Vinyl dimethyl phosphate CVDMP->VDMP Dechlorination DMP_P Dimethyl Phosphate VDMP->DMP_P Devinylation MP Methylphosphate DMP_P->MP Demethylation Pi Inorganic Phosphate MP->Pi Demethylation Dichlorvos_T Dichlorvos DMP_T Dimethyl Phosphate Dichlorvos_T->DMP_T Hydrolysis DCAA Dichloroacetaldehyde Dichlorvos_T->DCAA Hydrolysis DCAA_products Dichloroacetic acid, Dichloroethanol DCAA->DCAA_products Tautomerization/ Reduction DMVP This compound DMP_main Dimethyl Phosphate DMVP->DMP_main Enzymatic Hydrolysis Acetaldehyde Acetaldehyde DMVP->Acetaldehyde Enzymatic Hydrolysis

Biotic degradation pathways of dichlorvos as a model for DMVP.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound and its degradation products. Due to the polar nature of the primary metabolite, dimethyl phosphate, derivatization is often required to increase its volatility for GC analysis.

Experimental Protocol: GC-MS Analysis of DMVP and DMP

  • Sample Preparation and Extraction:

    • Water Samples: Acidify the water sample and extract with a suitable organic solvent (e.g., dichloromethane).

    • Soil Samples: Extract the soil sample with an organic solvent using methods such as sonication or Soxhlet extraction.

    • Concentrate the extract to a small volume.

  • Derivatization of Dimethyl Phosphate:

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzyl bromide (PFBBr) and heat to form a volatile derivative of DMP.

  • GC-MS Analysis:

    • Gas Chromatograph Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C) to elute all compounds.

    • Mass Spectrometer Conditions:

      • Ionization: Electron Ionization (EI).

      • Scan Mode: Full scan to identify unknown metabolites and Selected Ion Monitoring (SIM) for quantitative analysis of target compounds.

  • Quantification:

    • Prepare calibration standards of this compound and the derivatized dimethyl phosphate.

    • Use an internal standard to correct for variations in extraction and derivatization efficiency.

GCMS_Workflow Sample Environmental Sample (Water or Soil) Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for DMP) Concentration->Derivatization GCMS GC-MS Analysis Concentration->GCMS for DMVP Derivatization->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

General workflow for GC-MS analysis of DMVP and its metabolites.

This guide provides a foundational understanding of the degradation pathways of this compound, drawing heavily on data from its close structural analog, dichlorvos. Further research is required to determine the specific degradation kinetics and pathways for this compound under various environmental conditions.

References

Health and safety information for handling dimethyl vinyl phosphate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety consultation. All personnel handling dimethyl vinyl phosphate must be thoroughly trained in its hazards and safe handling procedures. Always consult the most current SDS for this chemical and follow all applicable local, state, and federal regulations.

Introduction

This compound (DMVP) is an organophosphorus compound with the chemical formula C₄H₉O₃P.[1][2] It is a colorless liquid that is fully miscible in water.[3][4] DMVP serves as a versatile monomer in the production of polymers and copolymers and is utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.[1][3] As with other organophosphorus compounds, DMVP is expected to exhibit toxicity, and its handling requires strict adherence to safety protocols to minimize exposure and risk.[1] This guide provides an in-depth overview of the known health and safety information for this compound, including its physicochemical properties, toxicological hazards, safe handling procedures, and emergency response.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding its behavior under various laboratory conditions.

PropertyValueReferences
Molecular Formula C₄H₉O₃P[2][3][5]
Molecular Weight 136.09 g/mol [2][3][5]
Appearance Colorless liquid[3]
Boiling Point 197-202 °C[2][3][4]
Melting Point < -30 °C[3]
Density 1.146 g/mL at 20 °C[2][3][4]
Flash Point 101 °C (closed cup)[3]
Water Solubility Fully miscible[3][4]
Vapor Pressure 3.83 mmHg at 25°C[3]
Refractive Index n20/D 1.428 - 1.435[2][3]
Storage Temperature 2-8°C[2][3]
Stability Sensitive to light, air, and moisture; store cold.[3] Can decompose under acidic or basic conditions.[1][1][3]

Toxicological Information

While specific quantitative toxicological data for this compound is limited in publicly available literature, its structural similarity to other organophosphorus compounds suggests that it should be handled as a hazardous material.[1] Organophosphorus compounds are known to inhibit acetylcholinesterase, an enzyme critical for nerve function, which can lead to neurotoxic effects.[1]

Hazard Classification

Based on aggregated GHS data, this compound is classified as:

  • Skin Corrosion/Irritation, Category 1B: Causes severe skin burns and eye damage.[2][5]

  • Acute Toxicity, Oral, Category 4 (potential): Harmful if swallowed.[5]

Summary of Toxicological Data for Structurally Related Compounds

To provide context, the following table summarizes acute toxicity data for related organophosphorus compounds. This data is NOT for this compound and should only be used as a general reference for the potential toxicity of this class of compounds.

CompoundSpeciesRouteLD50/LC50
Dimethyl PhosphonateRatOral3,040 mg/kg
Dimethyl PhosphonateRabbitDermal681 mg/kg
Dimethyl PhosphonateRatInhalation> 20,000 mg/m³
2,2-Dichlorovinyl Dimethyl PhosphateRatOralCategory 3
2,2-Dichlorovinyl Dimethyl PhosphateRatDermalCategory 2
2,2-Dichlorovinyl Dimethyl PhosphateRatInhalation (Vapors)Category 1
Potential Health Effects
  • Eye Contact: Causes severe eye damage, potentially leading to irreversible injury.[2][5]

  • Skin Contact: Causes severe skin burns.[2][5] Prolonged or repeated contact can lead to skin irritation.

  • Inhalation: May be harmful if inhaled. Vapors may cause irritation to the respiratory tract.

  • Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[6]

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphorus compounds, including likely this compound, act as inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of nerve signals. This can result in a range of symptoms from muscle weakness and twitching to more severe effects like paralysis and respiratory failure.

AChE_Inhibition cluster_normal Normal Nerve Function cluster_inhibited AChE Inhibition by DMVP ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Binds to Receptor Receptor ACh->Receptor Stimulates ACh_accumulated Accumulated ACh Products Choline + Acetate (Inactive) AChE->Products Hydrolyzes ACh DMVP This compound (DMVP) AChE_inhibited Inhibited AChE DMVP->AChE_inhibited Inhibits Receptor_overstimulated Overstimulated Receptor ACh_accumulated->Receptor_overstimulated Continuously Stimulates AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Acetylcholinesterase (AChE) - this compound (Test Compound) - Substrate (e.g., Acetylthiocholine) - Chromogenic Reagent (e.g., DTNB) start->prepare_reagents incubate Incubate AChE with This compound prepare_reagents->incubate add_substrate Add Substrate and Chromogenic Reagent incubate->add_substrate measure Measure Absorbance over time (Spectrophotometer) add_substrate->measure calculate Calculate % Inhibition measure->calculate end End calculate->end Spill_Response spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large evacuate_small Evacuate Immediate Area small_spill->evacuate_small evacuate_large Evacuate Entire Area and Alert Others large_spill->evacuate_large ppe Don Appropriate PPE evacuate_small->ppe contain Contain with Absorbent ppe->contain collect Collect and Seal in Waste Container contain->collect clean Decontaminate Area collect->clean end Spill Contained clean->end call_emergency Call Emergency Response evacuate_large->call_emergency secure_area Secure Area and Prevent Entry call_emergency->secure_area provide_sds Provide SDS to Responders secure_area->provide_sds provide_sds->end

References

Methodological & Application

Application Note: Determination of Dimethyl Vinyl Phosphate (Dichlorvos) in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Dimethyl vinyl phosphate, commonly known as dichlorvos (DDVP), is a broad-spectrum organophosphate insecticide used in agriculture and for public health purposes to control insects. Due to its potential toxicity and classification as a cholinesterase inhibitor, monitoring its presence in environmental water sources is critical for public health and ecological safety.[1] Dichlorvos is relatively soluble in water and can be subject to degradation through hydrolysis, with a half-life of approximately four days in rivers and lakes.[2] This application note provides a detailed overview of the analytical methods for the quantitative determination of dichlorvos in various water matrices, intended for researchers and analytical scientists.

Analytical Approaches The determination of dichlorvos in water typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The most common and robust methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry for definitive confirmation.[3][4]

1. Sample Preparation Due to the low concentration levels expected in environmental samples and the complexity of the water matrix, a preconcentration step is often required.[4] The primary methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This traditional technique involves extracting dichlorvos from the water sample using an immiscible organic solvent, such as methylene chloride or ethyl acetate.[5][6] To improve extraction efficiency, the pH of the water sample is often adjusted to neutral (pH 7) to minimize hydrolysis, and sodium chloride is added to increase the ionic strength of the aqueous phase, which favors the partitioning of dichlorvos into the organic solvent.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a more modern, efficient, and solvent-sparing technique. The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18, polymeric sorbents like XAD resin) that retains the dichlorvos.[3][4][5] After washing the cartridge to remove interferences, the dichlorvos is eluted with a small volume of an organic solvent like ethyl acetate or acetonitrile.[5]

Caution: Significant losses of dichlorvos can occur during the volume reduction of extracts due to its volatility. Care must be taken to avoid taking extracts to dryness.[3] Furthermore, the pesticides trichlorfon and naled can degrade to dichlorvos during sample preparation or hot GC injection, potentially leading to inaccurate results.[3]

2. Instrumental Analysis

  • Gas Chromatography (GC): GC is the most widely used technique for dichlorvos analysis.[3] Various detectors can be employed:

    • Nitrogen-Phosphorus Detector (NPD) and Flame Photometric Detector (FPD): These are selective and sensitive detectors for phosphorus-containing compounds like dichlorvos.[3][6]

    • Electron Capture Detector (ECD): Also used, particularly for chlorinated compounds.[3]

    • Mass Spectrometry (MS): GC coupled with MS (GC-MS) is the preferred method for confirmation of dichlorvos identity and provides high selectivity and sensitivity.[4] It allows for the unambiguous identification of the analyte based on its mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is another viable technique for dichlorvos analysis. It is typically paired with a photodiode array (PDA) or ultraviolet (UV) detector.[1][3] One method uses a mobile phase of acetonitrile and water (50:50 v/v) with detection at 200 nm.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for various analytical methods used to detect dichlorvos.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
GC-MS/MSPreconcentration (SPE)10.5 µg/L (instrumental)-90.8 (±9.4)[4]
GC with selective detectorSolvent Extraction-0.01 µg/L-[2]
GC-MS/MSQuEChERS (for grains)--82 - 105[7]
RP-HPLC-PDADirect Injection--98 - 102[1]
SpectrophotometryAlkaline Degradation6 µg/mL20 µg/mL-

Detailed Protocol: GC-MS Analysis of Dichlorvos in Water via SPE

This protocol describes the determination of dichlorvos in water using solid-phase extraction followed by gas chromatography-mass spectrometry.

1. Materials and Reagents

  • Dichlorvos analytical standard

  • Methanol, Ethyl Acetate, Acetonitrile (HPLC or pesticide residue grade)

  • Reagent water (Milli-Q or equivalent)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL)

  • Glass fiber filters (1.0 µm)

  • Helium (99.999% purity)

2. Sample Collection and Preservation

  • Collect water samples in clean amber glass bottles.

  • If residual chlorine is present, add sodium thiosulfate.

  • Adjust sample pH to ~7 with sodium hydroxide or sulfuric acid to prevent hydrolysis.[5][6]

  • Store samples at 4°C and extract within 7 days.

3. Solid-Phase Extraction (SPE) Procedure

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Interference Elution: After loading, wash the cartridge with 5 mL of reagent water to remove polar interferences.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

  • Analyte Elution: Elute the retained dichlorvos by passing 2 x 4 mL of ethyl acetate through the cartridge.

  • Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove residual water. Gently concentrate the extract to a final volume of 1.0 mL under a stream of nitrogen. Avoid complete evaporation.[3]

4. GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph with a Mass Spectrometric Detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 1 µL injection volume.

  • Injector Temperature: 250°C (Note: Cool on-column injection is recommended if degradation of co-extractants like naled or trichlorfon is a concern).[3]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp: 15°C/min to 200°C.

    • Ramp: 20°C/min to 280°C, hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 109

    • Qualifier ions: m/z 79, 185

5. Calibration and Quantification

  • Prepare a series of calibration standards from the dichlorvos analytical stock solution in ethyl acetate.

  • Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration.

  • Quantify dichlorvos in the sample extracts using the generated calibration curve.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample (500 mL, pH 7) SPE_Load 3. Sample Loading Sample->SPE_Load SPE_Condition 2. SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Elute 4. Analyte Elution (Ethyl Acetate) SPE_Load->SPE_Elute Concentrate 5. Concentration (to 1 mL) SPE_Elute->Concentrate GCMS 6. GC-MS Injection Concentrate->GCMS Data 7. Data Acquisition (SIM Mode) GCMS->Data Quant 8. Quantification Data->Quant

Caption: Experimental workflow for dichlorvos analysis in water.

Logic cluster_screening Screening & Routine Analysis cluster_confirmation Confirmatory Analysis GC_NPD GC-NPD / FPD HPLC_UV HPLC-UV GC_MS GC-MS GC_NPD->GC_MS Positive Detection HPLC_UV->GC_MS Positive Detection GC_MSMS GC-MS/MS GC_MS->GC_MSMS  For lower  detection limits

Caption: Logical relationship of analytical methods for dichlorvos.

References

Application Notes and Protocols: Dimethyl Vinyl Phosphate in Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl vinyl phosphate (DMVP) as a monomer in polymerization reactions. Detailed protocols for various polymerization techniques are outlined, along with a summary of the properties and applications of the resulting polymers.

Introduction

This compound (DMVP) is an organophosphorus monomer that has garnered significant interest in polymer chemistry. Its utility lies in the dual reactivity of its vinyl group, which allows for polymerization, and the dimethyl phosphate group, which imparts unique properties to the resulting polymer.[1][2] Poly(this compound) (PDMVP) and its copolymers are explored for a range of applications, including flame retardants, biomaterials, and specialty chemicals.[3][4][5] The polymer can be synthesized through various methods, including free radical and anionic polymerization, which can influence the polymer's properties such as tacticity.[1][6] Furthermore, PDMVP can be hydrolyzed to poly(vinylphosphonic acid) (PVPA), a polymer with notable applications in biomedical fields and as a component in fuel cells.[1][6]

Applications of Poly(this compound) and its Copolymers

The incorporation of the phosphate moiety into a polymer backbone through the use of DMVP as a monomer leads to several desirable properties.

Flame Retardancy

Phosphorus-containing polymers are well-known for their flame-retardant properties.[7][8] DMVP can be copolymerized with other vinyl monomers, such as styrene, methyl methacrylate (MMA), acrylonitrile, and acrylamide, to enhance the flame retardancy of the resulting materials.[7] The phosphorus component can act in both the condensed and gas phase during combustion to suppress the fire. Specifically, it can promote the formation of a protective char layer and release radical scavengers.[7][9] The effectiveness of flame retardancy is often quantified by the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in a nitrogen/oxygen mixture that will support flaming combustion.

Biomedical Applications

Polyvinylphosphonates, the class of polymers to which PDMVP belongs, are considered promising candidates for biomedical applications due to their high biocompatibility.[3][4][10] These polymers and their derivatives have been explored for use in:

  • Drug Delivery: The polymer backbone can be functionalized to carry and release therapeutic agents.[3][4]

  • Biomaterials: Composites of poly(vinylphosphonic acid) (derived from PDMVP) with hydroxyapatite have been investigated for bone tissue engineering applications.[11][12]

  • Biocompatible Coatings: Their properties make them suitable for coating medical devices to improve biocompatibility.

Other Applications
  • Adhesives and Coatings: DMVP can be used in the formulation of adhesives and coatings to improve their properties.[5]

  • Ion Adsorption: PDMVP has been used to create nanopowders for the selective adsorption of metal ions from aqueous solutions.[13][]

Polymerization of this compound

DMVP can be polymerized using several techniques, each offering different levels of control over the final polymer structure and properties.

Free Radical Polymerization

This is a common method for polymerizing vinyl monomers. It is typically initiated by thermal or photochemical decomposition of an initiator to produce free radicals.

Anionic Polymerization

Anionic polymerization of DMVP can lead to the formation of isotactic-rich PDMVP, which can influence the polymer's physical properties.[1][6] This method offers good control over molecular weight and can produce polymers with a narrow molecular weight distribution.

Atom Transfer Radical Polymerization (ATRP)

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound

Materials:

  • This compound (DMVP), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized

  • Anhydrous solvent (e.g., toluene, DMF)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for inert atmosphere

  • Magnetic stirrer and heating plate

  • Vacuum line

Procedure:

  • Monomer and Initiator Preparation: Remove the inhibitor from DMVP by passing it through a column of basic alumina. Recrystallize the initiator (AIBN or BPO) from a suitable solvent (e.g., methanol for AIBN).

  • Reaction Setup: Assemble the Schlenk flask, equipped with a magnetic stir bar, and dry it thoroughly under vacuum or with a heat gun.

  • Charging the Reactor: Under an inert atmosphere (N₂ or Ar), add the desired amount of DMVP and anhydrous solvent to the flask.

  • Initiator Addition: Add the calculated amount of initiator to the reaction mixture. The monomer to initiator ratio will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 60-80 °C for AIBN). Let the reaction proceed for the desired time (e.g., 4-24 hours).

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of a Vinyl Phosphate Monomer (Adapted from DECVP)

Materials:

  • This compound (DMVP), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB) or similar initiator

  • Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)

  • 2,2'-bipyridine (bpy) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as a ligand

  • Anhydrous solvent (e.g., anisole, 2-butanone)[15]

  • Methanol (for precipitation)

  • Schlenk flasks

  • Inert atmosphere glovebox or Schlenk line

  • Magnetic stirrer and heating plate

Procedure:

  • Monomer and Ligand Preparation: Purify the DMVP as described in Protocol 1. The ligand (bpy or PMDETA) should be used as received or purified as necessary.

  • Catalyst and Initiator Handling: All manipulations of the copper catalyst and initiator should be performed in an inert atmosphere glovebox or using Schlenk techniques to prevent oxidation of the Cu(I) species.

  • Reaction Setup: In a glovebox, add the CuCl (or CuBr) and the ligand to a dry Schlenk flask with a stir bar.

  • Addition of Monomer and Solvent: Outside the glovebox, add the purified DMVP and anhydrous solvent to the Schlenk flask containing the catalyst/ligand mixture via a degassed syringe under a positive pressure of inert gas.

  • Initiator Injection: Add the initiator (e.g., EBiB) to the reaction mixture via a degassed syringe.

  • Degassing: Perform freeze-pump-thaw cycles to ensure the reaction mixture is free of oxygen.

  • Polymerization: Place the sealed Schlenk flask in a thermostatically controlled oil bath at the desired temperature (e.g., 90 °C).[15] Monitor the reaction progress by taking samples periodically for analysis (e.g., NMR or GC to determine monomer conversion).

  • Termination and Purification: After reaching the desired conversion, cool the reaction mixture and expose it to air to oxidize the copper catalyst, which terminates the polymerization. Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper complex.

  • Precipitation and Drying: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the polymerization of vinyl phosphonates and the properties of the resulting copolymers.

Table 1: Flame Retardancy of Diethyl Vinyl Phosphonate (DEVP) Copolymers [7]

Copolymer with DEVPDEVP Content (mol%)Limiting Oxygen Index (LOI)
Polystyrene (PS)021.5
PS-co-DEVP5028.0
Poly(methyl methacrylate) (PMMA)017.1
PMMA-co-DEVP5023.7
Polyacrylonitrile (PAN)018.2
PAN-co-DEVP5026.8
Polyacrylamide (PAM)017.5
PAM-co-DEVP5045.5

Table 2: Molecular Weight and Polydispersity Data for Poly(dimethyl(1-ethoxycarbonyl)vinyl phosphate) (PDECVP) via ATRP [15][16]

Initiator SystemCatalyst SystemMolar Ratio [M]:[I]:[Cu]:[L]Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
EBriBuCuCl/bpy100:1:1:28518,2001.15
EBriBuCuCl/PMDETA100:1:1:19521,0001.25
EBriBuCuCl/HMTETA100:1:1:19822,0001.30

M: Monomer (DECVP), I: Initiator (EBriBu), Cu: Copper(I) Chloride, L: Ligand (bpy, PMDETA, or HMTETA)

Visualizations

Experimental Workflow Diagrams

Free_Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Purification->Reaction_Setup Initiator_Purification Initiator Purification Initiator_Purification->Reaction_Setup Degassing Degassing (Freeze-Pump-Thaw) Reaction_Setup->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Precipitation Precipitation Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying PDMVP PDMVP Drying->PDMVP Final Polymer (PDMVP)

Caption: Workflow for Free Radical Polymerization of DMVP.

ATRP_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Controlled Polymerization cluster_purification Workup and Purification Catalyst_Prep Catalyst/Ligand Complexation Reaction_Setup Addition of Monomer, Solvent, and Initiator Catalyst_Prep->Reaction_Setup Monomer_Purification Monomer Purification Monomer_Purification->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Polymerization Controlled Polymerization Degassing->Polymerization Termination Termination (Exposure to Air) Polymerization->Termination Catalyst_Removal Catalyst Removal (Alumina Column) Termination->Catalyst_Removal Precipitation Precipitation Catalyst_Removal->Precipitation Drying Drying Precipitation->Drying Controlled_PDMVP Controlled_PDMVP Drying->Controlled_PDMVP Well-Defined Polymer

Caption: Workflow for ATRP of a Vinyl Phosphate Monomer.

References

Application Notes and Protocols: Dimethyl Vinyl Phosphate in Flame Retardants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dimethyl vinyl phosphate (DMVP) as a flame retardant. Due to the limited availability of specific data for this compound, information from its close structural analog, dimethyl vinyl phosphonate, is included for comparative purposes.

Introduction

This compound is an organophosphorus compound that holds potential as a flame retardant for various polymeric materials. Organophosphorus flame retardants are gaining prominence as effective, often halogen-free, alternatives to traditional flame retardants.[1][2] They can function in both the condensed phase, by promoting the formation of a protective char layer, and in the gas phase, by scavenging flammable radicals.[3][4] The efficacy of organophosphorus flame retardants is influenced by the oxidation state of the phosphorus atom; phosphates typically enhance condensed-phase action.[2][5]

Mechanism of Action

Organophosphorus flame retardants like this compound primarily exert their effect through two mechanisms:

  • Condensed-Phase Action: Upon heating, the phosphate group can decompose to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, leading to the formation of a stable, insulating char layer on the material's surface.[5][6] This char layer limits the release of flammable volatile compounds and shields the underlying polymer from the heat source.[7]

  • Gas-Phase Action: Volatile phosphorus-containing radicals (such as PO•) can be released into the gas phase during combustion.[3] These radicals interfere with the chain reactions of combustion, effectively quenching the flame.[4]

flame_retardant_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase polymer Polymer + DMVP heat Heat phosphoric_acid Phosphoric Acid Formation char_formation Char Layer Formation protection Insulating Barrier volatiles Flammable Volatiles po_radicals PO• Radicals combustion Combustion Radicals (H•, OH•) quenching Flame Quenching heat_source Heat Source

Synthesis of this compound

This compound can be synthesized via the Perkow reaction, which involves the reaction of a trialkyl phosphite with a haloalketone. [2]

synthesis_workflow start Start reactants Trialkyl Phosphite + Haloalketone start->reactants reaction Perkow Reaction reactants->reaction intermediate Zwitterionic Intermediate reaction->intermediate rearrangement Rearrangement & Halide Elimination intermediate->rearrangement dealkylation Dealkylation rearrangement->dealkylation product This compound dealkylation->product purification Purification product->purification

Experimental Protocol: Synthesis via Perkow Reaction
  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve the haloalketone in an appropriate solvent.

  • Reactant Addition: Slowly add the trialkyl phosphite to the haloalketone solution at a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or GC.

  • Work-up: Remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography.

Application as a Flame Retardant

This compound can be incorporated into polymers as an additive or as a reactive co-monomer.

Experimental Protocol: Incorporation into a Polymer Matrix (Additive Approach)
  • Polymer Dissolution/Melting: Dissolve the host polymer in a suitable solvent or melt it in a mixer.

  • FR Addition: Add the desired amount of this compound to the polymer solution/melt and mix thoroughly to ensure homogeneous dispersion.

  • Processing: Cast the polymer solution into a film or mold the molten polymer into the desired shape.

  • Drying/Curing: Remove the solvent in a vacuum oven or allow the molded part to cool and solidify.

Performance Evaluation

The flame retardant efficacy of this compound can be assessed using various standard techniques.

experimental_workflow start Start sample_prep Sample Preparation (Polymer + DMVP) start->sample_prep tga Thermogravimetric Analysis (TGA) sample_prep->tga loi Limiting Oxygen Index (LOI) Test sample_prep->loi ul94 UL-94 Vertical Burn Test sample_prep->ul94 data_analysis Data Analysis & Comparison tga->data_analysis loi->data_analysis ul94->data_analysis end End data_analysis->end

Experimental Protocols for Performance Testing
  • Thermogravimetric Analysis (TGA):

    • Place a small, known weight of the polymer sample into a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature. The initial decomposition temperature and the char yield at high temperatures are key parameters.

  • Limiting Oxygen Index (LOI):

    • Mount a vertically oriented sample of specific dimensions in a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney.

    • Ignite the top of the sample.

    • Determine the minimum oxygen concentration that just supports flaming combustion.

  • UL-94 Vertical Burn Test:

    • Clamp a rectangular specimen vertically.

    • Apply a flame to the bottom of the specimen for 10 seconds and then remove it.

    • Record the afterflame time.

    • Reapply the flame for another 10 seconds and record the afterflame and afterglow times.

    • Observe for any dripping of flaming particles.

    • Classify the material as V-0, V-1, or V-2 based on the burning characteristics.

Quantitative Data

The following tables summarize the flame retardant performance of polymers incorporating dimethyl vinyl phosphonate, a close structural analog of this compound.

Table 1: Limiting Oxygen Index (LOI) Data for Polyacrylonitrile (PAN) Copolymers with Dimethyl Vinyl Phosphonate (DMVP)

Polymer SystemDMVP Content (wt%)LOI (%)
Pure PAN018.6
P(AN-co-DMVP)22.630.0

Table 2: Cone Calorimetry Data for a Vinyl Ester Resin (VER) with a Phosphorus-Containing Flame Retardant [14]

MaterialPeak Heat Release Rate (kW/m²)Total Heat Release (MJ/m²)
Neat VER145880.3
VER + 15 wt% FR33947.9

Table 3: UL-94 and LOI Data for a Vinyl Ester Resin (VER) with a Phosphorus-Containing Flame Retardant [14]

MaterialUL-94 RatingLOI (%)
Neat VERNo Rating-
VER + 15 wt% FRV-031.5

Conclusion

This compound shows promise as a flame retardant due to its organophosphorus nature. Based on the behavior of analogous compounds, it is expected to enhance the fire resistance of polymers through both condensed and gas-phase mechanisms. Further research is needed to fully characterize its performance in various polymer systems and to optimize its application for enhanced fire safety.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of dimethyl vinyl phosphate (DMVP) using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H, ¹³C, ³¹P) and two-dimensional NMR techniques are presented, along with expected spectral data and visualizations to aid in structural elucidation and purity assessment.

Introduction

This compound (DMVP) is an organophosphorus compound with applications in various chemical syntheses. As with many organophosphates, detailed structural characterization is crucial for its intended use, particularly in fields like drug development where purity and structural integrity are paramount. NMR spectroscopy is an indispensable tool for the unambiguous identification and quantification of DMVP. This document outlines the key NMR techniques for its analysis.

Data Presentation

The following tables summarize the expected quantitative NMR data for this compound in a suitable deuterated solvent such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
=CH (trans to P)6.58dddJ(H,H) = 13.5, J(H,P) = 6.6, J(H,H) = -1.9
=CH₂ (cis to P)4.89dddJ(H,H) = 13.5, J(H,P) = 1.1, J(H,H) = -1.9
=CH₂ (gem to P)4.57dddJ(H,H) = 6.0, J(H,P) = 2.9, J(H,H) = -1.9
-OCH₃3.78dJ(H,P) = 11.5

Note: The protons of the vinyl group exhibit complex splitting patterns due to geminal, cis, and trans couplings with each other, as well as coupling to the phosphorus atom.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constants (J) Hz
=CH~135dJ(C,P) ≈ 5-10
=CH₂~105dJ(C,P) ≈ 180-190
-OCH₃~53dJ(C,P) ≈ 5-7

Note: Specific, experimentally verified high-resolution ¹³C NMR data for the monomer was not available in the searched literature. The presented data is based on typical values for vinyl phosphonates and related structures.

Table 3: ³¹P NMR Spectral Data for this compound

PhosphorusExpected Chemical Shift (δ) ppmExpected Multiplicity
P~18-20m

Note: Specific, experimentally verified high-resolution ³¹P NMR data for the monomer was not available in the searched literature. The presented data is based on typical values for vinyl phosphonates. The multiplicity will be complex due to coupling with the vinyl and methyl protons.

Experimental Protocols

Sample Preparation

A standard protocol for preparing a DMVP sample for NMR analysis is as follows:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C and ³¹P NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice as it is a good solvent for many organic molecules and has well-separated residual solvent peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the DMVP.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1D NMR Spectroscopy Protocols

a) ¹H NMR Spectroscopy

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

b) ¹³C NMR Spectroscopy

  • Instrument Setup: Tune the carbon channel and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 scans or more may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 0-200 ppm.

    • Reference: The residual solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

  • Data Processing:

    • Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale.

c) ³¹P NMR Spectroscopy

  • Instrument Setup: Tune the phosphorus channel and shim the spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans (NS): 64-128 scans.

    • Relaxation Delay (D1): 5-10 seconds, as phosphorus relaxation times can be long.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range covering approximately -50 to +50 ppm is a good starting point.

    • Reference: An external standard of 85% H₃PO₄ (δ = 0 ppm).

  • Data Processing:

    • Apply a Fourier transform.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the external standard.

2D NMR Spectroscopy Protocols

a) COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds).

  • Acquisition Parameters: Use a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments). The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and experiment time.

  • Data Processing: Process the 2D data using appropriate window functions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

  • Interpretation: Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled. For DMVP, cross-peaks are expected between the three vinyl protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C.

  • Acquisition Parameters: Use a standard HSQC pulse sequence with GARP decoupling during acquisition. Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

  • Data Processing: Process the 2D data to generate the heteronuclear correlation map.

  • Interpretation: Each cross-peak in the HSQC spectrum indicates a direct bond between a proton and a carbon atom. This is invaluable for assigning the carbon signals of DMVP based on the known proton assignments.

Visualizations

The following diagrams illustrate key workflows and relationships in the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh DMVP dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C, ³¹P) transfer->oneD twoD 2D NMR (COSY, HSQC) oneD->twoD ft Fourier Transform twoD->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference assign Signal Assignment reference->assign structure Structure Elucidation assign->structure purity Purity Assessment assign->purity report Final Report structure->report purity->report

Caption: Experimental workflow for NMR analysis of DMVP.

logical_relationships cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Structural Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC proton_env Proton Environments & Multiplicities H1->proton_env C13 ¹³C NMR C13->HSQC carbon_backbone Carbon Backbone C13->carbon_backbone P31 ³¹P NMR phosphorus_chem Phosphorus Chemistry P31->phosphorus_chem proton_proton ¹H-¹H Connectivity COSY->proton_proton proton_carbon ¹H-¹³C Connectivity (Direct) HSQC->proton_carbon final_structure Complete Structure of DMVP proton_env->final_structure carbon_backbone->final_structure phosphorus_chem->final_structure proton_proton->final_structure proton_carbon->final_structure

Caption: Logical relationships in NMR-based structural elucidation.

Application Note: Quantification of Dimethyl Vinyl Phosphate using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl vinyl phosphate (DMVP), an organophosphorus compound, is relevant in various chemical and biological studies. Accurate and sensitive quantification of DMVP is crucial for applications ranging from environmental monitoring to understanding metabolic pathways of related compounds. Gas chromatography (GC) offers a robust and reliable platform for the separation and quantification of volatile and semi-volatile compounds like DMVP. This application note provides detailed protocols for the quantification of this compound using GC coupled with common detectors such as a Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS).

Principle

Gas chromatography separates chemical compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. A sample containing this compound is first prepared using an appropriate extraction technique to isolate it from the sample matrix. The extracted sample is then injected into the GC system, where it is vaporized. An inert carrier gas (mobile phase) transports the vaporized analytes through a heated column. Compounds separate based on their boiling points and affinity for the stationary phase. As each compound elutes from the column, it is identified and quantified by a detector. For organophosphorus compounds, FPD (in phosphorus mode) and NPD are highly selective and sensitive, while MS provides definitive identification based on mass-to-charge ratio.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation method depends on the sample matrix. Liquid-liquid extraction (LLE) is suitable for aqueous samples, while solid-phase extraction (SPE) can be used for more complex matrices to ensure a cleaner extract.

A. Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is adapted from standard methods for organophosphate pesticide analysis in water.[3]

  • Sample Collection: Collect approximately 1-2 L of the aqueous sample in an amber glass bottle.[3]

  • pH Adjustment: Transfer the sample to a separatory funnel. If necessary, adjust the pH to 7 using a phosphate buffer.[3]

  • Salting Out: Add sodium chloride (e.g., 100 g per 2 L sample) to the funnel and shake to dissolve. This increases the partitioning of the analyte into the organic phase.[3]

  • Extraction: Add 60 mL of dichloromethane or another suitable low-boiling solvent. Shake the funnel vigorously for 2 minutes, periodically venting the pressure.[3][4]

  • Phase Separation: Allow the layers to separate for at least 30 minutes.[3]

  • Collection: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh aliquots of the organic solvent and combine the extracts.

  • Drying and Concentration: Dry the combined extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: The final extract can be exchanged into a solvent more compatible with the GC analysis, such as toluene or hexane.[5]

  • Analysis: The sample is now ready for GC injection.

B. Solid-Phase Extraction (SPE)

SPE is an effective method for sample cleanup and concentration from complex matrices.[1][6]

  • Cartridge Conditioning: Select an appropriate SPE cartridge (e.g., C18). Condition the cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Pass the pre-filtered sample through the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove any interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

  • Analysis: The sample is now ready for GC injection.

Protocol 2: Gas Chromatography (GC) Analysis

This protocol outlines the instrumental conditions for the analysis of this compound. The use of a deactivated, splitless quartz liner is recommended to reduce analyte degradation in the injector and improve peak shape and reproducibility.[7]

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with a split/splitless injector and an FPD, NPD, or Mass Spectrometer.

  • GC Column: A capillary column such as a 5% phenyl polysiloxane phase (e.g., TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 µm film thickness) is recommended.[7]

  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of approximately 1-2 mL/min.[3]

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 minute.[3]

    • Ramp 1: Increase to 250 °C at a rate of 8 °C/min.[3]

    • Ramp 2: Increase to 290 °C at a rate of 3 °C/min.[3]

    • Final Hold: Hold at 290 °C for 5 minutes.[3]

    • Total Run Time: Approximately 34 minutes.[3]

  • Detector:

    • Flame Photometric Detector (FPD): Operate in phosphorus mode. Temperature: 250-300 °C. This detector offers high selectivity for phosphorus-containing compounds.[1][2]

    • Nitrogen-Phosphorus Detector (NPD): Temperature: 300 °C. This detector is also highly selective for nitrogen and phosphorus compounds.[1][2]

    • Mass Spectrometer (MS):

      • Mode: Electron Impact (EI)

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 50-550 or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation

Quantitative data for organophosphorus compounds, including metabolites, can vary based on the specific method and matrix. The following table summarizes typical performance data from related analyses.

Analyte/MetaboliteMatrixExtraction MethodGC ColumnDetectorLOQ/LODRecovery (%)Reference
Dichlorvos (related compound)WaterLLE with Dichloromethane35% Phenyl Methyl SiloxaneMS1.229 µg/mL (detected conc.)N/A[3]
DiazinonUrineGas Diffusion Microextraction (GDME)CapillaryMSLOD: 0.0058 µg/L99.0[8]
Dimethylphosphate (Metabolite)UrineDerivatization + ExtractionCapillaryFPDLOQ: 2.0 µg/L94-119[9][10]
Diethylphosphate (Metabolite)UrineDerivatization + ExtractionCapillaryGC-MSLOQ: 0.25 ng/mL92-103[9]
Diisopropyl MethylphosphonateWaterLLE with Methylene Chloride10% Carbowax 20MFPDLOD: 9.05 µg/LN/A[11][12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Aqueous or Solid) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix Isolation Cleanup Cleanup & Concentration Extraction->Cleanup Purification GC_Analysis GC Separation Cleanup->GC_Analysis Inject 1µL Detection Detection (FPD, NPD, or MS) GC_Analysis->Detection Analyte Elution Data_Acq Data Acquisition Detection->Data_Acq Signal Output Quantification Quantification (Calibration Curve) Data_Acq->Quantification Peak Integration Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Conclusion

The gas chromatography methods detailed in this application note provide a reliable framework for the sensitive and selective quantification of this compound. Proper sample preparation using LLE or SPE is critical for removing matrix interferences and achieving low detection limits. The choice of detector, whether a selective detector like FPD or NPD or a confirmatory detector like MS, will depend on the specific requirements of the analysis for sensitivity and specificity. By following these protocols, researchers can accurately quantify this compound in various sample types.

References

Application Notes and Protocols: The Use of Dimethyl Vinyl Phosphate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of dimethyl vinyl phosphate and its precursors in the synthesis of organophosphate agrochemicals. It includes experimental procedures, quantitative data, and diagrams of reaction pathways and experimental workflows.

Introduction

This compound and related vinyl phosphates are key intermediates in the synthesis of a class of organophosphate insecticides. These compounds are valued for their high efficacy and relatively rapid degradation in the environment. The primary mode of action for these insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals. This document focuses on the synthesis of two prominent vinyl phosphate agrochemicals: Dichlorvos (DDVP) and Mevinphos.

Synthesis of Organophosphate Agrochemicals

The Perkow reaction is a fundamental transformation in the synthesis of vinyl phosphate insecticides. It involves the reaction of a trialkyl phosphite with a halo-ketone or halo-aldehyde to yield a dialkyl vinyl phosphate.

Synthesis of Dichlorvos (2,2-dichlorovinyl dimethyl phosphate)

Dichlorvos is a widely used insecticide synthesized from the reaction of trimethyl phosphite and chloral. The reaction proceeds via the Perkow rearrangement.

Experimental Protocol: One-Pot Synthesis of Dichlorvos

This protocol is adapted from a one-pot synthesis method, providing a streamlined approach to Dichlorvos production.

  • Materials:

    • Chloral (0.1 mol)

    • Methanol (0.2 mol)

    • Deionized water (0.1 mol)

    • N,N-Dimethylformamide (DMF) (0.3–1.5 mol)

    • Phosphorus trichloride (0.1 mol)

  • Procedure:

    • To a stirred solution of chloral (0.1 mol), slowly add a mixed solution of methanol (0.2 mol) and deionized water (0.1 mol).

    • Concurrently, add DMF (0.3–1.5 mol).

    • Maintain the reaction temperature between 10–30°C.

    • Add phosphorus trichloride (0.1 mol) dropwise to the reaction mixture.

    • Monitor the reaction progress. The reaction is considered complete when the concentration of phosphorus trichloride is less than 1%.

    • Remove the solvent under vacuum via rectification to yield Dichlorvos.

Quantitative Data for Dichlorvos Synthesis

ParameterValueReference
Yield 92%[1]
Purity 90%[1]
Molecular Formula C₄H₇Cl₂O₄P[2]
Molecular Weight 220.98 g/mol [2]

Spectroscopic Data for Dichlorvos

TechniqueDataReference
¹H NMR Spectra available in the "Catalog Of Pesticide NMR Spectra".[3]
Mass Spectrum Available in the NIST WebBook.[2]
IR Spectrum Available in the NIST WebBook.[2]
Synthesis of Mevinphos (2-methoxycarbonyl-1-methylvinyl dimethyl phosphate)

Mevinphos is another potent organophosphate insecticide, synthesized from the reaction of trimethyl phosphite with methyl chloroacetoacetate.

Experimental Protocol: Synthesis of Mevinphos

This protocol describes the general synthesis of Mevinphos.

  • Materials:

    • Trimethyl phosphite

    • Methyl chloroacetoacetate

  • Procedure:

    • The synthesis is achieved through the reaction of trimethyl phosphite with methyl chloroacetoacetate.

    • The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion.

    • The product, Mevinphos, is then isolated and purified using standard laboratory techniques such as distillation or chromatography.

Quantitative Data for Mevinphos Synthesis

ParameterValueReference
Molecular Formula C₇H₁₃O₆P
Molecular Weight 224.15 g/mol [4]
Appearance Colorless to pale yellow liquid[4]

Spectroscopic Data for Mevinphos

TechniqueDataReference
¹H NMR, ¹³C NMR, ³¹P NMR Spectral data can be obtained through standard analytical techniques.
Mass Spectrum Available from various analytical chemistry databases.[5]
IR Spectrum Characteristic peaks would include C=O, C=C, and P=O stretching frequencies.[4]

Mode of Action

Acetylcholinesterase Inhibition

The primary mode of action for Dichlorvos, Mevinphos, and other organophosphate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and death of the insect.

Acetylcholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve Impulse Nerve Impulse Receptor->Nerve Impulse OP Organophosphate (e.g., Dichlorvos) OP->AChE Inhibits Fas_Ligand_Pathway cluster_cell Target Cell FasL Fas Ligand FasR Fas Receptor FasL->FasR Binds to DISC DISC Formation (FADD, pro-caspase-8) FasR->DISC Trimerizes and recruits Caspase8 Active Caspase-8 DISC->Caspase8 Activates Caspase3 Active Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Synthesis_Workflow start Start | Reactant Preparation reaction Synthesis Perkow Reaction start->reaction workup Work-up Extraction & Washing reaction->workup purification Purification Distillation or Chromatography workup->purification analysis Analysis NMR, GC-MS, IR purification->analysis product Final Product | Agrochemical analysis->product Purity_Analysis_Workflow sample_prep Sample Preparation Dilution in appropriate solvent gc_injection GC Injection Introduction into Gas Chromatograph sample_prep->gc_injection separation Separation Separation on a GC column gc_injection->separation detection Detection FID, FPD, or MS detector separation->detection data_analysis Data Analysis Peak integration and quantification detection->data_analysis purity_report Purity Report data_analysis->purity_report

References

Application Notes and Protocols: Dimethyl Vinyl Phosphate as a Precursor for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of dimethyl vinyl phosphate (DMVP) and its analogs as precursors in the synthesis of potent enzyme inhibitors. This document focuses on two key enzyme targets: Acetylcholinesterase (AChE), a critical enzyme in the nervous system, and 3-Dehydroquinate Synthase (DHQS), an essential enzyme in the shikimate pathway of bacteria and plants.

Introduction

This compound is a versatile organophosphorus compound that serves as a valuable building block for the synthesis of a variety of enzyme inhibitors.[1] Its vinyl group allows for diverse chemical modifications, while the dimethyl phosphate moiety provides the core structure for interacting with the active sites of target enzymes. Organophosphate inhibitors, including those derived from DMVP, typically function by mimicking the transition state of the enzyme-substrate complex, leading to potent and often irreversible inhibition.

Target Enzymes and Mechanism of Action

Acetylcholinesterase (AChE)

AChE is a serine hydrolase responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the action of many insecticides and drugs for neurodegenerative diseases. Organophosphates, such as those derived from DMVP, act as irreversible inhibitors by phosphorylating the serine residue in the active site of AChE, rendering the enzyme inactive. A well-known example of an AChE inhibitor structurally related to DMVP is Dichlorvos (DDVP).[2][3][4][5]

3-Dehydroquinate Synthase (DHQS)

DHQS is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but is absent in mammals.[1][3][6] This makes DHQS an attractive target for the development of novel antibiotics and herbicides. Vinyl phosphonates derived from DMVP precursors can act as potent inhibitors of DHQS by mimicking the enolate intermediate of the enzyme-catalyzed reaction.[1][6]

Quantitative Data: Inhibitor Potency

The following tables summarize the inhibitory potency of representative compounds derived from this compound precursors against their target enzymes.

Inhibitor Name/StructureTarget EnzymePotency (IC50/Ki)Reference(s)
Dichlorvos (DDVP)Acetylcholinesterase (AChE)IC50: 0.368 µM (tambaqui brain)
Vinyl Phosphonate Inhibitor 1 (Carbocyclic analogue)3-Dehydroquinate Synthase (DHQS)Ki: 0.4 nM[1][6]
Vinyl Phosphonate Inhibitor 2 (Oxygen-containing ring)3-Dehydroquinate Synthase (DHQS)Ki: 0.5 nM[1][6]
Vinyl Phosphonate Inhibitor 3 (Knowles' inhibitor)3-Dehydroquinate Synthase (DHQS)Ki: 0.8 nM[1]

Experimental Protocols

Synthesis of Vinyl Phosphonate Enzyme Inhibitors

A common method for the synthesis of vinyl phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the olefination of an aldehyde or ketone with a phosphonate carbanion to stereoselectively form an alkene.

Protocol 1: Synthesis of a Generic Vinyl Phosphonate via Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone substrate

  • Dimethyl phosphite

  • Appropriate alkyl halide (for Arbuzov reaction to form the phosphonate ylide precursor)

  • Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Synthesis of the Phosphonate Precursor (Arbuzov Reaction):

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the appropriate alkyl halide (1.0 eq) and triethyl phosphite (1.2 eq).

    • Heat the mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, remove the excess triethyl phosphite and the ethyl halide byproduct by distillation under reduced pressure to yield the phosphonate.

  • Horner-Wadsworth-Emmons Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the phosphonate (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the strong base (1.0 eq) to the solution while maintaining the temperature at -78 °C. Stir for 30-60 minutes to generate the phosphonate carbanion.

    • Dissolve the aldehyde or ketone substrate (1.0 eq) in anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired vinyl phosphonate.

Enzyme Inhibition Assays

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test inhibitor compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of ATCI (e.g., 14 mM in phosphate buffer).

    • Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).

    • Prepare a stock solution of AChE (e.g., 1 U/mL in phosphate buffer).

    • Prepare serial dilutions of the test inhibitor in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL phosphate buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (No Inhibitor): 140 µL phosphate buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL ATCI.

    • Test Wells: 140 µL phosphate buffer + 10 µL of each inhibitor dilution + 10 µL AChE solution.

  • Incubation:

    • To the test wells, add the AChE and inhibitor solutions and incubate for a predefined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25 °C or 37 °C).[6]

  • Reaction Initiation and Measurement:

    • To all wells (except the blank to which ATCI is added last), add 10 µL of DTNB.

    • Initiate the reaction by adding 10 µL of ATCI to all wells.[6]

    • Immediately start monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for the control and each inhibitor concentration (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 3: 3-Dehydroquinate Synthase (DHQS) Inhibition Assay

This is a coupled spectrophotometric assay that measures the formation of 3-dehydroshikimate.

Materials:

  • Purified 3-Dehydroquinate Synthase (DHQS)

  • 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) - substrate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Cobalt(II) chloride (CoCl2)

  • 3-Dehydroquinase (DHQase) - coupling enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test inhibitor compound

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading at 234 nm

Procedure:

  • Prepare Reaction Mixture:

    • In a microplate well or cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+, CoCl2, and an excess of the coupling enzyme, DHQase.

  • Pre-incubation with Inhibitor:

    • Add the desired concentration of the test inhibitor to the reaction mixture.

    • Add the DHQS enzyme and pre-incubate for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, DAHP.

    • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of 3-dehydroshikimate, the product of the coupled reaction.

  • Data Analysis:

    • Determine the initial velocity (V) of the reaction at different substrate and inhibitor concentrations.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (DAHP) and the inhibitor.

    • Plot the data using a suitable method, such as a Lineweaver-Burk or Dixon plot, to determine the type of inhibition and calculate the Ki value.

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis & Interpretation DMVP This compound (or precursor) Reaction Chemical Synthesis (e.g., HWE Reaction) DMVP->Reaction Inhibitor Purified Vinyl Phosphonate Inhibitor Reaction->Inhibitor Assay Inhibition Assay Inhibitor->Assay Enzyme Target Enzyme (AChE or DHQS) Enzyme->Assay Data Quantitative Data (IC50 / Ki) Assay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Optimization SAR->Lead

Caption: Experimental workflow for inhibitor development.

shikimate_pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ Synthase DHS 3-Dehydroshikimate DHQ->DHS Shikimate Shikimate DHS->Shikimate S3P Shikimate 3-phosphate Shikimate->S3P EPSP 5-Enolpyruvylshikimate 3-phosphate (EPSP) S3P->EPSP Chorismate Chorismate EPSP->Chorismate Aromatic_AA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->Aromatic_AA Inhibitor Vinyl Phosphonate Inhibitor Inhibitor->DHQ Inhibition

Caption: The Shikimate Pathway and the point of inhibition.

AChE_Inhibition ACh Acetylcholine AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active binds to active site Products Choline + Acetate AChE_active->Products hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) Inhibitor Organophosphate Inhibitor (e.g., Dichlorvos) Inhibitor->AChE_active phosphorylates serine residue

Caption: Mechanism of Acetylcholinesterase Inhibition.

References

Application Notes and Protocols for the Copolymerization of Dimethyl Vinyl Phosphate with Other Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of dimethyl vinyl phosphate (DMVP) with other commercially significant monomers, including styrene, methyl methacrylate (MMA), and acrylonitrile. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes experimental workflows and relationships to guide researchers in synthesizing and exploring the potential of these copolymers, particularly in the fields of flame retardants and biomaterials.

Introduction

This compound (DMVP) is a phosphorus-containing monomer that, when copolymerized with other vinyl monomers, can impart unique properties to the resulting polymers. The incorporation of phosphorus moieties into polymer chains is a well-established strategy for enhancing flame retardancy.[1][2][3] The phosphorus acts in both the condensed phase by promoting char formation and in the gas phase by inhibiting flame propagation.[1][2][4] Beyond flame retardancy, phosphorus-containing polymers are gaining attention in biomedical applications due to their potential biocompatibility and functionality for drug delivery.[5][6][7][8] Poly(vinylphosphonate)s have been shown to exhibit high biocompatibility, making them promising candidates for hydrogels and other biomedical materials.[6][9]

This document details the free-radical copolymerization of DMVP with styrene, methyl methacrylate, and acrylonitrile, providing protocols and data to facilitate further research and development.

Quantitative Data Summary

The following tables summarize key quantitative data for the copolymerization of vinyl phosphonates with various monomers. Note that much of the available literature focuses on diethyl vinyl phosphonate (DEVP), a close structural analog of DMVP. The reactivity ratios and thermal properties are expected to be similar, but not identical, for DMVP.

Table 1: Reactivity Ratios for Vinyl Phosphonate (M1) Copolymerization with Various Monomers (M2)

Monomer 2 (M2)r1 (Vinyl Phosphonate)r2 (Monomer 2)r1*r2Copolymer TypeReference
Styrene2.689 (DEVP)0.317 (DEVP)0.852Random[10]
Methyl Methacrylate2.098 (DEVP)0.251 (DEVP)0.527Random[10]
Acrylonitrile0.239 (DEVP)0.293 (DEVP)0.070Tendency to Alternating[10]
2-Chloroethyl methacrylate0.11 (DEVP)19.45 (DEVP)2.14Random/Blocky[11][12]

DEVP: Diethyl vinyl phosphonate

Table 2: Thermal and Flame Retardant Properties of Vinyl Phosphonate Copolymers

Copolymer SystemP Content (wt%)LOI (%)Char Yield (%) (in N2)Td,onset (°C)Reference
Polystyrene (PS)021.5Negligible-[10]
PS-co-DEVP~528.0Negligible-[10]
Poly(methyl methacrylate) (PMMA)017.1Negligible-[10]
PMMA-co-DEVP~523.7Negligible-[10]
Polyacrylonitrile (PAN)018.3--[10]
PAN-co-DEVP5.727.5--[10]
P(DEVP-co-CEMA)6.7-13.9300[11][12]
P(DEVP-co-CEMA)13.1-19.2295[11][12]

LOI: Limiting Oxygen Index; Td,onset: Onset decomposition temperature; CEMA: 2-Chloroethyl methacrylate

Experimental Protocols

The following protocols describe the free-radical copolymerization of this compound with styrene, methyl methacrylate, and acrylonitrile. These are generalized procedures based on established methods for similar vinyl monomers.[10][11][12][13] Researchers should optimize these conditions for their specific requirements.

Materials
  • This compound (DMVP), Styrene, Methyl Methacrylate (MMA), Acrylonitrile: Inhibitors removed by passing through a column of basic alumina or by distillation under reduced pressure.

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO): Recrystallized from a suitable solvent (e.g., methanol for AIBN).

  • Solvents (e.g., Toluene, 1,4-Dioxane, N,N-Dimethylformamide (DMF)): Purified by standard procedures.

  • Nonsolvents for precipitation (e.g., Methanol, Hexane, Diethyl ether).

General Free-Radical Copolymerization Procedure

This procedure can be adapted for each comonomer pair by adjusting the monomer feed ratios and solvent.

  • Reaction Setup: A dried round-bottom flask or Schlenk tube is equipped with a magnetic stir bar, a condenser, and a nitrogen inlet.

  • Charging Reagents: The desired amounts of DMVP, the comonomer (styrene, MMA, or acrylonitrile), and the solvent are added to the flask. A typical monomer concentration is 1-2 M.

  • Degassing: The reaction mixture is thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: The radical initiator (e.g., AIBN or BPO, typically 0.1-1.0 mol% with respect to the total monomer concentration) is added to the reaction mixture under a nitrogen atmosphere.

  • Polymerization: The reaction mixture is heated to the desired temperature (typically 60-80 °C for AIBN) in an oil bath and stirred for a specified time (e.g., 4-24 hours). The progress of the reaction can be monitored by techniques such as gravimetry or NMR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air. The copolymer is then precipitated by slowly pouring the reaction mixture into a large excess of a suitable nonsolvent with vigorous stirring.

  • Purification: The precipitated copolymer is collected by filtration, washed with fresh nonsolvent to remove unreacted monomers and initiator residues, and then dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Diagram 1: General Workflow for Free-Radical Copolymerization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_characterization Characterization Monomer_Purification Monomer Purification Charging_Reagents Charging Monomers & Solvent Monomer_Purification->Charging_Reagents Solvent_Purification Solvent Purification Solvent_Purification->Charging_Reagents Initiator_Purification Initiator Purification Initiator_Addition Initiator Addition Initiator_Purification->Initiator_Addition Reaction_Setup Reaction Setup (Inert Atmosphere) Reaction_Setup->Charging_Reagents Degassing Degassing Charging_Reagents->Degassing Degassing->Initiator_Addition Polymerization Polymerization (Heating & Stirring) Initiator_Addition->Polymerization Termination Termination Polymerization->Termination Precipitation Precipitation in Nonsolvent Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Characterization Copolymer Characterization (NMR, GPC, etc.) Drying->Characterization

Caption: Workflow for the synthesis of DMVP copolymers.

Applications and Future Directions

Flame Retardants

The primary application of DMVP copolymers is as flame retardants. The phosphorus content can be tailored by adjusting the monomer feed ratio to achieve the desired level of flame retardancy, as indicated by the Limiting Oxygen Index (LOI). The mechanism of flame retardancy involves both condensed-phase and gas-phase actions. In the condensed phase, the phosphorus-containing units promote the formation of a protective char layer upon heating, which insulates the underlying polymer from the heat source and reduces the release of flammable volatiles.[1][2][14] In the gas phase, phosphorus-containing radicals can scavenge the highly reactive H• and OH• radicals that propagate the combustion process.[2][4]

Diagram 2: Mechanism of Phosphorus-Based Flame Retardancy

G cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Phosphorus-Containing Polymer Heat Heat Polymer->Heat Decomposition Decomposition Heat->Decomposition Phosphoric_Acid Polyphosphoric Acid Formation Decomposition->Phosphoric_Acid Volatiles Flammable Volatiles Decomposition->Volatiles P_Radicals Phosphorus Radicals (PO•) Decomposition->P_Radicals Char_Formation Char Layer Formation Phosphoric_Acid->Char_Formation Insulation Insulation & Reduced Volatiles Char_Formation->Insulation Combustion Combustion (H•, OH• radicals) Volatiles->Combustion Flame_Inhibition Flame Inhibition Combustion->Flame_Inhibition P_Radicals->Flame_Inhibition G cluster_synthesis Synthesis cluster_assembly Self-Assembly cluster_application Application DMVP DMVP Controlled_Polymerization Controlled Radical Polymerization (e.g., ATRP) DMVP->Controlled_Polymerization Comonomer Hydrophobic Monomer Comonomer->Controlled_Polymerization Block_Copolymer Amphiphilic Block Copolymer Controlled_Polymerization->Block_Copolymer Self_Assembly Self-Assembly in Aqueous Solution Block_Copolymer->Self_Assembly Micelle Micelle Formation Self_Assembly->Micelle Drug_Encapsulation Drug Encapsulation in Hydrophobic Core Micelle->Drug_Encapsulation Targeted_Delivery Targeted Delivery (e.g., to Bone) Drug_Encapsulation->Targeted_Delivery

References

Application Note: Determination of Dimethyl Vinyl Phosphate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dimethyl vinyl phosphate. The described method utilizes a reverse-phase C18 column with a simple isocratic mobile phase, offering excellent resolution and sensitivity. This document provides a comprehensive protocol, including sample preparation, instrument setup, and method validation parameters, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an organophosphorus compound of interest in various chemical and pharmaceutical research areas. A validated analytical method for its accurate quantification is crucial for process monitoring, stability studies, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and determination of organic compounds.[1] This application note presents a straightforward and efficient HPLC method for the analysis of this compound. The method is designed to be accessible and easily implementable in a standard analytical laboratory.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. To mitigate potential peak tailing associated with phosphate compounds, the use of a bio-inert system with PEEK tubing is recommended where possible.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (or formic acid for MS compatibility)[2][3]

    • Methanol (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the sample matrix. A general "dilute and shoot" approach is often sufficient for simple matrices.[4] For more complex matrices, filtration or solid-phase extraction (SPE) may be necessary to remove interfering substances and protect the column.[5]

  • Accurately weigh or pipette a known amount of the sample containing this compound.

  • Dissolve or dilute the sample in the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[5]

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dilution & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[6][7] The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly. This is typically done by injecting the same standard solution multiple times and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.9599.5
5050.8101.6
9089.299.1
Average Recovery (%) 100.1
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a sample multiple times on the same day.

  • Intermediate Precision (Inter-day precision): The precision of the method is determined by analyzing a sample on different days, with different analysts, or on different equipment.

Precision LevelConcentration (µg/mL)RSD (%)
Repeatability (n=6)50< 1.0
Intermediate Precision (n=6)50< 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by showing that there are no interfering peaks at the retention time of this compound in a blank sample.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the HPLC method development and validation process.

Method_Validation_Logic cluster_dev Method Development cluster_val Method Validation cluster_result Outcome Method_Dev Method Development (Column, Mobile Phase, etc.) Specificity Specificity Method_Dev->Specificity Linearity Linearity Method_Dev->Linearity Accuracy Accuracy Method_Dev->Accuracy Precision Precision Method_Dev->Precision LOD_LOQ LOD & LOQ Method_Dev->LOD_LOQ Robustness Robustness Method_Dev->Robustness Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical flow from method development to a validated analytical method.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the determination of this compound. The method has been validated according to ICH guidelines and is suitable for routine analysis in a quality control or research environment. The provided protocols and validation data demonstrate the reliability and robustness of this analytical procedure.

References

Mass Spectrometry Analysis of Dimethyl Vinyl Phosphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl vinyl phosphate, more systematically known as dimethyl vinylphosphonate (DMVP), is an organophosphorus compound with applications in polymer chemistry and as a synthetic intermediate. Its detection and quantification are crucial for process monitoring, environmental analysis, and toxicological studies. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers the requisite sensitivity and specificity for the analysis of DMVP.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Synonyms: 1-Dimethoxyphosphorylethene, Dimethyl ethenylphosphonate, Vinyl dimethylphosphonate, Vinyl(dimethoxy)oxophosphine, Vinylphosphonic acid dimethyl ester. Molecular Formula: CH₂=CHPO(OCH₃)₂[1] Molecular Weight: 136.09 g/mol [1] CAS Number: 4645-32-3[1]

Quantitative Analysis Overview

The following tables summarize typical quantitative parameters for the analysis of organophosphorus compounds, which can be adapted for this compound.

Table 1: Representative Quantitative Data for GC-MS Analysis

ParameterValue
Linearity Range1 - 500 ng/mL
Correlation Coefficient (R²)≥0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Recovery85 - 110%
Relative Standard Deviation (RSD)<15%

Table 2: Representative Quantitative Data for LC-MS/MS Analysis

ParameterValue
Linearity Range0.1 - 200 ng/mL[2]
Correlation Coefficient (R²)≥0.999[2]
Limit of Detection (LOD)0.02 - 0.5 ng/mL[2]
Limit of Quantification (LOQ)0.06 - 1.5 ng/mL[2]
Recovery90 - 105%[2]
Relative Standard Deviation (RSD)<10%[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Environmental Water Samples

This protocol outlines a method for the determination of this compound in water samples, adapted from established methods for organophosphorus pesticides.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Pre-condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 100 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte with 2 x 3 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 180°C at 15°C/min, hold for 2 minutes.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Full Scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions (Proposed): m/z 136 (Molecular Ion), 109, 79, 63.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Biological Samples (e.g., Urine)

This protocol is suitable for the analysis of polar organophosphorus compounds like this compound in biological matrices.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine sample, add 50 µL of an internal standard solution (e.g., deuterated organophosphate).

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 3 mL of ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of 50:50 methanol:water.

2. LC-MS/MS Analysis

  • LC System: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM) Transitions (Proposed):

    • Analyte: this compound (Precursor Ion: m/z 137 [M+H]⁺)

      • Quantifier: 137 -> 109 (Collision Energy: 15 eV)

      • Qualifier: 137 -> 79 (Collision Energy: 25 eV)

    • Internal standard transitions would be specific to the chosen standard.

Visualizations

Signaling Pathway: Inhibition of Acetylcholinesterase

Organophosphates, including this compound, are known for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

G ACh_pre Acetylcholine (ACh) (Presynaptic) ACh_post ACh (Synaptic Cleft) ACh_pre->ACh_post Release AChE Acetylcholinesterase (AChE) ACh_post->AChE Hydrolysis Receptor Cholinergic Receptor (Postsynaptic) ACh_post->Receptor Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate DMVP_AChE Inhibited AChE Signal Signal Transduction Receptor->Signal DMVP This compound (Organophosphate) DMVP->AChE Inhibition DMVP->AChE G start Start: Water Sample Collection spe Solid-Phase Extraction (SPE) - C18 Cartridge - Condition, Load, Wash, Elute start->spe concentrate Concentration - Nitrogen Evaporation spe->concentrate gcms GC-MS Analysis - Splitless Injection - DB-5ms Column concentrate->gcms data Data Acquisition & Processing - Full Scan / SIM - Quantification gcms->data end End: Report Results data->end G start Start: Biological Sample (e.g., Urine) lle Liquid-Liquid Extraction (LLE) - Add Internal Standard - Extract with Ethyl Acetate start->lle evaporate Evaporation - Nitrogen Dry-Down lle->evaporate reconstitute Reconstitution - 50:50 Methanol:Water evaporate->reconstitute lcmsms LC-MS/MS Analysis - C18 Column - ESI+ Mode reconstitute->lcmsms data Data Acquisition & Processing - MRM Mode - Quantification lcmsms->data end End: Report Results data->end G M [M]⁺˙ m/z 136 m109 [M - C₂H₃]⁺ m/z 109 M->m109 - C₂H₃ (vinyl) m105 [M - OCH₃]⁺ m/z 105 M->m105 - OCH₃ (methoxy) m79 [M - C₂H₃ - OCH₂]⁺ m/z 79 m109->m79 - OCH₂ m105->m79 - C₂H₂ m63 [PO₂]⁺ m/z 63 m79->m63 - O

References

Application of Dimethyl Vinyl Phosphate in Thin Film Deposition: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ghent, Belgium – November 27, 2023 – A novel approach utilizing dimethyl vinyl phosphate (DMVP) as a precursor in molecular layer deposition (MLD) has been developed, enabling the growth of phosphonate-containing alumina thin films. This development opens new avenues for the fabrication of organic-inorganic hybrid materials with potential applications in catalysis, energy storage, and biomaterials.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in this innovative thin film deposition technique.

Introduction

The incorporation of phosphonate groups into inorganic thin films offers a promising route to materials with enhanced thermal and chemical stability.[1] this compound has been successfully employed as a phosphorus precursor in a vapour phase deposition process to create phosphonate-containing alumina films. Two distinct MLD processes have been established: a three-step (ABC) process and a four-step (ABCD) process, which includes an additional ozone pulse for in-situ functionalization of the vinyl group.[1]

Data Summary

The following tables summarize the key quantitative data obtained from the thin film deposition processes using this compound.

Table 1: Growth Characteristics of Phosphonate-Containing Alumina Thin Films [1]

Deposition ProcessTemperature Range (°C)Growth per Cycle (GPC) (Å/cycle)
ABCD (TMA/H₂O/DMVP/O₃)100 - 2500.54 - 0.38

Table 2: Compositional Analysis of Phosphonate-Containing Alumina Thin Films [1]

Deposition ProcessDeposition Temperature (°C)Phosphorus to Aluminum Ratio (P/Al)
ABCD (TMA/H₂O/DMVP/O₃)2500.27

Experimental Protocols

Detailed methodologies for the two key MLD processes are provided below. These protocols are based on the successful deposition of phosphonate-containing alumina thin films.

Protocol 1: Three-Step (ABC) MLD Process for Phosphonate-Containing Alumina Thin Films

This protocol details the sequential deposition of trimethylaluminum (TMA), water (H₂O), and this compound (DMVP).

1. Precursor Preparation and Handling:

  • Trimethylaluminum (TMA): Use a standard ALD cylinder. Maintain at room temperature.

  • Deionized Water (H₂O): Use a standard ALD bubbler. Maintain at room temperature.

  • This compound (DMVP): Use a heated bubbler. Maintain the DMVP precursor at 60°C to ensure adequate vapor pressure.

2. Deposition Parameters:

  • Substrate Temperature: 100 - 250°C

  • Reactor Pressure: Maintain a constant nitrogen flow of 20 sccm.

  • Pulse and Purge Times (Example at 150°C):

    • TMA pulse: 0.015 s
    • N₂ purge: 3 s
    • H₂O pulse: 0.015 s
    • N₂ purge: 3 s
    • DMVP pulse: 1 s
    • N₂ purge: 5 s

3. MLD Cycle:

  • Introduce TMA into the reactor chamber.

  • Purge the chamber with N₂ to remove unreacted TMA and byproducts.

  • Introduce H₂O into the chamber.

  • Purge the chamber with N₂.

  • Introduce DMVP into the chamber.

  • Purge the chamber with N₂.

  • Repeat for the desired number of cycles to achieve the target film thickness.

Protocol 2: Four-Step (ABCD) MLD Process for Functionalized Phosphonate-Containing Alumina Thin Films

This protocol introduces an ozone (O₃) pulse after the DMVP step for in-situ functionalization of the vinyl group to a carboxylic acid end group.[1]

1. Precursor Preparation and Handling:

  • TMA, H₂O, DMVP: Prepare as described in Protocol 1.

  • Ozone (O₃): Use an ozone generator with a typical concentration of 200 g/m³.

2. Deposition Parameters:

  • Substrate Temperature: 100 - 250°C

  • Reactor Pressure: Maintain a constant nitrogen flow of 20 sccm.

  • Pulse and Purge Times (Example at 150°C):

    • TMA pulse: 0.015 s
    • N₂ purge: 3 s
    • H₂O pulse: 0.015 s
    • N₂ purge: 3 s
    • DMVP pulse: 1 s
    • N₂ purge: 5 s
    • O₃ pulse: 2 s
    • N₂ purge: 5 s

3. MLD Cycle:

  • Introduce TMA into the reactor chamber.

  • Purge the chamber with N₂.

  • Introduce H₂O into the chamber.

  • Purge the chamber with N₂.

  • Introduce DMVP into the chamber.

  • Purge the chamber with N₂.

  • Introduce O₃ into the chamber.

  • Purge the chamber with N₂.

  • Repeat for the desired number of cycles.

Visualizations

The following diagrams illustrate the experimental workflows for the described MLD processes.

ABC_Process_Workflow cluster_cycle One MLD Cycle TMA TMA Pulse Purge1 N₂ Purge TMA->Purge1 0.015s H2O H₂O Pulse Purge1->H2O 3s Purge2 N₂ Purge H2O->Purge2 0.015s DMVP DMVP Pulse Purge2->DMVP 3s Purge3 N₂ Purge DMVP->Purge3 1s Repeat Repeat n Cycles Purge3->Repeat Start Start Start->TMA End End Repeat->TMA Yes Repeat->End No

Caption: Workflow for the ABC MLD Process.

ABCD_Process_Workflow cluster_cycle One MLD Cycle TMA TMA Pulse Purge1 N₂ Purge TMA->Purge1 0.015s H2O H₂O Pulse Purge1->H2O 3s Purge2 N₂ Purge H2O->Purge2 0.015s DMVP DMVP Pulse Purge2->DMVP 3s Purge3 N₂ Purge DMVP->Purge3 1s O3 O₃ Pulse Purge3->O3 5s Purge4 N₂ Purge O3->Purge4 2s Repeat Repeat n Cycles Purge4->Repeat Start Start Start->TMA End End Repeat->TMA Yes Repeat->End No

Caption: Workflow for the ABCD MLD Process.

References

Application Notes and Protocols: Synthesis of Ion-Imprinted Polymers Using Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and application of ion-imprinted polymers (IIPs) using dimethyl vinyl phosphate (or its close analogue, dimethyl vinylphosphonate) as a functional monomer. This technology offers a robust method for creating highly selective recognition sites for specific ions, making it valuable for applications in selective extraction, pre-concentration, and sensing of metal ions in various matrices.

Introduction to Ion-Imprinted Polymers with this compound

Ion imprinting is a technique used to create polymers with specific recognition sites for target ions.[1] The process involves the polymerization of a functional monomer and a cross-linker in the presence of a template ion. Subsequent removal of the template ion leaves behind cavities within the polymer matrix that are complementary in size, shape, and coordination geometry to the target ion. This "molecular memory" allows the ion-imprinted polymer (IIP) to selectively rebind the target ion from a complex mixture.[2]

This compound (DMVP) and its analogue, dimethyl vinylphosphonate (DMVPN), are effective functional monomers for IIP synthesis due to the strong interaction of the phosphate/phosphonate group with a variety of metal ions. These monomers can form stable complexes with the template ion, which is a crucial step for the successful formation of selective recognition sites.[1][3]

Key Advantages of DMVP-based IIPs:

  • High Selectivity: The specific cavities created during imprinting lead to a high affinity for the target ion over other ions with similar charge and ionic radii.[1]

  • Good Stability: The highly cross-linked polymer network provides excellent chemical and thermal stability.

  • Reusability: The template ion can be easily eluted, and the IIP can be reused multiple times without a significant loss of binding capacity.[4]

  • Cost-Effective: The synthesis of IIPs is generally straightforward and uses readily available reagents.

Applications

This compound-based IIPs are particularly useful for applications requiring the selective recognition and separation of metal ions. Key application areas include:

  • Selective Solid-Phase Extraction (SPE): IIPs can be used as sorbents in SPE cartridges to selectively extract and pre-concentrate target metal ions from environmental, biological, and industrial samples.[1]

  • Electrochemical and Optical Sensors: By incorporating IIPs as recognition elements, highly selective sensors for the detection of specific metal ions can be developed.

  • Wastewater Treatment: These polymers can be employed for the selective removal of toxic heavy metal ions from industrial effluents.

  • Hydrometallurgy: IIPs show promise in the separation and recovery of valuable metals from ores and electronic waste.[5]

A notable example is the synthesis of a Sn(II)-imprinted poly(dimethyl vinylphosphonate) nanopowder for the selective pre-concentration and determination of Sn(II) ions in water samples.[1]

Data Presentation

The following table summarizes the quantitative data for a Sn(II)-imprinted polymer synthesized using dimethyl vinylphosphonate, as reported in the literature. This serves as a representative example of the performance that can be achieved with this class of IIPs.

ParameterValueReference
Target Ion Sn(II)[1]
Functional Monomer Dimethyl Vinylphosphonate[1]
Cross-linker Ethylene Glycol Dimethacrylate[1]
Initiator Azobisisobutyronitrile (AIBN)[1]
Polymerization Method Ultrasound-Assisted[1]
Optimum pH for Adsorption 5[1]
Eluent for Template Removal 1.0 M HNO₃[1]
Adsorption Capacity of IIP ~3 times higher than NIP[1]
Detection Limit 0.06 µg L⁻¹[1]
Linear Range 0.19 - 90 µg L⁻¹[1]
Relative Standard Deviation (RSD) 1.8% (at 1.0 ng mL⁻¹)[1]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and evaluation of ion-imprinted polymers using this compound/phosphonate. The following protocol is based on the successful synthesis of a Sn(II)-imprinted polymer and can be adapted for other target ions.[1]

Protocol for Synthesis of Sn(II)-Imprinted Poly(Dimethyl Vinylphosphonate)

Materials:

  • Template Ion: Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Functional Monomer: Dimethyl vinylphosphonate (DMVPN)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Porogenic Solvent: A suitable solvent to dissolve all components, such as methanol or acetonitrile.

  • Nitrogen gas for purging.

Equipment:

  • Ultrasonic bath or probe

  • Reaction vessel (e.g., three-necked flask) with a condenser

  • Magnetic stirrer and hotplate

  • Centrifuge

  • Vacuum oven

Procedure:

  • Complex Formation:

    • Dissolve a specific molar amount of the template ion (e.g., SnCl₂·2H₂O) in the porogenic solvent in the reaction vessel.

    • Add the functional monomer (DMVPN) in a defined molar ratio to the template solution (e.g., 1:4 template to monomer ratio).

    • Stir the mixture for a period (e.g., 30 minutes) to allow for the formation of the template-monomer complex.

  • Polymerization:

    • Add the cross-linker (EGDMA) and the initiator (AIBN) to the solution. A typical molar ratio of monomer to cross-linker is around 1:5 to 1:10.

    • Purge the mixture with nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Place the reaction vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 60-70 °C) for a specified duration (e.g., 4-6 hours) to initiate and complete the polymerization. Ultrasound assists in creating a more homogeneous polymer with a higher surface area.[6][7]

  • Washing and Template Removal (Leaching):

    • After polymerization, collect the polymer particles by centrifugation.

    • Wash the polymer with the porogenic solvent to remove any unreacted monomers and initiator.

    • To remove the template ion, wash the polymer repeatedly with a suitable eluent, such as 1.0 M nitric acid (HNO₃), until the concentration of the template ion in the washing solution is negligible (as determined by a suitable analytical technique, e.g., ICP-MS).[1][4]

    • Finally, wash the polymer with deionized water until the pH is neutral.

  • Drying and Grinding:

    • Dry the leached polymer in a vacuum oven at a moderate temperature (e.g., 60 °C).

    • If necessary, grind the polymer to a fine powder and sieve to obtain particles of a uniform size.

  • Synthesis of Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be synthesized using the same procedure but without the addition of the template ion. The NIP serves as a control to evaluate the imprinting effect.[1]

Protocol for Characterization of the IIP
  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer and to confirm the removal of the template ion.

  • Scanning Electron Microscopy (SEM): To study the surface morphology and particle size of the polymer.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore size, and pore volume of the polymer.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.

Protocol for Evaluation of the IIP Performance

Batch Adsorption Studies:

  • Effect of pH:

    • Prepare a series of solutions of the target ion at different pH values.

    • Add a known amount of the IIP to each solution and shake for a specific time.

    • Measure the final concentration of the ion in the supernatant to determine the optimal pH for binding.

  • Adsorption Kinetics:

    • Add a known amount of IIP to a solution of the target ion.

    • Take aliquots of the solution at different time intervals and measure the ion concentration.

    • Plot the adsorption capacity versus time to determine the time required to reach equilibrium.

  • Adsorption Isotherms:

    • Prepare a series of solutions of the target ion with varying initial concentrations.

    • Add a fixed amount of IIP to each solution and shake until equilibrium is reached.

    • Measure the final ion concentration and calculate the adsorption capacity at equilibrium.

    • Fit the data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity.

Selectivity Studies:

  • Prepare solutions containing the target ion and one or more competing ions (with similar charge and ionic radius).

  • Perform batch adsorption experiments with both the IIP and NIP.

  • Measure the concentrations of all ions before and after adsorption.

  • Calculate the distribution coefficient (Kd), selectivity coefficient (k), and relative selectivity coefficient (k') to evaluate the selectivity of the IIP for the target ion.

Visualizations

Signaling Pathway: Mechanism of Ion Imprinting

G cluster_0 Pre-polymerization cluster_1 Polymerization cluster_2 Post-polymerization Template Template Ion (e.g., Sn²⁺) Complex Template-Monomer Complex Template->Complex Self-assembly Rebinding Selective Rebinding of Template Ion Template->Rebinding Monomer Functional Monomer (this compound) Monomer->Complex Polymer Cross-linked Polymer with Trapped Template Complex->Polymer Crosslinker Cross-linker (EGDMA) Crosslinker->Polymer Initiator Initiator (AIBN) Initiator->Polymer Heat / Ultrasound Leaching Template Removal (Leaching with Acid) Polymer->Leaching IIP Ion-Imprinted Polymer (IIP) with Specific Cavities Leaching->IIP IIP->Rebinding

Caption: Mechanism of ion imprinting with this compound.

Experimental Workflow

G start Start complex_formation 1. Complex Formation (Template + Monomer) start->complex_formation polymerization 2. Polymerization (with Cross-linker & Initiator) complex_formation->polymerization leaching 3. Template Removal (Leaching) polymerization->leaching characterization 4. Characterization (FTIR, SEM, etc.) leaching->characterization evaluation 5. Performance Evaluation (Adsorption & Selectivity) leaching->evaluation end End characterization->end evaluation->end

Caption: Experimental workflow for IIP synthesis and evaluation.

Logical Relationships in IIP Synthesis

G reagents Reagents Template Ion Functional Monomer Cross-linker Initiator Porogen properties IIP Properties Selectivity Capacity Morphology Stability reagents:t->properties:sel determines reagents:m->properties:sel determines reagents:c->properties:morph affects reagents:c->properties:stab affects reagents:s->properties:morph influences conditions Conditions Temperature Time Polymerization Method conditions:method->properties:morph controls conditions:temp->properties:cap affects conditions:time->properties:cap affects application Application Solid-Phase Extraction Sensors Wastewater Treatment properties->application enables

Caption: Logical relationships in the synthesis of ion-imprinted polymers.

References

Application Notes and Protocols: Dimethyl Vinyl Phosphate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl vinyl phosphate and its close structural analog, dimethyl vinylphosphonate, are versatile reagents in organic synthesis, offering a unique combination of a reactive vinyl group and a phosphate or phosphonate moiety. This functionality makes them valuable building blocks for the synthesis of a variety of biologically active molecules, particularly in the development of pharmaceuticals. Their application spans the creation of enzyme inhibitors, antiviral agents, and kinase modulators. The phosphonate group, in particular, is a well-regarded phosphate mimic, offering increased stability against enzymatic cleavage, a desirable property in drug design.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in pharmaceutical synthesis.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound and its phosphonate counterpart in pharmaceutical synthesis lies in their ability to act as precursors to vinylphosphonic acids and as substrates in various coupling and olefination reactions. These reactions are instrumental in the synthesis of complex molecules with therapeutic potential.

Key application areas include:

  • Enzyme Inhibitors: The vinyl phosphonate moiety can act as a transition-state analog inhibitor for various enzymes.[3][4]

  • Antiviral Agents: Incorporation of the vinyl phosphonate group into nucleoside analogs has been shown to impart significant antiviral activity.[5]

  • Kinase Modulators: Vinylphosphonate analogs of bioactive lipids have been synthesized to target lipid kinases like sphingosine kinase 1.[6]

  • Prodrugs: The phosphonate group can be modified to create prodrugs with improved bioavailability and pharmacokinetic profiles.[7][8][9]

Data Presentation

The following tables summarize quantitative data from key publications demonstrating the utility of this compound derivatives in pharmaceutical synthesis.

Table 1: Synthesis and Biological Activity of a Dehydroquinate Synthase (DHQS) Inhibitor [3][4]

Step/CompoundDescriptionYield (%)Inhibition Constant (Ki)
Dimethyl vinylphosphonate (6) Synthesis from precursor40-61-
Vinyl phosphonate inhibitor (1) Final product52 (overall)Sub-nanomolar
Compound 2 Analog of reactive intermediate-Km of substrate is 4.0 μM

Table 2: Antiviral Activity of Guanine Derivatives [5]

CompoundTarget VirusEC50 (μM)
(E)-9-(5-Phosphonopent-4-enyl)guanineHIV-1-
(E)-9-[3-(hydroxymethyl)-5-phosphonopent-4-enyl]guanineHIV-1-
(E)-9-(5-Phosphonopent-4-enyl)guanineHCMV-
(E)-9-[3-(hydroxymethyl)-5-phosphonopent-4-enyl]guanineHCMV-

EC50 values were reported but not explicitly quantified in the abstract.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Vinylphosphonate[3]

This protocol describes a common method for the preparation of dimethyl vinylphosphonate, a key intermediate.

Materials:

  • Dimethyl H-phosphonate

  • Paraformaldehyde

  • Potassium carbonate

  • Methanol

  • Dichloromethane

  • 2,6-Lutidine

  • Triflic anhydride

  • Triethylamine

  • Ketone precursor (e.g., ketol 5 in the cited reference)

  • Sodium hydride

  • Tetramethyl methylenebisphosphonate

Procedure:

  • Synthesis of Alcohol 8: A mixture of dimethyl H-phosphonate (100 mmol), paraformaldehyde (120 mmol), and potassium carbonate (5 mmol) in methanol (35 mL) is heated at 60 °C for 1 hour. The mixture is then filtered and concentrated to yield the alcohol.

  • Synthesis of Triflate 9: The crude alcohol (28.8 mmol) and 2,6-lutidine (34.3 mmol) are dissolved in dichloromethane (50 mL) under an argon atmosphere. The solution is cooled, and triflic anhydride is added. The reaction is stirred and then worked up to yield the triflate.

  • Olefination to form Dimethyl Vinylphosphonate: A solution of tetramethyl methylenebisphosphonate in THF is treated with sodium hydride at 0 °C. A solution of the ketone precursor is then added, and the reaction is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by flash chromatography to yield dimethyl vinylphosphonate.

Protocol 2: Synthesis of (S)-FTY720 Vinylphosphonate Analogue[6]

This protocol outlines the synthesis of a vinylphosphonate analogue of the sphingosine-1-phosphate receptor modulator, FTY720.

Materials:

  • (R)-2-(4-octylphenethyl)oxirane

  • Tetramethyl methylenebisphosphonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a suspension of NaH (6.00 mmol) in THF (50 mL) at 0 °C, add a solution of tetramethyl methylenebisphosphonate (6.08 mmol) in THF (10 mL).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of (R)-2-(4-octylphenethyl)oxirane (2.03 mmol) in THF (10 mL).

  • Stir the reaction mixture for 1 hour at 0 °C.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract with EtOAc.

  • Dry the organic layer over MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford (E)-dimethyl 2-[(R)-2-(4-octylphenethyl)oxiran-2-yl]vinylphosphonate.

Mandatory Visualization

Synthesis_of_DHQS_Inhibitor cluster_start Starting Materials cluster_synthesis Synthesis Pathway Dimethyl_H_phosphonate Dimethyl H-phosphonate Alcohol_8 Alcohol 8 Dimethyl_H_phosphonate->Alcohol_8 Pudovic Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Alcohol_8 Ketone_5 Ketol 5 Dimethyl_vinyl_phosphonate_6 Dimethyl vinyl phosphonate (6) Ketone_5->Dimethyl_vinyl_phosphonate_6 Olefination Triflate_9 Triflate 9 Alcohol_8->Triflate_9 Triflation Triflate_9->Dimethyl_vinyl_phosphonate_6 Olefination Vinyl_phosphonate_inhibitor_1 Vinyl phosphonate inhibitor (1) Dimethyl_vinyl_phosphonate_6->Vinyl_phosphonate_inhibitor_1 Hydrolysis

Caption: Synthesis of a vinyl phosphonate inhibitor of DHQS.

FTY720_Analogue_Synthesis Oxirane (R)-2-(4-octylphenethyl)oxirane Vinylphosphonate_intermediate (E)-dimethyl 2-[(R)-2-(4-octylphenethyl)oxiran-2-yl]vinylphosphonate Oxirane->Vinylphosphonate_intermediate Phosphonate_reagent CH2[P(O)(OMe)2]2 / NaH Phosphonate_reagent->Vinylphosphonate_intermediate Azide_intermediate (R,E)-dimethyl 3-(azidomethyl)-3-hydroxy-5-(4-octylphenyl)pent-1-enylphosphonate Vinylphosphonate_intermediate->Azide_intermediate NaN3, NH4Cl Azide_opening Ring opening with NaN3 FTY720_analogue (S)-FTY720 vinylphosphonate analogue Azide_intermediate->FTY720_analogue SnCl2 Reduction Reduction of azide

Caption: Synthesis of an FTY720 vinylphosphonate analogue.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Phosphonates from Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonates are a critical class of compounds in medicinal chemistry and drug development, prized for their structural analogy to phosphates and their enhanced stability against hydrolysis. The carbon-phosphorus (C-P) bond in phosphonates makes them effective mimics of transition states in enzymatic reactions, leading to their use as enzyme inhibitors, antiviral agents, and herbicides. While chemical synthesis routes to phosphonates are well-established, they often require harsh conditions and toxic reagents. Biocatalysis, leveraging the specificity and mild reaction conditions of enzymes, presents a compelling green alternative.

This document outlines potential biocatalytic strategies for the synthesis of novel phosphonates using dimethyl vinyl phosphate (DMVP) as a key precursor. Although direct biocatalytic routes utilizing DMVP are an emerging area of research, the promiscuous activity of certain enzymes, particularly lipases in catalyzing C-P bond formation, suggests a promising avenue for exploration. These notes provide a theoretical framework and adaptable protocols based on analogous, well-documented biocatalytic reactions.

Principle of the Biocatalytic Approach

The proposed biocatalytic strategy centers on the enzymatic Michael-type addition of various nucleophiles to the activated vinyl group of this compound. This reaction would create a new carbon-carbon or carbon-heteroatom bond, leading to a diverse range of functionalized phosphonates. Lipases, known for their promiscuous catalytic activities beyond their native hydrolytic functions, are excellent candidates for this transformation. Specifically, immobilized lipases like Candida antarctica Lipase B (CAL-B, often commercialized as Novozym 435) have demonstrated efficacy in catalyzing phospha-Michael additions under mild, non-aqueous conditions.

The proposed reaction is analogous to the lipase-catalyzed addition of H-phosphites to vinyl esters, where the enzyme is thought to activate the substrates and facilitate the nucleophilic attack.

Experimental Data from Analogous Reactions

To provide a quantitative reference for potential yields and reaction parameters, the following table summarizes data from a published study on the promiscuous lipase-catalyzed Markovnikov addition of H-phosphites to vinyl esters. These values can serve as a benchmark for optimizing the synthesis of phosphonates from this compound.

EntryNucleophile (H-phosphonate)Acceptor (Vinyl Ester)EnzymeSolventTemp (°C)Time (h)Yield (%)
1Dimethyl H-phosphonateVinyl CinnamateCandida cylindracea lipase (CcL)n-Hexane401861
2Diethyl H-phosphonateVinyl CinnamateCcLn-Hexane401865
3Dibutyl H-phosphonateVinyl CinnamateCcLn-Hexane401854
4Diphenyl H-phosphonateVinyl CinnamateCcLn-Hexane401873
5Dimethyl H-phosphonateVinyl PivalateCcLn-Hexane401883
6Dimethyl H-phosphonateVinyl BenzoateCcLn-Hexane401875

Data adapted from a study on lipase-catalyzed synthesis of α-acyloxy phosphonates to illustrate potential yields in similar biocatalytic C-P bond forming reactions.

Key Experimental Protocols

The following are detailed protocols for the proposed biocatalytic synthesis. These should be considered as starting points for optimization.

Protocol 1: General Procedure for Biocatalytic Michael Addition to this compound

Objective: To synthesize a functionalized phosphonate via a lipase-catalyzed addition of a nucleophile to this compound.

Materials:

  • Immobilized Lipase (Candida antarctica Lipase B - Novozym 435)

  • This compound (DMVP)

  • Nucleophile (e.g., a thiol, amine, or carbon nucleophile like a β-keto ester)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene, or n-hexane)

  • Molecular sieves (3 Å), activated

  • Reaction vials (e.g., 4 mL glass vials with screw caps)

  • Orbital shaker incubator

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • NMR and Mass Spectrometry for product characterization

Procedure:

  • To a 4 mL glass vial, add 100 mg of immobilized lipase (Novozym 435) and 50 mg of activated molecular sieves.

  • Add 2 mL of anhydrous organic solvent (e.g., MTBE).

  • Add the selected nucleophile (0.5 mmol).

  • Add this compound (0.55 mmol, 1.1 equivalents).

  • Seal the vial tightly and place it in an orbital shaker incubator set at 40-50°C and 200 rpm.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 12 hours).

  • Upon completion (or when no further conversion is observed), stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the immobilized enzyme with fresh solvent (2 x 1 mL) and combine the organic phases.

  • Concentrate the combined organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Enzyme Immobilization (for non-commercial immobilized enzymes)

Objective: To immobilize a lipase on a hydrophobic support for enhanced stability and reusability in organic media.

Materials:

  • Lipase from Candida rugosa or other source (crude or purified)

  • Hydrophobic support (e.g., octyl-sepharose beads)

  • Phosphate buffer (e.g., 25 mM, pH 7.0)

  • Bovine Serum Albumin (BSA) for protein concentration determination

  • Bradford reagent

  • Centrifuge

Procedure:

  • Prepare a stock solution of the lipase in phosphate buffer (e.g., 10 mg/mL).

  • Wash the hydrophobic support with the same buffer.

  • In a tube, mix the lipase solution with the support material. The ratio of enzyme to support should be optimized, but a starting point is 10 mg of protein per gram of support.

  • Gently agitate the mixture at room temperature for a specified time (e.g., 1-3 hours) to allow for hydrophobic adsorption of the enzyme onto the support.

  • Periodically take samples from the supernatant and measure the protein concentration using the Bradford assay to monitor the progress of immobilization.

  • Once the protein concentration in the supernatant stabilizes, separate the immobilized enzyme from the solution by filtration or centrifugation.

  • Wash the immobilized enzyme with buffer to remove any non-adsorbed protein.

  • Finally, wash the immobilized enzyme with a solvent suitable for the subsequent reaction (e.g., hexane) and dry under vacuum.

Visualizations

The following diagrams illustrate the proposed biocatalytic pathway and a general experimental workflow.

Biocatalytic_Pathway cluster_reactants Reactants DMVP This compound Enzyme Immobilized Lipase (e.g., CAL-B) DMVP->Enzyme Nuc Nucleophile (Nu-H) Nuc->Enzyme Product Functionalized Phosphonate Enzyme->Product Michael-type Addition Experimental_Workflow A 1. Add Enzyme and Molecular Sieves to Vial B 2. Add Anhydrous Solvent A->B C 3. Add Nucleophile and This compound B->C D 4. Incubate with Shaking (e.g., 40°C, 200 rpm) C->D E 5. Monitor Reaction by TLC D->E F 6. Filter to Remove Enzyme E->F G 7. Concentrate Filtrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Troubleshooting & Optimization

Dimethyl Vinyl Phosphate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of dimethyl vinyl phosphate and related vinyl phosphonates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and its derivatives?

A1: Several key methods are employed for the synthesis of this compound (and its common chlorinated analogue, Dichlorvos):

  • The Perkow Reaction: This reaction involves the treatment of a trialkyl phosphite, such as trimethyl phosphite, with a haloketone like chloral. It results in the formation of a dialkyl vinyl phosphate and an alkyl halide.[1]

  • Dehydrochlorination of Trichlorfon: Dichlorvos, a chlorinated derivative of this compound, is commercially produced by the dehydrochlorination of trichlorfon in an aqueous alkali solution at controlled temperatures (40–50 °C).[2][3][4]

  • One-Pot Synthesis from Phosphorus Trichloride: A newer, cost-effective method utilizes phosphorus trichloride, chloral hydrate, and methanol in a one-pot reaction, achieving high yields and minimizing waste.[5]

  • Thermal Dissociation: This gas-phase method involves the thermal dissociation of dimethyl 2-acetoxyethanephosphonate at high temperatures (400-700°C) to yield dimethyl vinylphosphonate and acetic acid.[6]

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Hirao reaction can form the C-P bond by coupling a vinyl halide with a dialkyl phosphite in the presence of a palladium catalyst.[7]

Q2: My yield from the Perkow reaction is consistently low. What are the likely causes?

A2: Low yields in the Perkow reaction can often be attributed to a competing side reaction, the Michaelis-Arbuzov reaction. Instead of the desired vinyl phosphate, this pathway produces a beta-keto phosphonate.[1] Other factors include:

  • Purity of Reagents: Ensure the trialkyl phosphite and haloketone are free of impurities and moisture.

  • Reaction Temperature: The reaction mechanism is sensitive to temperature. Sub-optimal temperatures can favor the Michaelis-Arbuzov pathway.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

  • Incomplete Reaction: Verify reaction completion using an appropriate analytical method, such as gas chromatography or NMR spectroscopy, before workup.[3]

Q3: How can I minimize the formation of the Michaelis-Arbuzov side product?

A3: The competition between the Perkow and Michaelis-Arbuzov reactions is a classic challenge. The Perkow reaction mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon. To favor this pathway:

  • Reactant Structure: The Perkow reaction is favored by electron-withdrawing groups on the α-carbon of the haloketone and sterically hindered ketones.

  • Temperature Control: Carefully optimize the reaction temperature. The ideal temperature will be specific to the substrates being used.

  • Reaction Kinetics: The Perkow reaction is generally faster. Running the reaction for the minimum time required for completion can help reduce the formation of the thermodynamically favored Arbuzov product.

Q4: I'm experiencing unwanted polymerization of my final product. How can this be prevented?

A4: Vinyl phosphonates can be susceptible to polymerization, especially during distillation or prolonged storage at elevated temperatures. To mitigate this, it is advantageous to carry out the synthesis and purification in the presence of a polymerization inhibitor such as hydroquinone, hydroquinone monomethyl ether, or phenothiazine.[8]

Q5: What are the recommended purification techniques for this compound?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is a common method for purifying volatile products like this compound.[6] However, be mindful of potential polymerization at high temperatures.

  • Chromatography: Column chromatography can be effective for small-scale purification. Note that transesterification can occur if using alcohol-containing solvent systems (e.g., ethyl acetate with methanol), leading to mixed ester products.[9]

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble byproducts and unreacted starting materials.[4]

Data on Synthesis Methods

The following table summarizes various methods for synthesizing this compound and related compounds, providing a comparison of conditions and reported yields.

Synthesis MethodKey ReagentsCatalyst/ConditionsReported YieldReference
One-Pot SynthesisPhosphorus trichloride, Chloral, MethanolDMF solvent, 10-30°C92%[5]
Perkow ReactionTrimethyl phosphite, ChloralVaries with substrate~90% (for aryl enol phosphates)[1]
DehydrochlorinationTrichlorfon, Aqueous Alkali (e.g., NaOH)40-50°CIndustrial Process[3]
Thermal DissociationDimethyl 2-acetoxyethanephosphonateGas phase, 400-700°C, catalyst-free80% (99% selectivity)[6]
Improved Vinyl Phosphonate Synthesis(Various)Multi-step, one chromatographic purification52% (overall)[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Dichlorvos from Phosphorus Trichloride[5]

This protocol is based on a patented "one-pot" process designed for clean and efficient production.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Chloral (CCl₃CHO)

  • Methanol (CH₃OH)

  • Deionized water

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel equipped with a stirrer and cooling bath, add chloral (0.1 mol).

  • Begin stirring and slowly add a pre-mixed solution of methanol (0.2 mol) and deionized water (0.1 mol).

  • Simultaneously, add DMF (0.3–1.5 mol).

  • Maintain the reaction temperature between 10–30°C using the cooling bath.

  • Slowly add phosphorus trichloride (0.1 mol) dropwise to the mixture.

  • Monitor the reaction progress by checking the content of phosphorus trichloride. The reaction is considered complete when the PCl₃ content is less than 1%.

  • Once the reaction is complete, remove the solvent via rectification under vacuum to obtain the final product, dichlorvos.

Protocol 2: General Purification by Vacuum Distillation[6]

This protocol describes a general method for purifying this compound by removing lower-boiling point impurities and byproducts.

Materials:

  • Crude this compound reaction mixture

  • Polymerization inhibitor (e.g., hydroquinone)

  • Vacuum distillation apparatus

Procedure:

  • Add a small amount of a polymerization inhibitor to the crude reaction mixture in the distillation flask.

  • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Begin heating the distillation flask gently using an oil bath.

  • Slowly apply vacuum to the system.

  • Collect the fractions that distill at the expected boiling point and pressure for this compound (literature bp: 197-202 °C at atmospheric pressure; adjust for vacuum).

  • Monitor the purity of the collected fractions using GC or NMR.

  • Store the purified product at 2-8°C with a small amount of inhibitor to prevent polymerization.

Diagrams

Troubleshooting_Workflow start Low Yield of Dimethyl Vinyl Phosphate check_reaction Check Reaction Type start->check_reaction perkow Perkow Reaction check_reaction->perkow Perkow dehydro Dehydrochlorination check_reaction->dehydro Dehydro. other Other Method check_reaction->other Other check_side_product Analyze for Side Products (e.g., Beta-Keto Phosphonate) perkow->check_side_product check_ph Verify pH and Temperature Control dehydro->check_ph check_conditions Review General Conditions: - Reagent Purity - Solvent Purity - Reaction Time/Temp other->check_conditions arbuzov_present Michaelis-Arbuzov Product Detected check_side_product->arbuzov_present Yes check_side_product->check_conditions No optimize_perkow Optimize Perkow Conditions: - Adjust Temperature - Check Reactant Purity - Minimize Reaction Time arbuzov_present->optimize_perkow check_purification Evaluate Purification Step optimize_perkow->check_purification ph_issue Incorrect pH or Temp check_ph->ph_issue Issue Found check_ph->check_conditions OK optimize_dehydro Adjust Alkali Concentration and Maintain Temp (40-50°C) ph_issue->optimize_dehydro optimize_dehydro->check_purification conditions_issue Sub-optimal Conditions check_conditions->conditions_issue Issue Found check_conditions->check_purification OK optimize_general Refine General Parameters Based on Literature conditions_issue->optimize_general optimize_general->check_purification purification_loss Product Loss During Purification (e.g., Polymerization) check_purification->purification_loss Loss Detected optimize_purification Add Polymerization Inhibitor. Use Vacuum Distillation or Non-reactive Chromatography. purification_loss->optimize_purification

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Perkow_vs_Arbuzov cluster_reactants Reactants cluster_perkow Perkow Pathway (Favored by speed) cluster_arbuzov Michaelis-Arbuzov Pathway (Side Reaction) R3P Trialkyl Phosphite Attack_CO Nucleophilic attack on Carbonyl Carbon R3P->Attack_CO Attack_C SN2 attack on α-Carbon R3P->Attack_C HaloKetone α-Halo Ketone HaloKetone->Attack_CO HaloKetone->Attack_C Zwitterion Zwitterionic Intermediate Attack_CO->Zwitterion Rearrange Rearrangement & Halide Elimination Zwitterion->Rearrange Perkow_Product Vinyl Phosphate (Desired Product) Rearrange->Perkow_Product Arbuzov_Intermediate Phosphonium Salt Attack_C->Arbuzov_Intermediate Dealkylation Dealkylation Arbuzov_Intermediate->Dealkylation Arbuzov_Product β-Keto Phosphonate (Side Product) Dealkylation->Arbuzov_Product

References

Technical Support Center: Polymerization of Vinyl Phosphonate Monomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of vinyl phosphonate monomers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the polymerization of vinyl phosphonate monomers.

1. Low Polymer Yield and/or Low Monomer Conversion

  • Question: My polymerization of vinyl phosphonic acid (VPA) or its esters results in a low yield of polymer and a significant amount of unreacted monomer. What are the possible causes and solutions?

  • Answer: Low conversion is a common challenge in vinyl phosphonate polymerization, often attributed to the monomer's low reactivity.[1][2] Here are several factors to consider and troubleshoot:

    • Inhibitor Removal: Ensure that any polymerization inhibitors from the commercial monomer have been thoroughly removed. Standard purification techniques like distillation or passing through an inhibitor removal column are crucial.

    • Reaction Time and Temperature: The polymerization of vinyl phosphonates can be slow.[2] Consider increasing the reaction time. For radical polymerizations, ensure the temperature is appropriate for the chosen initiator's half-life. For instance, AIBN-initiated polymerization of VPA has been conducted at 60°C for up to 8 hours.[3]

    • Initiator Concentration and Type: The concentration of the initiator can significantly impact the polymerization. While a higher initiator concentration might seem intuitive, it can sometimes lead to shorter polymer chains and an increase in termination reactions. It is advisable to optimize the initiator concentration, typically in the range of 0.1 to 2 mol% relative to the monomer.[3] The choice of initiator is also critical. While AIBN is common, other initiators like ammonium persulfate ((NH₄)₂S₂O₈) have been used for aqueous polymerizations.[1]

    • Solvent Choice: The solvent can influence the polymerization rate and side reactions. For vinylphosphonic acid, solvents like water, DMF, and ethyl acetate have been used.[3] Polymerization of VPA in acetic anhydride can lead to the formation of a more reactive VPA anhydride intermediate, potentially accelerating the reaction.[1]

    • Monomer Purity: Impurities in the monomer can act as chain transfer agents or inhibitors, reducing the polymerization rate and the molecular weight of the polymer. Ensure the monomer is of high purity.

    • Oxygen Inhibition: Free radical polymerizations are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

2. Low Molecular Weight of the Resulting Polymer

  • Question: I am obtaining a polymer, but its molecular weight is consistently low. How can I increase the molecular weight of my polyvinyl phosphonate?

  • Answer: The prevalence of chain transfer reactions is a primary reason for low molecular weights in the free-radical polymerization of vinyl phosphonates.[4][5] Here are some strategies to address this:

    • Minimize Chain Transfer Agents: Ensure all reagents and solvents are pure and free from substances that can act as chain transfer agents.

    • Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide better control over the molecular weight and achieve narrower molecular weight distributions. The use of a carboxy-functional xanthate as a chain transfer agent in aqueous RAFT/MADIX polymerization of VPA has been reported.[1]

    • Anionic or Coordination Polymerization: While more complex, anionic polymerization using initiators like sBuLi or coordination polymerization with rare-earth metal complexes can yield polymers with controlled molecular weights.[1][6][7][8] These methods often proceed with a 'living' character, allowing for the synthesis of high molecular weight polymers.[1]

    • Monomer Concentration: Higher monomer concentrations generally favor propagation over termination and chain transfer, potentially leading to higher molecular weight polymers.

3. Poor Polymer Solubility or Cross-linking

  • Question: My resulting polymer is insoluble or appears to be cross-linked. What could be the cause?

  • Answer: Unintended cross-linking can arise from several side reactions:

    • Cyclopolymerization of VPA Anhydride: In the polymerization of vinylphosphonic acid, the intermediate formation of VPA anhydride can lead to cyclopolymerization, which may result in branching or cross-linking, affecting solubility.[1][2]

    • Intramolecular Hydrogen Transfer: During the radical polymerization of certain vinyl phosphonate esters, such as diisopropyl vinyl phosphonate, intramolecular hydrogen transfer from the polymer backbone to the side chain can occur, forming P-O-C bonds that can alter the polymer structure and solubility.[1]

    • High Initiator Concentration or Temperature: Excessive initiator concentration or high reaction temperatures can lead to a high radical flux, increasing the likelihood of chain-chain coupling and branching.

    Solutions:

    • Carefully control the reaction conditions, particularly for VPA polymerization, to minimize anhydride formation.

    • When polymerizing vinyl phosphonate esters prone to hydrogen transfer, consider alternative polymerization methods or monomer derivatives.

    • Optimize the initiator concentration and reaction temperature.

4. Hydrolysis of Monomer or Polymer

  • Question: I suspect my vinyl phosphonate ester monomer or the resulting polymer is hydrolyzing during the reaction or workup. How can I prevent this?

  • Answer: Phosphonate esters are susceptible to hydrolysis, especially under acidic or basic conditions, to form the corresponding phosphonic acids.[9][10]

    • Anhydrous Conditions: For the polymerization of vinyl phosphonate esters, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert, dry atmosphere to minimize exposure to water.

    • Neutral pH: During the workup and purification steps, maintain a neutral pH to prevent acid or base-catalyzed hydrolysis.

    • Monomer Storage: Store vinyl phosphonate ester monomers in a dry environment to prevent degradation over time.

    • Post-polymerization Hydrolysis: If the goal is to obtain the polyvinylphosphonic acid, the ester polymer can be intentionally hydrolyzed using methods like reaction with trimethylsilyl bromide followed by mild hydrolysis or refluxing with concentrated HCl.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the free-radical polymerization of vinyl phosphonate monomers?

A1: The primary challenges include:

  • Low reactivity of the monomer , leading to low conversion and difficulty in achieving high molecular weights.[1][2]

  • Dominance of chain transfer reactions , which further limits the molecular weight of the polymer.[4][5]

  • Propensity for side reactions , such as the formation of VPA anhydride and subsequent cyclopolymerization, as well as intramolecular hydrogen transfer in certain vinyl phosphonate esters.[1][2]

  • Difficulty in controlling the polymerization , often resulting in polymers with broad molecular weight distributions.

Q2: Which polymerization methods are suitable for vinyl phosphonate monomers?

A2: Several methods have been explored, each with its own advantages and disadvantages:

  • Free-Radical Polymerization: This is the most common method due to its simplicity and tolerance to various functional groups. However, it often leads to polymers with low molecular weight and poor control.[4][5][11]

  • Anionic Polymerization: This method can produce well-defined polymers with controlled molecular weights. However, it is highly sensitive to impurities and requires stringent anhydrous conditions.[1]

  • Coordination Polymerization: The use of rare-earth metal complexes has shown significant promise for the 'living' and controlled polymerization of vinyl phosphonates, allowing for the synthesis of high molecular weight and stereoregular polymers.[1][6][7][8]

  • Controlled Radical Polymerization (CRP): Techniques like RAFT have been successfully applied to VPA to achieve better control over the polymerization.[1]

Q3: How can I purify the resulting polyvinyl phosphonate?

A3: Purification is essential to remove unreacted monomer, initiator fragments, and other impurities. Common methods include:

  • Precipitation: The polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent. For example, poly[bis(2-chloroethyl) vinylphosphonate] can be dissolved in ethyl acetate and precipitated with cyclohexane.[3]

  • Washing: The solid polymer can be washed repeatedly with a solvent in which the monomer is soluble but the polymer is not.

  • Dialysis: For water-soluble polymers, dialysis against water using a membrane with an appropriate molecular weight cut-off is an effective method to remove low molecular weight impurities.[12]

Q4: What are the key characterization techniques for polyvinyl phosphonates?

A4: A combination of techniques is typically used to characterize the structure and properties of these polymers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and especially 31P NMR are crucial for determining the polymer's microstructure, including regioselectivity (head-to-tail vs. head-to-head linkages) and tacticity.[2][3]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of characteristic functional groups in the monomer and polymer, such as the P=O and P-O-C bonds.

  • Elemental Analysis: This can be used to confirm the elemental composition of the polymer and, in the case of copolymers, to help determine the monomer incorporation ratio.[2]

Data Summary

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of Vinyl Phosphonic Acid (VPA)

ParameterConditionReference
Monomer Vinylphosphonic Acid (VPA)[3]
Initiator 2,2′-Azobisisobutyronitrile (AIBN)[3]
Initiator Conc. 2 mol%[3]
Solvent Ethyl acetate or Acetic anhydride[3]
Monomer Conc. 40 wt% solution[3]
Temperature 60 °C[3]
Time up to 8 h[3]
Yield ~90%[3]

Table 2: Initiators for Vinyl Phosphonate Polymerization

Polymerization TypeInitiatorMonomer ExampleReference
Free Radical 2,2′-Azobisisobutyronitrile (AIBN)Vinylphosphonic acid[3]
Free Radical Dicumyl peroxide, Dibenzoyl peroxideBis(2-chloroethyl) vinylphosphonate[3]
Free Radical (aqueous) α,α′-Azodiisobutyramidine dihydrochloride (AIBA)Vinylphosphonic acid[1]
Anionic sec-Butyllithium (sBuLi)Diisopropyl vinyl phosphonate[1]
Anionic tert-Butyllithium (tBuLi)Dimethyl vinyl phosphonate[1]
Coordination Rare-earth metal complexes (e.g., Cp₂LnX)Dialkyl vinyl phosphonates[1][6][8]

Experimental Protocols

Protocol 1: Free-Radical Polymerization of Vinylphosphonic Acid (VPA) in Ethyl Acetate

  • Monomer Purification: Dry vinylphosphonic acid (VPA) under vacuum to remove any residual water.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the dried VPA (e.g., 40 wt%) in anhydrous ethyl acetate under an inert atmosphere (nitrogen or argon).

  • Initiator Addition: Add 2,2′-azobisisobutyronitrile (AIBN) (e.g., 2 mol% with respect to the monomer) to the solution.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60°C and stir for the desired reaction time (e.g., up to 8 hours).

  • Isolation: After the reaction, cool the flask to room temperature. The resulting polymer may precipitate.

  • Purification: Filter the precipitated polymer and wash it with acetic acid to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified poly(vinylphosphonic acid) (PVPA) under vacuum to a constant weight.

  • Characterization: Characterize the polymer using 1H, 13C, and 31P NMR spectroscopy to confirm its structure and purity, and use GPC/SEC to determine its molecular weight and PDI.

Visualizations

troubleshooting_workflow start Polymerization Issue (e.g., Low Yield, Low MW) check_purity Check Monomer and Solvent Purity start->check_purity check_inhibitor Ensure Inhibitor is Removed start->check_inhibitor check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_initiator Evaluate Initiator (Type, Concentration) start->check_initiator check_purity->check_conditions check_inhibitor->check_conditions consider_method Consider Alternative Polymerization Method check_conditions->consider_method If issues persist check_initiator->check_conditions crp Controlled Radical Polymerization (e.g., RAFT) consider_method->crp anionic Anionic Polymerization consider_method->anionic coordination Coordination Polymerization (Rare-Earth Catalysts) consider_method->coordination solution Optimized Polymerization crp->solution anionic->solution coordination->solution

Caption: Troubleshooting workflow for vinyl phosphonate polymerization.

vpa_cyclopolymerization VPA Vinylphosphonic Acid (VPA) Anhydride VPA Anhydride (Intermediate) VPA->Anhydride Dehydration Radical_Propagation Propagating Radical Anhydride->Radical_Propagation Initiation Cyclic_Radical1 Intramolecular Cyclization Radical_Propagation->Cyclic_Radical1 Cyclic_Radical2 Intermolecular Propagation Radical_Propagation->Cyclic_Radical2 Polymer Branched or Cross-linked Polymer Cyclic_Radical1->Polymer Cyclic_Radical2->Polymer

Caption: Simplified mechanism of VPA cyclopolymerization.

References

Technical Support Center: Purification of Crude Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude dimethyl vinyl phosphate (DMVP).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities in crude DMVP largely depend on the synthetic route employed. Common synthesis methods include the Perkow reaction and the Michaelis-Arbuzov reaction.

  • From the Perkow Reaction (e.g., from trimethyl phosphite and chloral):

    • Unreacted Starting Materials: Trimethyl phosphite, chloral (or its hydrate)[1][2].

    • Side-Reaction Products: Dimethyl methylphosphonate (from rearrangement of trimethyl phosphite)[3][4], beta-keto phosphonates (from the competing Michaelis-Arbuzov reaction)[5].

    • Degradation Products: Dimethyl phosphate (from hydrolysis of DMVP).

  • From other routes:

    • Solvents used in the reaction or workup.

    • Byproducts from the specific reagents used.

Q2: What are the key physical properties to consider during the purification of DMVP?

A2: Understanding the physical properties of DMVP and its potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound (DMVP)136.09197-202[1]
Trimethyl Phosphite124.08111-112[1][6][7]
Dimethyl Methylphosphonate124.08181[3][4][8][9]
Chloral147.3997.8[2][10]
2,2-Dichloroacetaldehyde112.9488-91[11][12][13][14][15]

Q3: Which analytical techniques are suitable for assessing the purity of DMVP?

A3: Several analytical techniques can be used to determine the purity of DMVP and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile and semi-volatile impurities. A non-polar column, such as one with a 100% dimethyl polysiloxane stationary phase, is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing DMVP and its non-volatile or thermally sensitive impurities, such as dimethyl phosphate. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., phosphoric or formic acid), is a common setup for related organophosphorus compounds[16].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ¹³C): Provides structural information and can be used for quantitative analysis to determine the purity of the sample. ³¹P NMR is particularly useful for identifying different phosphorus-containing species.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of crude DMVP.

Fractional Distillation

Problem 1: Poor separation of DMVP from an impurity.

  • Possible Cause: The boiling points of DMVP and the impurity are too close for efficient separation with the current distillation setup.

  • Solution:

    • Increase Column Efficiency: Use a longer fractionating column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).

    • Optimize Reflux Ratio: Increase the reflux ratio to provide more theoretical plates. This will increase the separation efficiency but will also lengthen the distillation time.

    • Reduce Pressure (Vacuum Distillation): Lowering the pressure will reduce the boiling points of all components. The difference in boiling points may change, potentially improving separation. This also helps to prevent thermal decomposition of DMVP.

Problem 2: The product is degrading in the distillation pot.

  • Possible Cause: DMVP is thermally sensitive and can decompose at its atmospheric boiling point. Organophosphorus esters can be susceptible to thermal degradation.

  • Solution:

    • Use Vacuum Distillation: This is the most effective way to reduce the distillation temperature and prevent thermal decomposition.

    • Minimize Residence Time: Do not heat the distillation pot for an extended period. Once the desired fraction is collected, cool the system down.

    • Use a Stabilizer: In some cases, a small amount of a radical scavenger or a non-volatile antioxidant can be added to the distillation pot, but this should be tested on a small scale first to ensure it does not introduce new impurities.

Problem 3: Bumping or uneven boiling during vacuum distillation.

  • Possible Cause: Lack of nucleation sites for smooth boiling in a viscous liquid under vacuum.

  • Solution:

    • Use a Magnetic Stirrer: Continuous stirring of the distillation pot will ensure smooth boiling.

    • Use an Ebulliator or Capillary Bubbler: Introduce a slow stream of an inert gas (e.g., nitrogen or argon) through a fine capillary into the bottom of the distillation flask.

    • Use Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help. Do not add boiling chips to a hot liquid.

Column Chromatography

Problem 1: DMVP is not separating from a non-polar impurity.

  • Possible Cause: The eluent is too polar, causing both the DMVP and the impurity to move too quickly through the column.

  • Solution:

    • Decrease Eluent Polarity: Start with a less polar solvent system, such as a higher percentage of hexane or petroleum ether in your ethyl acetate mixture[17]. A good starting point is a solvent system that gives your product an Rf of 0.25-0.35 on a TLC plate[18].

    • Use a Gradient Elution: Begin with a non-polar solvent and gradually increase the polarity by adding more of the polar solvent. This will help to first elute the non-polar impurity, followed by the more polar DMVP.

Problem 2: DMVP is streaking on the TLC plate and the column.

  • Possible Cause:

    • Sample Overload: Too much sample has been loaded onto the TLC plate or column.

    • Interaction with Silica Gel: The slightly acidic nature of silica gel may be causing some degradation or strong interaction with the phosphate group.

    • Inappropriate Solvent System: The solvent system is not suitable for your compound, causing poor solubility or "tailing".

  • Solution:

    • Reduce Sample Load: Use a more dilute solution for TLC spotting and load less crude material onto the column. A typical ratio for column chromatography is 1:30 to 1:100 of crude material to silica gel by weight[19].

    • Deactivate the Silica Gel: Add a small amount of a base, like triethylamine (~1%), to your eluent to neutralize the acidic sites on the silica gel.

    • Try a Different Stationary Phase: Consider using neutral alumina as the stationary phase if interactions with silica are problematic.

    • Optimize the Solvent System: Experiment with different solvent combinations on a TLC plate to find a system that gives a round, well-defined spot for DMVP.

Problem 3: Low recovery of DMVP from the column.

  • Possible Cause: The compound is irreversibly adsorbed onto the silica gel, or the eluent is not polar enough to elute it.

  • Solution:

    • Increase Eluent Polarity: If your compound is still on the column after running a large volume of your initial solvent system, gradually increase the polarity. A small amount of methanol (1-5%) in dichloromethane can be used to elute highly polar compounds[17]. Be cautious, as methanol can sometimes dissolve silica gel[17].

    • Check for Compound on Silica: After running the column, you can sometimes check the silica gel under a UV lamp (if your compound is UV active) or by taking a small sample of the silica, extracting it with a very polar solvent, and running a TLC to see if your compound is still present.

Liquid-Liquid Extraction

Problem 1: An emulsion has formed between the aqueous and organic layers.

  • Possible Cause: Vigorous shaking, especially with chlorinated solvents or when surfactants are present.

  • Solution:

    • Wait: Allow the separatory funnel to stand for a longer period.

    • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help to break the emulsion.

    • Filtration: Pass the emulsified layer through a bed of Celite or glass wool.

    • Centrifugation: If the volume is small, centrifuging the emulsion can help to separate the layers.

Problem 2: Poor recovery of DMVP in the organic layer.

  • Possible Cause: DMVP has some water solubility, or the pH of the aqueous layer is causing hydrolysis.

  • Solution:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Three extractions are typically sufficient.

    • Salting Out: Add a salt (e.g., NaCl) to the aqueous layer to decrease the solubility of the organic compound in the aqueous phase.

    • Control pH: Keep the aqueous phase neutral or slightly acidic to minimize hydrolysis of the phosphate ester. A pH range of 4-7 is generally safe.

    • Choose a More Suitable Solvent: If DMVP has high solubility in the initial aqueous phase, a different organic extraction solvent may be necessary.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is a general guideline and should be optimized based on the specific impurities present in the crude DMVP.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux or packed column.

    • Use a two-necked round-bottom flask as the distillation pot, with a stir bar.

    • Place a thermometer with the bulb just below the side arm of the distillation head.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Use a receiving flask for each expected fraction.

  • Procedure:

    • Charge the distillation flask with the crude DMVP (no more than two-thirds full).

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Gradually heat the distillation pot using a heating mantle or oil bath.

    • Observe the vapor rising up the column. The ascent should be slow and steady.

    • Collect the initial fraction, which will likely contain lower-boiling impurities like residual solvents or trimethyl phosphite.

    • As the temperature stabilizes at the boiling point of the next component, switch to a new receiving flask.

    • Collect the main fraction of DMVP at its boiling point at the given pressure.

    • Once the DMVP has been collected, stop heating and allow the system to cool before slowly reintroducing air.

Column Chromatography
  • Slurry Preparation:

    • In a beaker, add silica gel to the initial, least polar eluent to create a slurry that can be easily poured.

  • Column Packing:

    • Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove air bubbles[19][20][21][22].

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Run the initial eluent through the column until the silica is fully settled and the eluent level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude DMVP in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has been absorbed onto the silica.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and drain this onto the silica.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent to elute the more polar components.

Liquid-Liquid Extraction
  • Procedure:

    • Dissolve the crude DMVP in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) that is immiscible with water.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of deionized water (or a slightly acidic buffer, pH ~5-6).

    • Stopper the funnel and invert it, opening the stopcock to vent any pressure.

    • Gently shake or invert the funnel for 1-2 minutes, venting periodically[6].

    • Allow the layers to separate.

    • Drain the lower layer. The identity of the lower layer depends on the relative densities of the organic solvent and water.

    • Repeat the extraction of the organic layer with fresh aqueous solution two more times.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow cluster_start Crude DMVP cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_final_product Final Product Crude_DMVP Crude Dimethyl Vinyl Phosphate Initial_Analysis Purity Assessment (GC-MS, TLC, NMR) Crude_DMVP->Initial_Analysis Analyze Distillation Fractional Distillation Initial_Analysis->Distillation Volatile Impurities (Different B.P.) Chromatography Column Chromatography Initial_Analysis->Chromatography Non-volatile or Similar B.P. Impurities Extraction Liquid-Liquid Extraction Initial_Analysis->Extraction Water-Soluble Impurities Final_Analysis Final Purity Check Distillation->Final_Analysis Chromatography->Final_Analysis Extraction->Final_Analysis Pure_DMVP Pure Dimethyl Vinyl Phosphate Final_Analysis->Pure_DMVP Meets Purity Specs

Caption: General workflow for the purification of crude this compound.

Distillation_Troubleshooting Start Distillation Issue Poor_Separation Poor Separation? Start->Poor_Separation Decomposition Product Degradation? Poor_Separation->Decomposition No Increase_Efficiency Increase Column Efficiency (Longer/Better Packing) Poor_Separation->Increase_Efficiency Yes Uneven_Boiling Uneven Boiling? Decomposition->Uneven_Boiling No Use_Vacuum Use/Increase Vacuum Decomposition->Use_Vacuum Yes Use_Stirring Use Magnetic Stirring Uneven_Boiling->Use_Stirring Yes End Problem Solved Uneven_Boiling->End No Optimize_Reflux Increase Reflux Ratio Increase_Efficiency->Optimize_Reflux Optimize_Reflux->Use_Vacuum Use_Vacuum->End Use_Bubbler Use N2/Ar Bubbler Use_Stirring->Use_Bubbler Use_Bubbler->End

Caption: Troubleshooting decision tree for fractional distillation of DMVP.

Chromatography_Troubleshooting Start Chromatography Issue Poor_Separation Poor Separation? Start->Poor_Separation Streaking Streaking/Tailing? Poor_Separation->Streaking No Adjust_Polarity Decrease Eluent Polarity Poor_Separation->Adjust_Polarity Yes Low_Recovery Low Recovery? Streaking->Low_Recovery No Reduce_Load Reduce Sample Load Streaking->Reduce_Load Yes Increase_Polarity Increase Eluent Polarity Low_Recovery->Increase_Polarity Yes End Problem Solved Low_Recovery->End No Use_Gradient Use Gradient Elution Adjust_Polarity->Use_Gradient Use_Gradient->End Add_Base Add Triethylamine to Eluent Reduce_Load->Add_Base Change_Stationary_Phase Try Alumina Add_Base->Change_Stationary_Phase Change_Stationary_Phase->End Increase_Polarity->End

Caption: Troubleshooting decision tree for column chromatography of DMVP.

References

Technical Support Center: Synthesis of Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of dimethyl vinyl phosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Competition from Michaelis-Arbuzov Reaction: The formation of β-keto phosphonate as a byproduct is a common issue.[1][2]Optimize Reaction Temperature: Higher temperatures can favor the Arbuzov product.[2] Experiment with lower reaction temperatures to favor the Perkow reaction. Choice of Haloketone: The nature of the halogen can influence the reaction pathway. α-iodoketones tend to yield only the Arbuzov product.[2] If possible, use α-chloro or α-bromo ketones.
Incomplete Reaction: The reaction may not have gone to completion.Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. Use Excess Phosphite: A slight excess of trimethyl phosphite can help drive the reaction to completion.
Product Loss During Workup/Purification: this compound can be lost during extraction or distillation.Optimize Extraction pH: Ensure the aqueous phase has an appropriate pH to minimize hydrolysis of the product. Careful Distillation: Use vacuum distillation at a controlled temperature to avoid product decomposition.
Presence of Impurities in the Final Product Michaelis-Arbuzov Byproduct: The β-keto phosphonate is a common impurity.[1][2]Chromatographic Purification: Utilize column chromatography to separate the desired vinyl phosphate from the keto phosphonate byproduct. Optimize Reaction Conditions: As mentioned above, lower temperatures can reduce the formation of this byproduct.
Hydrolysis Products: The presence of dimethyl phosphate and an aldehyde (e.g., chloroacetaldehyde) indicates hydrolysis of the final product.Anhydrous Conditions: Ensure all reactants and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Controlled Workup: Minimize contact with water during the workup and use a non-aqueous drying agent.
Polymerization: The vinyl group of the product can undergo polymerization, especially at elevated temperatures.[3]Use of Inhibitors: Add a polymerization inhibitor, such as hydroquinone or 4-methoxyphenol (MEHQ), to the reaction mixture or during purification.[3] Lower Temperatures: Conduct the reaction and purification at the lowest feasible temperatures.
Reaction is Uncontrolled or Exothermic Rapid Addition of Reactants: Adding the phosphite too quickly to the haloketone can lead to a rapid, exothermic reaction.Slow, Controlled Addition: Add the trimethyl phosphite dropwise to the haloketone solution, preferably at a low temperature (e.g., 0-5 °C), and monitor the internal temperature of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the Perkow reaction. This reaction involves the treatment of a trialkyl phosphite, such as trimethyl phosphite, with a haloketone or haloaldehyde, like chloroacetaldehyde.[1]

Q2: What is the main side reaction in the synthesis of this compound?

A2: The main competing side reaction is the Michaelis-Arbuzov reaction, which produces a β-keto phosphonate instead of the desired vinyl phosphate.[1][2] The ratio of the Perkow to the Michaelis-Arbuzov product is influenced by the reaction conditions and the nature of the reactants.[2]

Q3: How can I favor the Perkow reaction over the Michaelis-Arbuzov reaction?

A3: Several factors can influence the selectivity towards the Perkow product:

  • Temperature: Lower reaction temperatures generally favor the Perkow reaction.[2]

  • Halogen: α-chloro and α-bromo ketones are more likely to yield the Perkow product, while α-iodoketones almost exclusively give the Michaelis-Arbuzov product.[2]

  • Solvent: The polarity of the solvent can influence the reaction pathway. A computational study suggests the Perkow path is kinetically preferred in polar solvents like THF.

Q4: My final product is degrading. What could be the cause?

A4: this compound can undergo hydrolysis in the presence of water, breaking down into dimethyl phosphate and the corresponding aldehyde.[4] To prevent this, it is crucial to maintain anhydrous conditions throughout the synthesis and workup.

Q5: I am observing polymerization of my product. How can I prevent this?

A5: The vinyl group in this compound makes it susceptible to polymerization, particularly at higher temperatures. To mitigate this, consider the following:

  • Add a polymerization inhibitor: Small amounts of inhibitors like hydroquinone or MEHQ can be added.

  • Maintain low temperatures: Perform the reaction and purification steps at the lowest practical temperatures.

Q6: What is a typical yield for the synthesis of this compound?

A6: The yield of this compound can vary depending on the specific reactants and conditions. Reported yields for similar vinyl phosphonates synthesized via the Perkow reaction can range from 40% to over 90%.[1][4] Optimization of reaction conditions is key to achieving higher yields.

Experimental Protocols

Synthesis of this compound via the Perkow Reaction (Representative Protocol)

This protocol is a representative example for the synthesis of this compound from trimethyl phosphite and chloroacetaldehyde. Safety Note: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Trimethyl phosphite and chloroacetaldehyde are toxic and corrosive.

Materials:

  • Trimethyl phosphite

  • Chloroacetaldehyde (or its hydrate)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.

  • Dissolve chloroacetaldehyde in the anhydrous solvent in the flask and cool the solution to 0-5 °C in an ice bath.

  • Add a small amount of a polymerization inhibitor to the chloroacetaldehyde solution.

  • Charge the dropping funnel with trimethyl phosphite.

  • Add the trimethyl phosphite dropwise to the stirred chloroacetaldehyde solution over a period of 1-2 hours, maintaining the reaction temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction Pathways in the Synthesis of this compound

Perkow_vs_Arbuzov reactants Trimethyl Phosphite + Chloroacetaldehyde intermediate Zwitterionic Intermediate reactants->intermediate Nucleophilic attack on carbonyl carbon arbuzov_product Dimethyl 2-oxoethylphosphonate (Michaelis-Arbuzov Product) reactants->arbuzov_product Nucleophilic attack on α-carbon (SN2) perkow_product This compound (Perkow Product) intermediate->perkow_product Rearrangement & Dealkylation Synthesis_Workflow start Start: Reactants (Trimethyl Phosphite, Chloroacetaldehyde) reaction Reaction in Anhydrous Solvent (0-10 °C) start->reaction workup Aqueous Workup (Extraction) reaction->workup drying Drying of Organic Phase workup->drying purification Purification (Vacuum Distillation) drying->purification product Final Product: This compound purification->product

References

Technical Support Center: Optimizing the Perkow Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Perkow reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction conditions and achieve desired outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the Perkow reaction in a question-and-answer format.

Q1: My reaction is giving a low yield of the desired vinyl phosphonate. What are the potential causes and how can I improve it?

A1: Low yields in the Perkow reaction can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role in the Perkow reaction. While higher temperatures can increase the reaction rate, they can also favor the competing Michaelis-Arbuzov reaction, leading to the formation of β-keto phosphonates as byproducts.[1]

    • Recommendation: Start with a moderate temperature (e.g., room temperature to 40°C) and monitor the reaction progress. If the reaction is sluggish, a gradual increase in temperature may be beneficial. However, if an increase in the Michaelis-Arbuzov byproduct is observed, the temperature should be lowered.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Polar aprotic solvents are generally good choices for the Perkow reaction.

    • Recommendation: Screen different solvents to find the optimal one for your specific substrates. Dichloromethane (DCM) and Tetrahydrofuran (THF) have been shown to be effective in certain protocols.[1]

  • Issues with Starting Materials: The purity of your α-haloketone and trialkyl phosphite is critical. Impurities can lead to side reactions and lower yields. α-Haloketones can be lachrymatory and toxic, so proper handling is essential.[1]

    • Recommendation: Ensure your reagents are pure and handled under appropriate conditions (e.g., inert atmosphere if sensitive to moisture or air). Consider using a modified one-pot procedure starting from the corresponding ketone to avoid handling α-haloketones directly.[1]

  • Formation of Byproducts: Besides the Michaelis-Arbuzov adduct, other byproducts can form, such as hydrolysis products of the phosphite.[1]

    • Recommendation: The use of molecular sieves can help to remove moisture and reduce the formation of hydrolysis byproducts.[1] Careful monitoring of the reaction by techniques like 31P NMR can help identify byproducts.

Q2: I am observing a significant amount of the Michaelis-Arbuzov product in my reaction mixture. How can I favor the formation of the Perkow product (vinyl phosphonate)?

A2: The competition between the Perkow and Michaelis-Arbuzov pathways is a common challenge. Several factors influence this selectivity:

  • Nature of the Halogen: The type of halogen on the α-haloketone has a significant impact. The tendency to form the Michaelis-Arbuzov product increases in the order Cl < Br < I. In fact, α-iodoketones almost exclusively give the Arbuzov product.

    • Recommendation: Use α-chloro or α-bromo ketones to favor the Perkow reaction.

  • Electronic Effects of Substituents: Electron-withdrawing groups on the α-haloketone increase the electrophilicity of the carbonyl carbon, thereby favoring the initial attack of the phosphite at this position, which is the first step of the Perkow mechanism.

    • Recommendation: Substrates with electron-withdrawing groups are more likely to undergo the Perkow reaction.

  • Steric Hindrance: Increased steric bulk on the α-carbon can hinder the SN2 attack required for the Michaelis-Arbuzov reaction, thus favoring the Perkow pathway.

  • Reaction Temperature: As mentioned, higher temperatures generally favor the Michaelis-Arbuzov reaction.[1]

    • Recommendation: Running the reaction at lower temperatures can increase the selectivity for the Perkow product.

Logical Troubleshooting Workflow for Low Yield/Selectivity

troubleshooting_workflow start Low Yield or Poor Selectivity check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_reagents Assess Starting Material Quality start->check_reagents check_byproducts Analyze for Byproducts (e.g., via NMR) start->check_byproducts optimize_temp Optimize Temperature (e.g., lower for better Perkow selectivity) check_temp->optimize_temp optimize_solvent Screen Solvents (e.g., DCM, THF) check_solvent->optimize_solvent purify_reagents Purify Reagents or Use One-Pot Method check_reagents->purify_reagents mitigate_byproducts Mitigate Byproduct Formation (e.g., add molecular sieves) check_byproducts->mitigate_byproducts solution Improved Yield and Selectivity optimize_temp->solution optimize_solvent->solution purify_reagents->solution mitigate_byproducts->solution

Caption: A logical workflow for troubleshooting common issues in the Perkow reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkow reaction?

A1: The Perkow reaction proceeds through a multi-step mechanism. It begins with the nucleophilic attack of the trialkyl phosphite on the electrophilic carbonyl carbon of the α-haloketone.[2] This is followed by a rearrangement and the elimination of an alkyl halide to form the final vinyl phosphonate product.[2]

Mechanism of the Perkow Reaction

perkow_mechanism reactants α-Haloketone + Trialkyl Phosphite intermediate1 Initial Adduct (Phosphite attacks carbonyl carbon) reactants->intermediate1 Nucleophilic Attack rearrangement Rearrangement intermediate1->rearrangement intermediate2 Phosphonium Intermediate rearrangement->intermediate2 elimination Elimination of Alkyl Halide intermediate2->elimination product Vinyl Phosphonate elimination->product

Caption: A simplified diagram illustrating the key steps of the Perkow reaction mechanism.

Q2: Can I use substrates other than α-haloketones?

A2: Yes, modified Perkow-type reactions have been developed to avoid the use of often toxic and lachrymatory α-haloketones. One such method involves the in-situ generation of a reactive intermediate from a ketone using a hypervalent iodine reagent, followed by the addition of the phosphite.[1] This one-pot procedure expands the scope of the reaction to a wider range of readily available ketones.[1]

Q3: How does the structure of the trialkyl phosphite affect the reaction?

A3: The structure of the trialkyl phosphite can influence the reaction rate and, in some cases, the product distribution. Generally, less sterically hindered and more nucleophilic phosphites will react more readily. The nature of the alkyl groups can also affect the ease of dealkylation in the final step of the reaction.

Data Presentation: Optimizing a Modified One-Pot Perkow Reaction

The following table summarizes the optimization of a one-pot Perkow reaction starting from acetophenone, using (diacetoxyiodo)benzene (HTIB) as an activating agent and triethyl phosphite. The data highlights the effect of solvent and the addition of molecular sieves on the yield of the desired vinyl phosphonate and the formation of byproducts.

Table 1: Optimization of a Modified One-Pot Perkow Reaction [1]

EntrySolventAdditiveProduct Yield (%)(EtO)₂PHO Yield (%)(EtO)₃PO Yield (%)
1--246313
2MeCN-25705
3THF-08713
4DCM-49438
5EA-424513
6DCM4 Å MS8479
7DCM4 Å MS9532
8DCM4 Å MS9901
9DCM4 Å MS9721

Reaction conditions: Acetophenone (1.1 eq.), HTIB (1 eq.), Triethyl phosphite (1 eq.), 40°C, 2h. For entries 7-9, the reaction was conducted at different temperatures (entry 7: 40°C, entry 8: 25°C, entry 9: 0°C) and with a slight excess of the ketone. Data adapted from a study on a modified Perkow reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for the Classical Perkow Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the α-haloketone (1.0 eq.).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., DCM, THF, or toluene) to dissolve the α-haloketone.

  • Phosphite Addition: Cool the solution to the desired temperature (e.g., 0°C or room temperature) and add the trialkyl phosphite (1.0-1.2 eq.) dropwise via a syringe.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or 1H/31P NMR).

  • Work-up: Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired vinyl phosphonate.

Experimental Workflow for the Classical Perkow Reaction

experimental_workflow setup 1. Reaction Setup (Inert atmosphere) dissolve 2. Dissolve α-haloketone in anhydrous solvent setup->dissolve add_phosphite 3. Add Trialkyl Phosphite (dropwise at desired temperature) dissolve->add_phosphite monitor 4. Monitor Reaction Progress (TLC, NMR, etc.) add_phosphite->monitor workup 5. Aqueous Work-up monitor->workup purify 6. Purification (e.g., Column Chromatography) workup->purify product Isolated Vinyl Phosphonate purify->product

Caption: A step-by-step workflow for performing a classical Perkow reaction.

Protocol 2: Modified One-Pot Perkow Reaction from a Ketone [1]

This protocol provides a safer alternative to the classical Perkow reaction by avoiding the isolation of the α-haloketone.

  • Activation of Ketone: In a reaction vessel, combine the ketone (1.1 eq.) and the hypervalent iodine reagent (e.g., HTIB, 1.0 eq.). Heat the mixture (e.g., to 60°C) for a specified time (e.g., 1 hour) under neat conditions.

  • Solvent and Additive: Cool the mixture to room temperature and add an anhydrous solvent (e.g., DCM) and 4 Å molecular sieves (1.0 eq.).

  • Phosphite Addition: Add the trialkyl phosphite (1.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for approximately 2 hours, or until the reaction is complete as determined by monitoring.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.

This technical support guide provides a starting point for optimizing your Perkow reactions. For further assistance, please consult the cited literature and consider the specific reactivity of your substrates.

References

Technical Support Center: Dimethyl Vinyl Phosphate (DMVP) GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals analyzing dimethyl vinyl phosphate (DMVP) and related organophosphorus compounds by Gas Chromatography (GC).

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I seeing significant peak tailing for my DMVP analyte?

Peak tailing is a common issue when analyzing active compounds like organophosphorus pesticides.[1][2] It is often caused by unwanted interactions between the analyte and active sites within the GC system.

  • Cause: Active Sites in the Injector. The hot GC inlet is a primary location for analyte degradation and adsorption.[1] Standard glass liners can have active silanol groups that interact with polar compounds like DMVP.

    • Solution: Use a deactivated inlet liner.[1] Liners treated to cover active sites, often with a taper and containing deactivated quartz wool, can significantly reduce peak tailing and improve reproducibility.[1]

  • Cause: Column Activity. Active sites on the GC column itself can lead to peak tailing.[2] This can be due to column degradation or choosing an inappropriate stationary phase.

    • Solution: Ensure you are using a high-quality, inert column, such as a DB-5ms or a similar 5% phenyl-methylpolysiloxane phase, which is known to provide good performance for organophosphorus compounds.[1][3] If the column is old or has been subjected to high temperatures or aggressive samples, consider replacing it.

  • Cause: Sample Overload. Injecting too much sample can saturate the column, leading to broad, tailing peaks.[4][5]

    • Solution: Dilute your sample and reinject. Preparing samples at a concentration of approximately 1 mg/mL is a good starting point, followed by further dilution if needed.[4]

  • Cause: Inappropriate Solvent. Using a highly polar solvent on a non-polar column can cause peak distortion.

    • Solution: Ensure your solvent is compatible with your column's stationary phase.[4] For a 5% phenyl column, solvents like toluene or dichloromethane are often suitable.

2. My peaks are not well-separated (poor resolution). What can I do?

Poor resolution can make accurate quantification impossible.[5]

  • Cause: Incorrect Column Choice. The column's stationary phase dictates its ability to separate sample components.[6] For polar analytes like DMVP, selecting the right phase is critical.

    • Solution: Use a column with appropriate selectivity. A low-to-mid polarity phase is often a good starting point. A 5% diphenyl / 95% dimethyl polysiloxane phase is a popular general-purpose column for this type of analysis.[7] Always select the least polar column that will perform the desired separation.[8]

  • Cause: Suboptimal Temperature Program. The oven temperature ramp rate affects how analytes separate as they travel through the column.

    • Solution: Optimize the temperature program. A slower ramp rate can often improve the separation between closely eluting peaks.

  • Cause: Carrier Gas Flow Rate is Not Optimal. The linear velocity of the carrier gas through the column impacts efficiency and resolution.

    • Solution: Check and adjust the carrier gas flow rate or velocity to the optimal range for your column's internal diameter.

  • Cause: Column Dimensions. Column length, internal diameter (I.D.), and film thickness all affect resolution.[6]

    • Solution: A longer column provides greater efficiency and resolution.[8] A smaller I.D. column can also improve resolution but has a lower sample capacity.[8]

3. I'm observing ghost peaks or carryover in my blank runs. What is the source?

Ghost peaks are peaks that appear in blank runs and can originate from contamination within the system.[5][9]

  • Cause: Inlet/Septum Contamination. Pieces of the septum can fall into the liner, or non-volatile matrix components from previous injections can build up.[10]

    • Solution: Perform regular inlet maintenance. Replace the septum and inlet liner. A high-quality septum rated for your inlet temperature should be used.[9]

  • Cause: Sample Contamination. The contamination may be introduced before the sample is ever injected into the GC.

    • Solution: Review all sample handling steps, including solvents, glassware, and storage, for potential sources of contamination.[9]

  • Cause: Contaminated Carrier Gas. Impurities in the carrier gas or gas lines can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure high-purity carrier gas is used and that gas traps/filters are installed and functioning correctly.

4. Why are my retention times shifting between injections?

Irreproducible retention times make peak identification unreliable.

  • Cause: Fluctuations in Carrier Gas Flow. Inconsistent flow rates will cause analytes to travel through the column at different speeds.

    • Solution: Check for leaks in the gas lines. Ensure the gas cylinder pressure is stable and that the electronic pressure control (EPC) is functioning correctly.

  • Cause: Changes in Column Temperature. The oven must reproduce the temperature program precisely for every run.

    • Solution: Verify the oven temperature settings and ensure it is properly calibrated and stable.[9]

  • Cause: Poor Column Installation. If the column is not installed at the correct insertion distance into the inlet and detector, retention time shifts can occur.[9]

    • Solution: Reinstall the column according to the manufacturer's instructions for your specific GC model.

5. My analyte response is inconsistent or decreasing over time. What's happening?

This indicates a loss of sensitivity or an active issue in the system.

  • Cause: Matrix Effects. Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal at the detector, leading to inaccurate quantification.[11][12] This is a well-known phenomenon in both GC-MS and GC-NPD analysis.[12][13]

    • Solution: Prepare calibration standards in a blank sample matrix extract (matrix-matched calibration).[11] This helps to compensate for any signal suppression or enhancement caused by the matrix. Thorough sample cleanup using techniques like Solid Phase Extraction (SPE) can also minimize matrix effects.[14]

  • Cause: Active Site Formation. Over time, the inlet liner and the front end of the column can become contaminated with non-volatile matrix components, creating active sites that adsorb or degrade the analyte.[1][2]

    • Solution: Perform regular inlet maintenance, including changing the liner and trimming the first few centimeters from the front of the column.

  • Cause: Injector Issues. Problems with the autosampler syringe (e.g., bubbles, incorrect sample volume) can lead to inconsistent injection volumes.

    • Solution: Inspect the syringe and autosampler for proper operation. Ensure the correct injection volume is being drawn.

Experimental Protocols & Data

General Purpose GC Method for Organophosphorus Pesticides

This protocol provides a starting point for the analysis of DMVP. Optimization will be required based on your specific instrument, sample matrix, and analytical standards.

1. Sample Preparation (QuEChERS Method for Fruit/Vegetable Matrix):

  • Homogenize 10-15g of the sample.

  • Add an appropriate volume of water and acetonitrile.

  • Add extraction salts (e.g., MgSO₄, NaCl).

  • Vortex and centrifuge the mixture.

  • Take an aliquot of the acetonitrile (upper) layer.

  • Perform dispersive Solid Phase Extraction (d-SPE) cleanup by adding a sorbent mixture (e.g., PSA, C18) to remove interferences.

  • Vortex and centrifuge again.

  • Transfer the final extract to an autosampler vial for GC analysis.[2]

2. GC-MS/FPD Conditions: The following table summarizes typical starting parameters for the GC analysis of organophosphorus compounds.

ParameterTypical Value / ConditionRationale
GC System Agilent 8890, Thermo Scientific TRACE 1310, or equivalentModern GC systems with precise electronic pressure and temperature control.
Injector Split/Splitless (SSL)Allows for flexibility in concentration. Splitless mode is common for trace analysis.[1][3]
Inlet Temperature 250 °CHot enough to ensure volatilization without causing thermal degradation of the analyte.
Injection Mode Splitless (1 µL injection)Maximizes transfer of analyte to the column for high sensitivity.
Liner Deactivated, Single Taper with Quartz WoolCritical for minimizing active sites and preventing analyte degradation.[1]
Carrier Gas Helium or HydrogenInert carrier gas. Maintain constant flow or pressure.
Column 30 m x 0.25 mm I.D., 0.25 µm film thicknessA standard dimension that offers a good balance of resolution and analysis time.[6]
Stationary Phase 5% Phenyl Polysiloxane (e.g., TG-5MS, DB-5ms)A robust, low-polarity phase providing excellent performance for organophosphates.[1][15]
Oven Program 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 minA typical starting program; adjust ramp rate to optimize separation.
Detector Flame Photometric Detector (FPD) or Mass Spectrometer (MS)FPD in phosphorus mode is highly selective.[16] MS provides mass information for confirmation.[3]
Detector Temp. FPD: 300 °C; MS Transfer Line: 280 °CPrevents condensation of analytes in the detector.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving common peak shape problems during DMVP analysis.

G start Problem Identified: Peak Tailing or Broadening check_inlet 1. Check GC Inlet System start->check_inlet check_column 2. Evaluate GC Column start->check_column check_method 3. Review Method Parameters start->check_method check_sample 4. Investigate Sample start->check_sample liner_activity Liner Contaminated or Active? check_inlet->liner_activity septum_bleed Septum Degrading? check_inlet->septum_bleed inlet_temp Inlet Temp Too Low? check_inlet->inlet_temp column_activity Column Contaminated or Degraded? check_column->column_activity column_install Improper Installation? check_column->column_install phase_match Incompatible Phase? check_column->phase_match flow_rate Suboptimal Flow Rate? check_method->flow_rate injection_vol Sample Overload? check_method->injection_vol solvent_effect Solvent Mismatch? check_sample->solvent_effect derivatization Analyte too Polar? check_sample->derivatization sol_liner Action: Replace with new DEACTIVATED liner. liner_activity->sol_liner sol_septum Action: Replace septum. septum_bleed->sol_septum sol_inlet_temp Action: Increase temp (e.g., to 250 °C). inlet_temp->sol_inlet_temp sol_column_maint Action: Trim column inlet or replace column. column_activity->sol_column_maint sol_column_reinstall Action: Reinstall column per manufacturer specs. column_install->sol_column_reinstall sol_phase Action: Select column (e.g., 5% Phenyl) suitable for organophosphates. phase_match->sol_phase sol_flow Action: Verify and optimize flow rate. flow_rate->sol_flow sol_injection Action: Dilute sample and reinject. injection_vol->sol_injection sol_solvent Action: Use solvent compatible with column. solvent_effect->sol_solvent sol_deriv Action: Consider derivatization (e.g., silylation) to reduce polarity. derivatization->sol_deriv

Caption: Troubleshooting workflow for peak tailing in DMVP gas chromatography analysis.

References

Technical Support Center: Enhancing Polymer Flame Retardancy with Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with dimethyl vinyl phosphate (DMVP) to enhance the flame retardancy of polymers.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the incorporation and testing of this compound in polymer systems.

Question: Why is the molecular weight of my vinyl phosphate copolymer lower than expected?

Answer: Low molecular weight in copolymers synthesized with vinyl phosphonates is a common issue. This is often due to chain transfer reactions to the monomer. The phosphonate group can be susceptible to chain transfer, which terminates a growing polymer chain and initiates a new, shorter one. To mitigate this, consider optimizing your polymerization conditions by lowering the reaction temperature, adjusting the initiator concentration, or using a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP), which can provide better control over molecular weight and dispersity.

Question: My polymer blend with DMVP shows poor mechanical properties. What could be the cause?

Answer: A decrease in mechanical properties can be attributed to several factors. DMVP, like many organophosphorus compounds, can act as a plasticizer, increasing chain mobility and reducing the material's stiffness and tensile strength. Additionally, poor compatibility between the polar DMVP and a non-polar polymer matrix can lead to phase separation and weakened material integrity. To address this, consider using a compatibilizer or incorporating DMVP as a reactive comonomer into the polymer backbone rather than as an additive. This creates a more homogeneous material with potentially improved mechanical performance.

Question: The flame retardancy performance of my DMVP-modified polymer is inconsistent. What should I check?

Answer: Inconsistent flame retardancy can stem from several sources. First, ensure homogeneous dispersion of DMVP within the polymer matrix. Inconsistent mixing can lead to localized areas with insufficient flame retardant. If DMVP is used as a reactive monomer, variations in copolymer composition will directly impact flame retardancy. Characterize the copolymer composition to ensure consistent incorporation of DMVP. Also, verify the consistency of your flame retardancy testing protocol, as minor variations in sample preparation, conditioning, or test execution can lead to variable results.

Question: I am observing an increased amount of smoke during the combustion of my DMVP-containing polymer. Why is this happening?

Answer: While phosphorus-based flame retardants are effective at reducing flame spread, they can sometimes increase smoke production. This is because the gas-phase mechanism of some phosphorus compounds can lead to incomplete combustion, resulting in the formation of more soot and smoke particles. The specific polymer matrix and the overall flame retardant formulation can influence this behavior. To address this, consider incorporating a smoke suppressant, such as certain metal hydroxides or zinc borate, into your formulation.

Question: Why did my polymer sample ignite faster after adding DMVP in the cone calorimeter test?

Answer: A decrease in the time to ignition (TTI) can be observed with some phosphorus-containing flame retardants. This is because the phosphorus compounds can promote the earlier thermal decomposition of the polymer matrix. While this may seem counterintuitive, the overall flame retardancy is achieved by the subsequent formation of a protective char layer and the release of flame-inhibiting species. Focus on other parameters like the peak heat release rate (pHRR) and total heat release (THR) to evaluate the overall effectiveness of the flame retardant.

Data Presentation

The following tables summarize quantitative data on the flame retardancy of polymers modified with vinyl phosphonates.

Table 1: Limiting Oxygen Index (LOI) of Various Polymers with and without Diethyl Vinyl Phosphonate (DEVP) *

Polymer MatrixPhosphorus Content (%)LOI (%)Improvement in LOI (%)
Polystyrene (PS)021.5-
PS-co-DEVP-28.030.2
Poly(methyl methacrylate) (PMMA)017.1-
PMMA-co-DEVP-23.738.6
Polyacrylonitrile (PAN)018.3-
PAN-co-DEVP5.727.550.3
Polyacrylamide (PAM)027.3-
PAM-co-DEVP5.357.9112.1

*Data adapted from a study on diethyl vinyl phosphonate, a close structural analog of this compound. The trends are expected to be similar for DMVP.[1]

Table 2: Cone Calorimetry Data for Vinyl Ester Resin with a Phosphorus-Containing Flame Retardant

SamplePeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Vinyl Ester Resin145980.3
Vinyl Ester + 15 wt% PBDOO*33947.9

*PBDOO is a phosphorus-containing flame retardant, 6,6'-(1-phenylethane-1,2 diyl) bis (dibenzo[c,e][1][2]oxaphosphinine 6-oxide). This data illustrates the typical effect of phosphorus flame retardants on the heat release characteristics of a polymer.[3]

Table 3: UL-94 Vertical Burn Test Ratings

Polymer SystemRatingDescription
Polyvinyl Alcohol (PVA)FailsDoes not self-extinguish.
PVA with DOPO-VTESV-1Burning stops within 30 seconds; drips of plastic are not flaming.
Vinyl Ester ResinV-2Burning stops within 30 seconds; flaming drips are allowed.
Vinyl Ester + 15 wt% PBDOOV-0Burning stops within 10 seconds; no flaming drips.

*DOPO-VTES is a phosphorus-containing flame retardant. PBDOO is also a phosphorus-containing flame retardant.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the incorporation of DMVP and the evaluation of flame retardancy.

Protocol 1: Free Radical Copolymerization of a Vinyl Monomer with this compound

This protocol describes a general procedure for the synthesis of a copolymer containing DMVP. The specific monomer, solvent, and initiator concentrations should be optimized for the desired polymer system.

Materials:

  • Primary vinyl monomer (e.g., styrene, methyl methacrylate, acrylonitrile)

  • This compound (DMVP)

  • Free radical initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

  • Anhydrous solvent (e.g., toluene, dimethylformamide - DMF)

  • Nitrogen or Argon gas supply

  • Precipitating solvent (e.g., methanol, hexane)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amounts of the primary vinyl monomer, DMVP, and the free radical initiator in the anhydrous solvent. The molar ratio of monomers will determine the copolymer composition, and the initiator concentration will affect the molecular weight and reaction rate.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Under a positive pressure of nitrogen or argon, heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the conversion of monomers (e.g., by 1H NMR or FTIR).

  • Termination and Precipitation: After the desired reaction time, cool the mixture to room temperature and pour it into a large excess of a non-solvent to precipitate the copolymer.

  • Purification: Collect the precipitated polymer by vacuum filtration and wash it several times with the precipitating solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting copolymer for its composition (e.g., using NMR), molecular weight (e.g., using gel permeation chromatography - GPC), and thermal properties (e.g., using thermogravimetric analysis - TGA and differential scanning calorimetry - DSC).

Protocol 2: Limiting Oxygen Index (LOI) Test (ASTM D2863)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[4][5][6][7][8]

Apparatus:

  • LOI analyzer, consisting of a vertical glass column, gas flow meters, and a sample holder.

  • Ignition source (e.g., a propane torch with a small flame).

Procedure:

  • Sample Preparation: Prepare a test specimen of the polymer to the standard dimensions (typically a bar of 80-150 mm long, 10 mm wide, and 4 mm thick).

  • Sample Mounting: Mount the specimen vertically in the center of the glass column.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the column at a specified flow rate. Start with an oxygen concentration that is expected to support combustion.

  • Ignition: Ignite the top of the specimen with the ignition source and then remove the source.

  • Observation: Observe the burning behavior of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain length of the specimen is consumed or before a specified time has elapsed.

  • Oxygen Concentration Adjustment: If the sample continues to burn, decrease the oxygen concentration and repeat the test with a new specimen. If the flame extinguishes, increase the oxygen concentration.

  • Determination of LOI: The LOI is the lowest oxygen concentration, in volume percent, at which the specimen meets the criteria for continued burning.

Protocol 3: UL-94 Vertical Burn Test

This test evaluates the self-extinguishing properties of a vertically oriented polymer specimen.[1][2][9][10][11]

Apparatus:

  • UL-94 test chamber.

  • Bunsen burner with a 20 mm blue flame.

  • Timer.

  • Surgical cotton.

Procedure:

  • Sample Preparation: Prepare rectangular bar specimens of the polymer (typically 125 mm x 13 mm, with a thickness representative of the end-use application).

  • Sample Mounting: Clamp the specimen vertically from its top end, with the lower end 300 mm above a layer of surgical cotton.

  • First Flame Application: Apply the flame to the center of the bottom edge of the specimen for 10 seconds.

  • First Observation: Remove the flame and record the afterflame time (the time the specimen continues to flame after the ignition source is removed).

  • Second Flame Application: Immediately after the flaming ceases, re-apply the flame for another 10 seconds.

  • Second Observation: Remove the flame and record the second afterflame time and the afterglow time (the time the specimen glows after the flame is extinguished).

  • Dripping: Note whether any dripping particles ignite the cotton below.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the UL-94 standard.

Protocol 4: Cone Calorimetry (ASTM E1354)

This test measures the heat release rate and other combustion properties of a material under a controlled radiant heat flux.[3][12][13][14][15]

Apparatus:

  • Cone calorimeter, including a conical heater, load cell, spark igniter, and gas analysis system.

Procedure:

  • Sample Preparation: Prepare a flat specimen of the polymer (typically 100 mm x 100 mm, with a thickness up to 50 mm).

  • Sample Wrapping: Wrap the back and sides of the specimen in aluminum foil.

  • Sample Placement: Place the wrapped specimen on the load cell under the conical heater.

  • Test Initiation: Set the desired heat flux (e.g., 35 or 50 kW/m²) and start the test. The spark igniter is positioned above the sample to ignite the pyrolysis gases.

  • Data Collection: The instrument continuously records the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

  • Calculations: From the collected data, the following parameters are calculated:

    • Time to ignition (TTI)

    • Heat release rate (HRR) over time, and the peak heat release rate (pHRR)

    • Total heat released (THR)

    • Mass loss rate (MLR)

    • Effective heat of combustion (EHC)

    • Smoke production rate (SPR) and total smoke production (TSP)

  • Test Termination: The test is typically continued until flaming ceases and the mass loss rate becomes negligible.

Visualizations

The following diagrams illustrate key concepts related to the flame retardancy of polymers with this compound.

G cluster_solid Condensed Phase Polymer + DMVP Polymer + DMVP Thermal_Decomposition Thermal Decomposition Polymer + DMVP->Thermal_Decomposition Phosphoric_Acid Formation of Phosphoric/Polyphosphoric Acid Thermal_Decomposition->Phosphoric_Acid Char_Formation Promotion of Dehydration and Cross-linking Phosphoric_Acid->Char_Formation Insulating_Char Formation of Insulating Char Layer Char_Formation->Insulating_Char Reduced_Fuel Reduced Fuel to Gas Phase Char_Formation->Reduced_Fuel

Caption: Condensed-phase flame retardant mechanism of DMVP.

G cluster_gas Gas Phase DMVP_Decomposition Thermal Decomposition of DMVP Phosphorus_Radicals Release of Phosphorus- containing Radicals (PO•) DMVP_Decomposition->Phosphorus_Radicals Radical_Scavenging Radical Scavenging Phosphorus_Radicals->Radical_Scavenging Flame_Radicals High-energy Flame Radicals (H•, OH•) Flame_Radicals->Radical_Scavenging Stable_Species Formation of Stable, Less Reactive Species Radical_Scavenging->Stable_Species Flame_Inhibition Flame Inhibition Stable_Species->Flame_Inhibition

Caption: Gas-phase flame retardant mechanism of DMVP.

G Start Experiment Start Prepare_Solution Prepare Monomer, DMVP, and Initiator Solution Start->Prepare_Solution Degas Degas Solution (Freeze-Pump-Thaw) Prepare_Solution->Degas Polymerize Heat under Inert Atmosphere to Polymerize Degas->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Filter_Dry Filter and Dry the Copolymer Precipitate->Filter_Dry Characterize Characterize Copolymer (NMR, GPC, TGA) Filter_Dry->Characterize End Experiment Complete Characterize->End

Caption: Experimental workflow for DMVP copolymerization.

G Low_FR Low Flame Retardancy (High pHRR, Fails UL-94) Check_Concentration Is DMVP concentration sufficient? Low_FR->Check_Concentration Check_Dispersion Is DMVP homogeneously dispersed or copolymerized? Check_Concentration->Check_Dispersion Yes Increase_Concentration Increase DMVP Loading Check_Concentration->Increase_Concentration No Check_Compatibility Is DMVP compatible with the polymer matrix? Check_Dispersion->Check_Compatibility Yes Improve_Mixing Improve Mixing or Optimize Polymerization Check_Dispersion->Improve_Mixing No Use_Compatibilizer Use Compatibilizer or Reactive Incorporation Check_Compatibility->Use_Compatibilizer No

Caption: Troubleshooting logic for low flame retardancy.

References

Technical Support Center: Minimizing Impurities in Dimethyl Vinyl Phosphate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of dimethyl vinyl phosphate (DMVP). The following troubleshooting guides and FAQs provide direct answers to specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities formed during the synthesis of this compound via the Perkow reaction?

The synthesis of this compound from a trialkyl phosphite and a haloketone is known as the Perkow reaction.[1] A significant side-reaction that can occur is the Michaelis-Arbuzov reaction, which produces a beta-keto phosphonate instead of the desired vinyl phosphate.[1] Therefore, the corresponding beta-keto phosphonate is a potential process-related impurity. Additionally, unreacted starting materials and byproducts from the dealkylation step, such as alkyl halides, will be present in the crude product. Dimethyl phosphite is also a common impurity found in commercial dimethyl vinylphosphonate.[2]

Q2: How do reaction conditions influence the competition between the Perkow and Michaelis-Arbuzov reactions?

The balance between the Perkow and Michaelis-Arbuzov pathways is influenced by the electronic properties of the reactants and the reaction conditions. The Perkow reaction involves the initial nucleophilic attack of the phosphite on the carbonyl carbon.[1] Key factors that can be adjusted to favor the Perkow reaction include temperature, solvent polarity, and the structure of the halo-ketone. Generally, more sterically hindered ketones and the presence of electron-withdrawing groups on the alpha-carbon can favor the Perkow pathway.

Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

For the analysis of this compound and its impurities, Gas Chromatography (GC) is a highly effective method.[3] It can be coupled with various detectors for sensitive and specific detection, including:

  • Flame Photometric Detector (FPD) in phosphorus mode.[4][5]

  • Nitrogen-Phosphorus Detector (NPD).[4]

  • Mass Spectrometry (MS) for definitive identification of impurities.[4][5]

Additionally, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of organophosphorus compounds, allowing for the determination of the relative amounts of different phosphorus-containing species in a sample.[6][7]

Troubleshooting Guide

This guide addresses common issues observed during the synthesis and purification of this compound.

Issue Observed Potential Cause Recommended Solution(s)
Low Yield of DMVP The competing Michaelis-Arbuzov reaction is favored.Modify reaction conditions: adjust temperature, change solvent, or use a different phosphite ester.
High levels of beta-keto phosphonate impurity Reaction conditions are promoting the Michaelis-Arbuzov pathway.[1]Systematically investigate the effect of lower reaction temperatures and less polar solvents.
Presence of unreacted starting materials Incomplete reaction due to insufficient time, temperature, or improper stoichiometry.Increase reaction time, moderately increase temperature while monitoring for side products, or ensure accurate stoichiometry of reactants.
Product degradation during purification Thermal decomposition during distillation.Use high-vacuum fractional distillation to lower the boiling point and minimize thermal stress on the product.
Inconsistent Purity between Batches Variability in the quality of starting materials (e.g., haloketone).Ensure high purity of reactants. Consider re-purifying starting materials if quality is questionable.

Experimental Protocols

Protocol: Synthesis of this compound via the Perkow Reaction

This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions.

1. Materials and Setup:

  • Trialkyl phosphite (e.g., trimethyl phosphite)

  • α-haloketone (e.g., chloroacetone)

  • Anhydrous, inert solvent (e.g., toluene or benzene)

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and an addition funnel.

  • Inert atmosphere (Nitrogen or Argon)

2. Reaction Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.

  • Charge the flask with the α-haloketone and the anhydrous solvent.

  • Begin stirring and bring the solution to the desired reaction temperature (this may range from room temperature to reflux, depending on the specific reactants).

  • Add the trialkyl phosphite dropwise from the addition funnel to the stirred solution over a period of 1-2 hours. The reaction is often exothermic; control the addition rate to maintain a stable temperature.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for several hours until the reaction is complete (monitor by TLC, GC, or ³¹P NMR).

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, which contains the this compound and an alkyl halide byproduct, is then purified.

  • Purify the crude oil by fractional distillation under high vacuum to isolate the pure this compound.[3]

Visualizations

perkow_vs_arbuzov cluster_perkow Perkow Pathway cluster_arbuzov Michaelis-Arbuzov Pathway (Side Reaction) Reactants Trialkyl Phosphite + α-Haloketone Intermediate Zwitterionic Intermediate Reactants->Intermediate Perkow_Rearrangement Rearrangement & Halide Elimination Intermediate->Perkow_Rearrangement Attack on Carbonyl C Arbuzov_Attack SN2 attack on α-Carbon Intermediate->Arbuzov_Attack Attack on α-C Perkow_Product Dialkyl Vinyl Phosphate (Desired Product) Perkow_Rearrangement->Perkow_Product Arbuzov_Product β-Keto Phosphonate (Impurity) Arbuzov_Attack->Arbuzov_Product

Caption: Competing pathways in the synthesis of vinyl phosphates.

experimental_workflow start Start setup Assemble Reaction Apparatus under N2 start->setup charge Charge Flask with α-Haloketone & Solvent setup->charge add_phosphite Dropwise Addition of Trialkyl Phosphite charge->add_phosphite react Stir at Controlled Temperature add_phosphite->react monitor Monitor Progress (GC / ³¹P NMR) react->monitor workup Solvent Removal (Rotary Evaporation) monitor->workup purify Fractional Distillation (High Vacuum) workup->purify product Pure Dimethyl Vinyl Phosphate purify->product

Caption: General experimental workflow for DMVP synthesis.

References

Strategies to control the molecular weight in vinyl phosphonate polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during vinyl phosphonate polymerization, with a specific focus on controlling polymer molecular weight.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Question: My polymer's molecular weight is significantly higher than targeted. What are the potential causes and solutions?

Answer:

An unexpectedly high molecular weight can result from several factors:

  • Inefficient Initiation: If the initiator decomposes too slowly or is impure, the concentration of active radical species will be lower than calculated. This leads to fewer polymer chains being initiated, and each chain growing longer before termination.

    • Solution: Verify the purity and storage conditions of your initiator. Consider an initiator with a more appropriate decomposition temperature for your reaction conditions. Increase the initiator concentration incrementally.

  • Ineffective Chain Transfer Agent (CTA): In conventional free radical polymerizations, the CTA might be impure, used at too low a concentration, or have a low chain transfer constant for vinyl phosphonate monomers.

    • Solution: Ensure the purity of the CTA. Increase the concentration of the CTA. Switch to a more effective CTA. For vinyl phosphonates, hypophosphorus acid or its salts can be effective.[1]

  • Low Monomer Purity: Impurities in the monomer can sometimes act as inhibitors or retarders, leading to fewer growing chains and consequently higher molecular weights for the chains that do propagate.

    • Solution: Purify the vinyl phosphonate monomer before polymerization.

Question: My polymer's molecular weight is much lower than I expected. How can I fix this?

Answer:

Lower-than-expected molecular weight is often due to excessive chain transfer reactions or a high concentration of initiating radicals.

  • High Initiator Concentration: The molecular weight of polymers is often inversely proportional to the initiator concentration.[2][3][4] A higher concentration of initiator generates more radicals, leading to the formation of more polymer chains that terminate at a smaller size.

    • Solution: Systematically decrease the initiator concentration in your reaction.

  • Dominant Chain Transfer Reactions: Free radical polymerization of vinyl phosphonate monomers is often dominated by transfer reactions, which can limit the achievable molecular weight.[5][6] The solvent or impurities can also act as unintended chain transfer agents.

    • Solution: Carefully select a solvent with a low chain transfer constant. Ensure all reagents and glassware are free from impurities. If high molecular weight is desired, a controlled/living polymerization technique is strongly recommended.

  • Incorrect Monomer-to-Initiator Ratio: A simple calculation error can lead to adding too much initiator.

    • Solution: Double-check all calculations for monomer, initiator, and CTA ratios before starting the experiment.

Question: The polydispersity (Đ or PDI) of my polymer is very broad (e.g., > 2.0). How can I achieve a narrower molecular weight distribution?

Answer:

High polydispersity in conventional free radical polymerization is common due to various termination pathways and transfer reactions. To achieve a narrow distribution (Đ < 1.5), a controlled polymerization technique is necessary.

  • Adopt Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are designed to produce polymers with controlled molecular weights and low polydispersity.

    • RAFT Polymerization: This is a robust method for vinyl phosphonates. It uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing chains to grow at a similar rate.[7] Xanthates and trithiocarbonates have been successfully used as CTAs for vinyl phosphonate polymerization.[7][8]

    • ATRP: This technique can also be used for phosphorus-containing vinyl monomers. For example, dimethyl(1-ethoxycarbonyl)vinyl phosphate has been polymerized via ATRP to yield polymers with controlled molecular weight and relatively low polydispersity (PDI < 1.5).[9]

  • Optimize Conventional Polymerization: While less effective than CRP, you can slightly narrow the distribution by ensuring constant temperature, homogenous mixing, and adding the initiator in stages (semi-batch process).

Logical Workflow for Troubleshooting Molecular Weight

Below is a diagram illustrating a logical workflow for diagnosing and solving common molecular weight control issues in vinyl phosphonate polymerization.

G start Problem: Unexpected Molecular Weight or High Polydispersity (Đ) mw_issue What is the issue? start->mw_issue high_mw MW Too High mw_issue->high_mw  High MW   low_mw MW Too Low mw_issue->low_mw  Low MW   high_pdi Đ Too Broad mw_issue->high_pdi  Broad Đ   cause_high_mw Potential Causes: - Inefficient Initiator - Ineffective CTA - Low Monomer Purity high_mw->cause_high_mw cause_low_mw Potential Causes: - High Initiator Conc. - Dominant Transfer Reactions - Impurities / Solvent Effects low_mw->cause_low_mw cause_high_pdi Potential Cause: - Inherent to Conventional  Free Radical Polymerization high_pdi->cause_high_pdi solution_high_mw Solutions: - Check Initiator Purity/Conc. - Increase CTA Conc. - Purify Monomer cause_high_mw->solution_high_mw solution_low_mw Solutions: - Decrease Initiator Conc. - Purify Solvent/Reagents - Switch to CRP cause_low_mw->solution_low_mw solution_high_pdi Solution: - Implement Controlled Radical  Polymerization (e.g., RAFT, ATRP) cause_high_pdi->solution_high_pdi

Caption: Troubleshooting workflow for molecular weight control.

Frequently Asked Questions (FAQs)

1. What are the primary methods to control molecular weight in vinyl phosphonate polymerization? The molecular weight can be controlled through several strategies:

  • Adjusting Initiator Concentration: In conventional free radical polymerization, increasing the initiator concentration leads to lower molecular weight polymers, and decreasing it results in higher molecular weights.[3][4][10]

  • Using Chain Transfer Agents (CTAs): CTAs are added to conventional radical polymerizations to deliberately terminate growing chains and initiate new ones, effectively lowering the final molecular weight.[7][11]

  • Controlled/Living Radical Polymerization (CRP): Techniques like RAFT and ATRP provide the most precise control over molecular weight and result in polymers with a narrow molecular weight distribution.[9][12] In these methods, the molecular weight is typically determined by the initial ratio of monomer to CTA or initiator.

2. How does RAFT polymerization work to control molecular weight? Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization employs a CTA (a thiocarbonylthio compound) that reversibly reacts with the growing polymer chains. This process establishes a dynamic equilibrium where most chains are dormant at any given time, but all have an equal opportunity to grow. This ensures that all chains grow at approximately the same rate, leading to a predictable molecular weight (determined by the monomer-to-CTA ratio) and a narrow polydispersity.[7]

3. Which CTAs are suitable for the RAFT polymerization of vinyl phosphonates? Xanthates (specifically O-ethyl xanthate) and trithiocarbonates have been shown to be effective CTAs for the RAFT polymerization of vinyl phosphonic acid and its derivatives, allowing for control over the resulting molecular weight and achieving low polydispersity.[7][8][13]

4. Can I synthesize high molecular weight poly(vinyl phosphonates)? Synthesizing very high molecular weight poly(vinyl phosphonates) can be challenging via conventional free radical methods due to the prevalence of chain transfer reactions.[6] However, living polymerization techniques, such as rare earth metal-mediated group transfer polymerization (REM-GTP), have been successfully used to produce high molecular weight poly(vinylphosphonates) (Mw up to ~1x10^6 g/mol ) with low polydispersity.[14][15]

Data on Molecular Weight Control Strategies

The following tables summarize quantitative data from studies on controlling the molecular weight of vinyl phosphonate polymers.

Table 1: Effect of Initiator Concentration on Molecular Weight in Polyvinylpyrrolidone (PVP) Polymerization (Illustrative Example)

Initiator ConcentrationFinal Weight Average MW (Mw)Final Intrinsic Viscosity
1.5%~480,000 g/mol ~0.37 dL/g
2.5%~370,000 g/mol ~0.33 dL/g

Data adapted from a study on PVP, demonstrating the general principle that higher initiator concentration leads to lower molecular weight. A 67% increase in initiator concentration led to a 23% decrease in Mw.[3]

Table 2: RAFT/MADIX Polymerization of Vinylphosphonic Acid (VPA)

Target Molar Mass ( g/mol )CTA (O-ethyl xanthate) ConcentrationMonomer Conversion (24h)Resulting Polymer Characteristics
1000High75-85%Controlled, narrow molar mass distribution
3000Medium75-85%Controlled, narrow molar mass distribution
6000Low75-85%Controlled, narrow molar mass distribution

This study demonstrates that by varying the concentration of the xanthate transfer agent, different target molecular weights could be successfully achieved for poly(vinylphosphonic acid) with good control.[7]

Table 3: ATRP of Dimethyl(1-ethoxycarbonyl)vinyl Phosphate (DECVP)

MacroinitiatorResulting Block CopolymerMn ( g/mol )PDI (Đ)
PS-BrPDECVP-b-PS40,5001.40
Br-PS-BrPDECVP-b-PS-b-PDECVP41,5001.23
PMMA-BrPDECVP-b-PMMA29,7001.08

This table shows the synthesis of well-defined block copolymers using ATRP, indicating that this method provides excellent control over molecular architecture and leads to low polydispersity.[9]

Experimental Protocols

Protocol 1: Conventional Free Radical Polymerization of Vinylphosphonic Acid (VPA)

This protocol is a representative example for synthesizing poly(vinylphosphonic acid) (PVPA) via conventional free radical polymerization.

  • Reagents & Setup:

    • Vinylphosphonic acid (VPA) monomer

    • Azobisisobutyronitrile (AIBN) as initiator (typically 0.5–3.0 wt% relative to monomer)

    • Solvent (e.g., deionized water, isopropanol, or DMF)[7]

    • Reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

  • Procedure:

    • Prepare a solution of VPA in the chosen solvent (e.g., 40-50 wt%) in the reaction flask.

    • Purge the solution with nitrogen for 30-60 minutes to remove dissolved oxygen.

    • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80 °C).

    • Dissolve the calculated amount of AIBN in a small amount of the reaction solvent and add it to the heated monomer solution to initiate polymerization.

    • Allow the reaction to proceed with stirring for a set time (e.g., 3-24 hours).

    • To isolate the polymer, precipitate the solution into a large excess of a non-solvent (e.g., ethyl acetate).

    • Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: RAFT/MADIX Polymerization of Vinylphosphonic Acid (VPA)

This protocol describes a method for achieving controlled polymerization of VPA.

  • Reagents & Setup:

    • Vinylphosphonic acid (VPA) monomer

    • Chain Transfer Agent: O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate (xanthate)

    • Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or similar water-soluble initiator.

    • Solvent: Deionized water

    • Reaction vessel (Schlenk tube or flask) with magnetic stirrer and nitrogen inlet.

  • Procedure:

    • Calculate the required amounts of VPA, xanthate CTA, and AIBA based on the desired target molecular weight and a specific [Monomer]:[CTA]:[Initiator] ratio.

    • In the reaction vessel, dissolve the VPA and xanthate CTA in deionized water.

    • Deoxygenate the solution by purging with nitrogen for at least 30 minutes.

    • Under a nitrogen atmosphere, place the vessel in a preheated oil bath at the reaction temperature (e.g., 65 °C).[7]

    • Inject the initiator (dissolved in a small amount of deoxygenated water) into the reaction mixture to start the polymerization.

    • Take aliquots at specific time points to monitor monomer conversion (via NMR or other methods) and molecular weight evolution (via GPC/SEC).

    • After the desired conversion is reached (e.g., 8-24 hours), stop the reaction by cooling to room temperature and exposing it to air.

    • Isolate the polymer by evaporating the water under vacuum or by precipitation.[7]

RAFT Polymerization Mechanism

The diagram below illustrates the key equilibria in RAFT polymerization that enable control over molecular weight and distribution.

G cluster_init Initiation & Propagation cluster_raft RAFT Equilibrium cluster_term Termination Initiator Initiator Radicals Radicals Initiator->Radicals Decomposition Pn_rad Growing Chain (Pn•) Radicals->Pn_rad + Monomer (M) Intermediate Intermediate Radical [Pn-S(C=S)Z]-S-R Pn_rad->Intermediate + CTA Pn_rad_term Pn• CTA RAFT Agent (Z-C(=S)S-R) Dormant Dormant Species (Pn-S-C(=S)Z) Intermediate->Dormant - R• Pm_rad Growing Chain (Pm•) Dormant->Pm_rad + Monomer (M) (Reactivation) Dead_Polymer Dead Polymer Pn_rad_term->Dead_Polymer Pm_rad_term Pm• Pm_rad_term->Dead_Polymer

Caption: Key steps in RAFT polymerization for controlled polymer growth.

References

Addressing poor solubility of dimethyl vinyl phosphate in organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of dimethyl vinyl phosphate in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and dimethyl vinylphosphonate?

It is crucial to distinguish between these two compounds as their chemical properties, including solubility, can differ.

  • This compound:

    • CAS Number: 10429-10-4[1]

    • Structure: A phosphate ester with a vinyl group.

    • Key Feature: The phosphorus atom is bonded to four oxygen atoms.

  • Dimethyl Vinylphosphonate:

    • CAS Number: 4645-32-3[2][3][4][5][6][7][8]

    • Structure: A phosphonate ester with a vinyl group.

    • Key Feature: The phosphorus atom is directly bonded to a carbon atom of the vinyl group and three oxygen atoms.

This guide specifically addresses the solubility of This compound . Please verify the CAS number of your compound to ensure you are using the correct information.

Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the first steps I should take?

If you are encountering poor solubility, consider the following troubleshooting steps in order:

  • Verify the purity of your this compound. Impurities can significantly impact solubility.

  • Ensure your solvent is anhydrous and of high purity. Water or other contaminants in the solvent can reduce the solubility of less polar compounds.

  • Attempt to dissolve a very small amount first. This will help you gauge the approximate solubility without wasting a large quantity of material.

  • Try gentle heating. Some compounds require thermal energy to dissolve. Use a water bath and monitor the temperature closely to avoid decomposition. Do not exceed the boiling point of the solvent.

  • Use sonication. A sonicating bath can provide the energy to break up solute particles and aid in dissolution.

  • Consider a co-solvent system. Adding a small amount of a different, miscible solvent can sometimes significantly improve solubility.

Q3: What are some recommended starting solvents for dissolving this compound?

  • Acetone

  • Acetonitrile

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Q4: Can I use non-polar solvents like hexane or toluene?

Given the polar nature of the phosphate group, this compound is expected to have low solubility in non-polar solvents like hexane, cyclohexane, and toluene. These are generally not recommended as primary solvents but may be useful in a co-solvent system in small proportions if your experimental conditions require a less polar medium.

Q5: How can I safely heat my sample to improve solubility?

When heating to aid dissolution, always use a controlled heating method such as a water bath or a heating mantle with a temperature controller. Start with a low temperature (e.g., 40-50 °C) and gradually increase it. Be aware of the boiling point of your solvent to avoid evaporation and potential hazards. It is also important to consider the thermal stability of this compound; prolonged heating at high temperatures could lead to degradation.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not widely published. The following table provides a qualitative guide to expected solubility based on solvent polarity and the chemical structure of an organophosphate. Experimental verification is essential.

SolventSolvent TypeExpected SolubilityNotes
HexaneNon-polarPoorGenerally not recommended as a primary solvent.
TolueneNon-polarPoor to SparinglyMay have slightly better performance than aliphatic hydrocarbons.
Diethyl EtherPolar AproticSparinglyVolatility can be an issue.
Dichloromethane (DCM)Polar AproticGoodA common starting solvent for many organic compounds.
Tetrahydrofuran (THF)Polar AproticGoodCan be a good alternative to DCM.
AcetonePolar AproticGoodMiscible with water, which can be a consideration.[2]
AcetonitrilePolar AproticGoodOften used in analytical applications.[2]
Ethyl AcetatePolar AproticModerateA less polar ester that may be a suitable solvent.
MethanolPolar ProticModerate to GoodThe protic nature might influence stability over time.[2]
EthanolPolar ProticModerateSimilar to methanol.
IsopropanolPolar ProticSparinglyLess polar than methanol and ethanol.
N,N-Dimethylformamide (DMF)Polar AproticVery GoodA strong, high-boiling point solvent; can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Polar AproticVery GoodA very strong solvent, also with a high boiling point and can be challenging to remove completely.

Experimental Protocols

Protocol for Small-Scale Solubility Testing

Objective: To efficiently determine a suitable solvent for this compound.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DCM, Acetone, Acetonitrile, THF, DMF)

  • Small vials (e.g., 1.5 mL or 4 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh approximately 1-2 mg of this compound into a small vial.

  • Add a small, known volume of the first candidate solvent (e.g., 100 µL).

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, the solubility is at least 10-20 mg/mL. You can add more solute to determine the saturation point.

  • If the solid has not dissolved, add another aliquot of solvent (e.g., another 100 µL) and repeat step 3. Continue this process until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.

  • Record the approximate volume of solvent required to dissolve the solid.

  • Repeat for each candidate solvent to identify the most effective one.

Protocol for Aiding Dissolution with Sonication

Objective: To dissolve this compound in a solvent where it is sparingly soluble at room temperature.

Materials:

  • Vial containing this compound and the chosen solvent

  • Bath sonicator

Procedure:

  • Prepare the sample of this compound in the chosen solvent in a sealed vial.

  • Ensure the water level in the sonicating bath is appropriate for the size of your vial.

  • Place the vial in the sonicator bath. You may need a holder to keep it upright.

  • Turn on the sonicator.

  • Sonicate in short bursts (e.g., 1-2 minutes) and then visually inspect the solution.

  • Continue sonication until the solid is fully dissolved or it is clear that no further dissolution is occurring.

  • Caution: Sonication can cause a slight increase in temperature. If your compound is thermally sensitive, consider using a cooled sonicator bath.

Protocol for Using a Co-Solvent System

Objective: To improve the solubility of this compound in a primary solvent.

Materials:

  • This compound

  • Primary solvent (where solubility is poor)

  • Co-solvent (a good solvent for the compound, miscible with the primary solvent)

  • Vials, analytical balance, pipettes, vortex mixer

Procedure:

  • First, attempt to dissolve the this compound in the primary solvent and note the difficulty.

  • In a separate vial, dissolve the this compound in a minimal amount of the co-solvent (e.g., DMF or DMSO).

  • Once fully dissolved, slowly add the primary solvent to this solution while vortexing or stirring.

  • Continue adding the primary solvent until you reach the desired final concentration and solvent ratio.

  • Observe for any signs of precipitation. If the solution remains clear, the co-solvent system is effective at the tested ratio.

  • Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and increase if necessary.

Visual Guides

G Troubleshooting Workflow for Poor Solubility start Start: Poor solubility of This compound check_purity Verify compound purity and solvent quality start->check_purity small_scale Attempt dissolution on a small scale (1-2 mg) check_purity->small_scale try_sonication Apply sonication for 2-5 minutes small_scale->try_sonication Still not dissolved success Success: Compound Dissolved small_scale->success Dissolved try_heating Gently heat the mixture (40-50°C) try_sonication->try_heating Still not dissolved try_sonication->success Dissolved co_solvent Try a co-solvent system (e.g., 1-10% DMF or DMSO) try_heating->co_solvent Still not dissolved try_heating->success Dissolved new_solvent Select a new primary solvent (refer to solubility table) co_solvent->new_solvent Still not dissolved co_solvent->success Dissolved new_solvent->small_scale Restart with new solvent fail Failure: Re-evaluate experimental needs or consider derivatization new_solvent->fail No suitable solvent found G Solvent Polarity and Expected Solubility cluster_0 Non-Polar Solvents cluster_1 Polar Aprotic Solvents cluster_2 Polar Protic Solvents hexane Hexane dcm DCM low Low hexane->low toluene Toluene toluene->low methanol Methanol high High dcm->high thf THF thf->high acetone Acetone acetone->high acetonitrile Acetonitrile acetonitrile->high dmf DMF dmf->high dmso DMSO dmso->high methanol->high ethanol Ethanol ethanol->high solubility Expected Solubility of This compound solubility->high low->solubility

References

Technical Support Center: Method Development for Trace Analysis of Dimethyl Vinyl Phosphate (DMVP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of dimethyl vinyl phosphate (DMVP). The content is designed to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMVP) and why is its trace analysis important?

A1: this compound (DMVP) is an organophosphorus compound. It is significant as it can be a degradation product of other organophosphate insecticides, such as Dichlorvos.[1] The stepwise removal of chlorine atoms from Dichlorvos by microbial degradation can yield DMVP.[1] Trace analysis is crucial for environmental monitoring, food safety assessment, and in toxicological studies to understand exposure and metabolic pathways.

Q2: What are the primary analytical techniques for the trace analysis of DMVP?

A2: The most common and effective techniques for analyzing organophosphorus compounds like DMVP are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. GC offers excellent separation, and MS provides sensitive and selective detection.[2][3] A flame photometric detector (FPD) is also a common choice for phosphorus-containing compounds.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for polar, non-volatile, or thermally labile compounds.[5][6] It offers high sensitivity and specificity and is less susceptible to some of the matrix interferences that can affect GC.

Q3: How should I prepare samples for DMVP analysis?

A3: Sample preparation is critical for accurate trace analysis and depends heavily on the sample matrix. The goal is to extract DMVP, remove interfering substances, and concentrate the analyte.

  • Environmental Samples (Water, Soil): For water samples, liquid-liquid extraction (LLE) with solvents like methylene chloride or chloroform is common.[2] Solid-phase extraction (SPE) using cartridges like C18 Silica is also highly effective and can achieve high recovery rates.[2] For soil, extraction with a solvent such as ethyl acetate is a typical first step.[2]

  • Biological Samples (Plasma, Urine, Tissue): For biological fluids, protein precipitation with a solvent like acetonitrile is often used to remove proteins.[2] This can be followed by LLE or SPE for further cleanup. Due to the rapid breakdown of many organophosphates in biological media, proper sample handling and storage are essential.[7]

Q4: What are the most common challenges encountered during DMVP trace analysis?

A4: Researchers may face several challenges, including:

  • Analyte Stability: DMVP can be susceptible to enzymatic and abiotic degradation, primarily through hydrolysis, which breaks the molecule into dimethyl phosphate (DMP) and other byproducts.[1] Samples should be stored cold and analyzed promptly.

  • Matrix Effects: Particularly in LC-MS/MS analysis of complex samples like plasma, co-eluting matrix components (e.g., phospholipids) can suppress or enhance the analyte signal, leading to inaccurate quantification.[5][8]

  • Low Recovery: Inefficient extraction during sample preparation can lead to significant analyte loss. Optimizing the extraction solvent, pH, and SPE sorbent is crucial.[2]

  • Thermal Degradation: If using GC, the thermal instability of DMVP can be a concern, potentially requiring derivatization or the use of lower inlet temperatures.[3]

Troubleshooting Guides

Issue 1: Poor Sensitivity and Low Signal Intensity

Q: My analytical signal for DMVP is weak or non-existent. What are the potential causes and solutions?

A: Low signal intensity is a common problem that can originate from sample preparation, the instrument, or the analyte's stability.

Potential Cause Troubleshooting Steps & Solutions
Analyte Degradation DMVP is susceptible to hydrolysis.[1] Ensure samples are stored at low temperatures (e.g., 2-8°C or frozen) and processed quickly.[9] Use buffered solutions to maintain a stable pH if analyzing aqueous samples.
Inefficient Extraction Review your LLE or SPE protocol. For LLE, test different organic solvents. For SPE, ensure the chosen sorbent is appropriate for an intermediate polarity compound like DMVP; C18 silica has shown good recovery for similar compounds.[2] Verify that the sample pH is optimal for extraction.
Matrix Suppression (LC-MS/MS) Co-eluting matrix components, especially phospholipids in plasma, can suppress ionization.[5] Improve chromatographic separation to isolate the DMVP peak from the bulk of the matrix. Implement specific phospholipid removal steps during sample preparation.[5][8]
Suboptimal Instrument Parameters For MS, optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Develop a sensitive Multiple Reaction Monitoring (MRM) transition by infusing a pure standard. For GC, check the injector temperature to avoid thermal degradation and ensure the detector is functioning correctly.
Insufficient Sample Concentration If trace levels are below the instrument's detection limit, include a concentration step in your sample preparation, such as evaporating the extraction solvent and reconstituting in a smaller volume.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram shows significant peak tailing for DMVP. How can I improve the peak shape?

A: Poor peak shape compromises resolution and integration accuracy. It typically points to undesirable chemical interactions within the chromatographic system.

Potential Cause Troubleshooting Steps & Solutions
Active Sites (GC) Unsilanized sites in the GC inlet liner or column can interact with the phosphate group. Use a deactivated liner and a high-quality, low-bleed column. Consider derivatization (e.g., silylation) to make the analyte more inert.[3][10]
Secondary Interactions (LC) Residual silanols on the silica-based column can interact with the analyte. Try a different column chemistry (e.g., end-capped C18, phenyl-hexyl). Adjust the mobile phase pH or add a small amount of a competing agent like triethylamine (use with caution as it can suppress MS signal).
Column Contamination/Overload Matrix components can build up on the column head. Use a guard column and flush the column regularly. If the peak is fronting, you may be overloading the column; dilute the sample or inject a smaller volume.
Incompatible Injection Solvent In LC, if the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the final extract in the initial mobile phase.
Issue 3: Inconsistent and Irreproducible Results

Q: I am observing high variability in my results between replicate injections and different samples. What should I investigate?

A: Poor reproducibility can undermine the validity of a method. The issue usually lies in inconsistent sample processing or instrument instability.

Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation Sample preparation, especially manual LLE or SPE, can be a major source of variability. Use an automated system if available. Ensure precise volume measurements at every step. A well-chosen internal standard (IS) is critical to correct for variability.
Analyte Instability in Processed Samples DMVP may degrade in the final extract while waiting for analysis in the autosampler.[1] Keep the autosampler tray cooled. Perform stability tests by re-injecting a sample after 12-24 hours to check for degradation.
Instrument Instability Check for pressure fluctuations in the LC or gas flow variations in the GC. Ensure the instrument has reached thermal stability before starting a sequence. Run system suitability tests (SSTs) at the beginning of each batch to confirm performance.
Lack of a Suitable Internal Standard (IS) An IS is essential for correcting variations in extraction, injection volume, and matrix effects. The ideal IS is a stable, isotopically labeled version of the analyte (e.g., DMVP-d6). If unavailable, use a structurally similar compound with similar chemical properties and retention time.

Quantitative Data Summary

The following table presents typical performance data for the analysis of related organophosphorus compounds, which can serve as a benchmark for developing a method for DMVP.

Analytical TechniqueAnalyte/MatrixLODLOQRecovery (%)RSD (%)Reference
GC-FPDDiisopropyl Methylphosphonate in Water9.05 µg/L---[4]
GC-FIDDiisopropyl Methylphosphonate in Meat/Grain-0.05 ppm70-85%-[2]
GC-MSDichlorvos in Plasma2 ppb-74-85%-[7]
HPTLCVarious Plasticizers in PVC10-20 ng/zone30-60 ng/zone>90%<5%[11]
IC-CDPolyphosphates in Cheese-0.09 g/kg--[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; FPD: Flame Photometric Detection; FID: Flame Ionization Detection; HPTLC: High-Performance Thin-Layer Chromatography; IC-CD: Ion Chromatography with Conductivity Detection.

Experimental Protocols

Protocol 1: GC-MS Method for DMVP in Water
  • Sample Preparation (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 100 mL of the water sample (spiked with an appropriate internal standard) onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or nitrogen for 15 minutes.

    • Elute the analyte with 5 mL of ethyl acetate.

    • Concentrate the eluate to 0.5 mL under a gentle stream of nitrogen.

    • Transfer to a GC vial for analysis.

  • GC-MS Parameters:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 1.2 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization: Electron Ionization (EI), 70 eV.

    • Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic ions for DMVP for quantification and qualification.

Protocol 2: LC-MS/MS Method for DMVP in Plasma
  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% formic acid).

    • Transfer to an LC vial for analysis.

  • LC-MS/MS Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: Sciex 6500 QTRAP or equivalent.

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • Mode: Multiple Reaction Monitoring (MRM). Optimize precursor/product ion transitions for DMVP and the IS.

Visualized Workflows and Logic Diagrams

G General Analytical Workflow for DMVP Trace Analysis A Sample Collection (Water, Plasma, etc.) B Add Internal Standard (IS) A->B C Sample Preparation (SPE, LLE, Protein Precipitation) B->C D Concentration / Reconstitution C->D E Instrumental Analysis (GC-MS or LC-MS/MS) D->E F Data Acquisition E->F G Data Processing (Integration, Calibration) F->G H Final Report (Concentration Calculation) G->H

Caption: High-level overview of the analytical process from sample receipt to final reporting.

G Troubleshooting Guide: Low Signal Intensity Start Problem: Low or No DMVP Signal CheckInstrument Run Instrument Performance Test (e.g., inject pure standard) Start->CheckInstrument SignalOK Signal OK? CheckInstrument->SignalOK Analyze Result InstrumentIssue Issue is with the Instrument SignalOK->InstrumentIssue No SampleIssue Issue is with the Sample or Method SignalOK->SampleIssue Yes CleanSource Clean MS Source, Check Detector, Optimize Parameters InstrumentIssue->CleanSource CheckRecovery Evaluate Extraction Recovery (Spike pre- and post-extraction) SampleIssue->CheckRecovery RecoveryLow Recovery Low? CheckRecovery->RecoveryLow Analyze Result OptimizeExtraction Optimize Sample Prep: Change SPE sorbent/solvent, Adjust pH RecoveryLow->OptimizeExtraction Yes RecoveryGood Check for Matrix Effects (LC-MS) or Analyte Stability RecoveryLow->RecoveryGood No ImproveChrom Improve Chromatography to separate from interferences. Check sample stability over time. RecoveryGood->ImproveChrom

Caption: A decision tree to systematically diagnose the root cause of low analytical signal.

G Abiotic Degradation Pathway of DMVP DMVP This compound (DMVP) H2O H₂O (Hydrolysis) DMVP->H2O DMP Dimethyl Phosphate (DMP) H2O->DMP + VinylAlcohol Vinyl Alcohol (Unstable) H2O->VinylAlcohol + Acetaldehyde Acetaldehyde (Tautomer) VinylAlcohol->Acetaldehyde Tautomerizes

Caption: Simplified hydrolysis pathway of DMVP, a key consideration for sample stability.

References

Technical Support Center: Reducing the Environmental Impact of Dimethyl Vinyl Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dimethyl vinyl phosphate (DMVP), with a focus on minimizing environmental impact.

Troubleshooting Guides

This section provides solutions to common problems encountered in both traditional and greener synthetic routes to this compound.

Traditional Synthesis Methods: Michaelis-Arbuzov and Hirao Reactions

Issue: Low or No Product Yield

Potential Cause Troubleshooting Step
Michaelis-Arbuzov: Low reactivity of vinyl halide.Vinyl halides are generally less reactive than alkyl halides in the Michaelis-Arbuzov reaction.[1] Consider increasing the reaction temperature and using a high-boiling point solvent. If unsuccessful, the Hirao reaction is a more suitable alternative for vinyl substrates.[2]
Michaelis-Arbuzov: Side reactions.Pyrolysis of the ester to an acid can be a common side reaction at the high temperatures often required.[3] Monitor the reaction closely and optimize for the lowest effective temperature. The Perkow reaction can be a competing pathway with certain substrates, such as α-halo ketones, though this is less common for simple vinyl halides.[3]
Hirao Reaction: Inactive catalyst.Ensure the palladium catalyst is in the active Pd(0) state. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction. The phosphorus starting material can sometimes act as the reducing agent.[2] For aryl and vinyl chlorides, standard Hirao conditions are often ineffective.[2]
Hirao Reaction: Steric hindrance.Steric hindrance from bulky groups on the vinyl halide can significantly reduce reaction yields.[2] If possible, consider a less sterically hindered starting material.

Issue: Formation of Significant Byproducts

Potential Cause Troubleshooting Step
Michaelis-Arbuzov: Competing reactions of the alkyl halide byproduct.The newly formed alkyl halide can react with the phosphite starting material.[4] Using a phosphite that generates a low-boiling byproduct that can be removed during the reaction can mitigate this.[4]
Hirao Reaction: Dealkylation of the phosphonate product.This can be a significant side reaction.[5] Using bulkier dialkyl phosphites (e.g., diisopropyl phosphite) and a more hindered base can reduce this side reaction.[5]
General: Impure starting materials.Ensure all reactants and solvents are pure and dry, as impurities can lead to a host of side reactions.
Greener Synthesis Methods: Copper-Catalyzed and Photocatalytic Reactions

Issue: Low Catalyst Activity or Deactivation

Potential Cause Troubleshooting Step
Copper-Catalyzed: Catalyst poisoning.Ensure starting materials and solvents are free of impurities that could poison the copper catalyst.
Copper-Catalyzed: Incorrect support or solvent.The choice of support (e.g., ZnO) and solvent (e.g., acetonitrile) can be critical for catalyst activity and may play an active role in the reaction mechanism.[6][7]
Photocatalytic: Insufficient light penetration.Ensure the reaction vessel allows for efficient irradiation of the reaction mixture. The concentration of the photocatalyst and reactants may need to be optimized.
Photocatalytic: Mismatch between light source and photocatalyst.The emission spectrum of the light source must overlap with the absorption spectrum of the photocatalyst.

Frequently Asked Questions (FAQs)

Q1: What are the main environmental concerns with traditional this compound synthesis methods?

A1: Traditional methods like the Michaelis-Arbuzov and Hirao reactions often involve:

  • Hazardous Reagents and Solvents: Use of toxic and volatile organic solvents.

  • High Energy Consumption: Often require high reaction temperatures.[3]

  • Waste Generation: Production of significant amounts of waste, leading to a high E-factor.[8]

  • Use of Precious Metal Catalysts: The Hirao reaction typically employs palladium catalysts, which are expensive and have environmental impacts associated with their mining and disposal.[5]

Q2: What are the advantages of using greener synthesis methods?

A2: Greener methods aim to address the drawbacks of traditional synthesis by:

  • Milder Reaction Conditions: Often proceeding at lower temperatures and pressures.[7]

  • Less Hazardous Materials: Employing less toxic reagents and more environmentally benign solvents.[9]

  • Higher Atom Economy and Lower E-Factor: Designing reactions where a greater proportion of the starting materials are incorporated into the final product, thus generating less waste.[8]

  • Use of More Abundant and Less Toxic Catalysts: For example, using copper instead of palladium.[7][10]

  • Renewable Resources: Biocatalytic methods can utilize enzymes and microorganisms, which are renewable.

Q3: How can I purify the final this compound product?

A3: Purification can often be achieved through distillation. However, if byproducts have similar boiling points, column chromatography may be necessary. Recrystallization is another potential purification method if the product is a solid at room temperature.

Q4: Are there any biocatalytic methods available for this compound synthesis?

A4: While direct enzymatic synthesis of this compound is not extensively reported, the use of whole-cell biocatalysts or isolated enzymes for the synthesis of other organophosphonates has been demonstrated.[11] These approaches offer the potential for high selectivity and mild reaction conditions. Further research in this area could lead to viable biocatalytic routes to DMVP.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes key green chemistry metrics for different synthetic approaches to vinyl phosphonates. Lower E-Factors and higher Atom Economy values indicate a more environmentally friendly process.

Synthesis MethodKey FeaturesAtom Economy (Theoretical)E-Factor (Estimated)Environmental Impact Considerations
Michaelis-Arbuzov High temperatures, potential for significant byproducts.ModerateHigh (10-100)Use of hazardous alkyl halides, high energy consumption, significant solvent waste.
Hirao Reaction Milder conditions than Michaelis-Arbuzov, but uses a palladium catalyst.HighModerate (5-50)Use of precious metal catalyst, solvent waste.
Copper-Catalyzed Uses a more abundant and less toxic metal catalyst, milder conditions.[7][10]HighLow (<10)Reduced metal toxicity, but still requires organic solvents.
Photocatalytic Uses light as an energy source, often at room temperature.HighLow (<10)Potentially low energy consumption, but may require specific and potentially hazardous photocatalysts and solvents.
Biocatalytic Uses enzymes or whole organisms, aqueous media, and mild conditions.HighVery Low (<5)Use of renewable resources, biodegradable waste streams, but may have challenges with scalability and enzyme stability.

Note: E-Factor values are estimates and can vary significantly based on the specific reaction conditions, scale, and purification methods used.[8]

Experimental Protocols

Protocol 1: Hirao Cross-Coupling Reaction (Representative)
  • To a dried flask under an inert atmosphere, add the vinyl halide (1.0 eq.), dialkyl phosphite (1.2 eq.), and a suitable base (e.g., triethylamine, 1.5 eq.) in a dry, degassed solvent (e.g., toluene or acetonitrile).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Copper-Nanoparticle Catalyzed Synthesis of Vinyl Phosphonates (General Procedure)

This protocol is adapted from a method for synthesizing vinyl phosphonates from aliphatic alkynes and may require optimization for specific vinyl halide substrates.

  • Synthesize or procure copper nanoparticles supported on a suitable material (e.g., ZnO).[6][7]

  • In a reaction vessel, combine the vinyl halide (1.0 eq.), dimethyl phosphite (1.5 eq.), and the CuNPs/ZnO catalyst in acetonitrile.[6][7]

  • Heat the mixture under an air atmosphere with stirring.[10]

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture and separate the catalyst by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Visualizations

Logical Flow for Troubleshooting Low Yield in DMVP Synthesis

Troubleshooting_Low_Yield start Low or No DMVP Yield reaction_type Which reaction was used? start->reaction_type hirao Hirao Reaction reaction_type->hirao Hirao michaelis Michaelis-Arbuzov reaction_type->michaelis Michaelis-Arbuzov greener Greener Method (e.g., Cu-catalyzed) reaction_type->greener Greener hirao_q1 Substrate Check: Vinyl Chloride or Sterically Hindered? hirao->hirao_q1 michaelis_q1 High Reaction Temperature? michaelis->michaelis_q1 greener_q1 Catalyst Activity Issue? greener->greener_q1 hirao_a1_yes Consider alternative substrate or different catalytic system. hirao_q1->hirao_a1_yes Yes hirao_a1_no Check Catalyst Activity: Is Pd(0) present? Is catalyst loading sufficient? hirao_q1->hirao_a1_no No hirao_a2_no Optimize catalyst precursor and reaction conditions. hirao_a1_no->hirao_a2_no No hirao_a2_yes Check for Dealkylation: Significant byproduct formation? hirao_a1_no->hirao_a2_yes Yes hirao_a3_yes Use bulkier phosphite and/or hindered base. hirao_a2_yes->hirao_a3_yes Yes hirao_a3_no Review general parameters: Purity of reagents/solvents, temperature, reaction time. hirao_a2_yes->hirao_a3_no No hirao_a3_no->hirao_a3_no michaelis_a1_yes Check for thermal degradation. Optimize for lower temperature. michaelis_q1->michaelis_a1_yes Yes michaelis_a1_no Consider inherent low reactivity of vinyl halide. Increase temperature/ prolong reaction time cautiously. michaelis_q1->michaelis_a1_no No michaelis_q2 Side product from alkyl halide byproduct? michaelis_a1_yes->michaelis_q2 michaelis_a1_no->michaelis_q2 michaelis_a2_yes Use phosphite that forms a volatile alkyl halide byproduct. michaelis_q2->michaelis_a2_yes Yes greener_a1_yes Verify catalyst preparation/purity. Check for poisons. Ensure correct support/solvent is used. greener_q1->greener_a1_yes Yes greener_a1_no Review reaction conditions: Temperature, light source (if applicable), reagent stoichiometry. greener_q1->greener_a1_no No

A decision tree to troubleshoot low product yield in DMVP synthesis.

Catalytic Cycle for Copper-Nanoparticle-Catalyzed Vinyl Phosphonate Synthesis

Copper_Catalytic_Cycle catalyst CuNPs/ZnO Catalyst substrate_complex Substrate-Catalyst Complex catalyst->substrate_complex ph_activation P-H Bond Activation (assisted by ZnO) substrate_complex->ph_activation nucleophilic_attack Nucleophilic Addition of Phosphite to Alkyne/Vinyl Halide ph_activation->nucleophilic_attack intermediate Vinyl-Copper Intermediate nucleophilic_attack->intermediate protonolysis Protonolysis/ Reductive Elimination intermediate->protonolysis protonolysis->catalyst Catalyst Regeneration product This compound (Product) protonolysis->product reactants DM-Phosphite + Vinyl Source reactants->substrate_complex Coordination

References

Technical Support Center: Process Optimization for Industrial-Scale Production of Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the industrial-scale production of dimethyl vinyl phosphate (DMVP). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues that may arise during the production of this compound.

General Production Issues

Question: What are the primary industrial-scale synthesis methods for this compound?

Answer: The main industrial-scale synthesis routes for this compound are:

  • Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate: This gas-phase reaction involves the thermal elimination of acetic acid from dimethyl 2-acetoxyethanephosphonate at high temperatures.[1]

  • Perkow Reaction: This reaction involves the treatment of a trialkyl phosphite with a haloketone to yield a dialkyl vinyl phosphate.[2] It is often considered a side-reaction to the Michaelis-Arbuzov reaction.[2]

  • Michaelis-Arbuzov Reaction: While typically used to form β-keto phosphonates, under certain conditions, it can be a pathway to vinyl phosphates, though it is more commonly associated with the competing Perkow reaction.[2][3]

Troubleshooting: Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

Question: My yield of this compound is lower than expected in the thermal dissociation process. What are the potential causes and solutions?

Answer: Low yields in the thermal dissociation of dimethyl 2-acetoxyethanephosphonate can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Optimize the reaction temperature and residence time. Temperatures typically range from 400 to 700 °C, with a residence time of 0.05 to 20 seconds.[1] Ensure the evaporator is functioning correctly to completely vaporize the starting material.

  • Byproduct Formation: At higher temperatures (above 600°C), the formation of high-boiling byproducts can occur.[1]

    • Solution: The addition of methanol (1 to 100% by weight) to the reaction mixture can suppress the formation of these byproducts.[1]

  • Polymerization: The vinyl product can polymerize at elevated temperatures.

    • Solution: The addition of polymerization inhibitors like hydroquinone or phenothiazine can be advantageous.[4]

Question: I am observing a significant amount of unreacted starting material in my condensed product. How can I improve the conversion rate?

Answer: A high percentage of unreacted starting material indicates that the reaction conditions are not optimal for complete conversion.

  • Increase Temperature: Gradually increase the temperature within the recommended range of 550 to 650 °C to enhance the rate of dissociation.[1]

  • Increase Residence Time: Adjust the flow rate of the inert gas and the feed rate of the starting material to increase the residence time in the reaction zone, allowing for more complete conversion.[1]

  • Reduce Pressure: Operating under reduced pressure (5 to 500 mbar) can facilitate the vaporization of the starting material and improve the efficiency of the gas-phase reaction.[1]

Troubleshooting: Perkow & Michaelis-Arbuzov Reactions

Question: The Perkow reaction is producing a mixture of the desired this compound and the isomeric β-keto phosphonate (from the Michaelis-Arbuzov reaction). How can I favor the formation of the vinyl phosphate?

Answer: The competition between the Perkow and Michaelis-Arbuzov pathways is a common challenge. The outcome is influenced by the structure of the reactants and the reaction conditions.

  • Reactant Choice: The electron density on the α-keto carbon atom of the haloketone is a key factor. Electron-withdrawing groups on the haloketone tend to favor the Perkow reaction.[2]

  • Reaction Conditions: While specific conditions to exclusively favor the Perkow product are not extensively detailed in the provided results, careful control of temperature and solvent may influence the selectivity. Experimenting with solvent polarity could be a starting point.

Question: What are common side reactions and byproducts in the Michaelis-Arbuzov reaction that can affect the purity of the final product?

Answer: Besides the competing Perkow reaction, other side reactions can occur:

  • Pyrolysis of the Ester: At the high temperatures often required for the reaction (120-160 °C), the phosphonate ester product can pyrolyze to an acid.[3]

  • Reaction with Byproduct Alkyl Halide: The alkyl halide generated as a byproduct can react with the starting phosphite, leading to a mixture of products.

    • Solution: Using a trialkyl phosphite that generates a low-boiling alkyl halide byproduct allows for its removal by distillation during the reaction.[5]

Purification FAQs

Question: What are the recommended methods for purifying industrial-scale batches of this compound?

Answer:

  • Distillation: Distillation under reduced pressure is a common method for purifying the final product and for removing low-boiling byproducts like methyl acetate.[4][6]

  • Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be employed. However, care must be taken with the choice of eluent. For example, using only ethyl acetate without methanol can lead to transesterification of the dimethyl ester.[7]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, after hydrolysis, extraction with ethyl acetate can remove organic impurities.[7]

Question: I am observing the formation of an ethyl ester impurity during purification. What is the cause and how can it be avoided?

Answer: The formation of an ethyl ester is likely due to transesterification. This can occur during chromatographic purification if an alcohol like ethanol is present in the solvent system, or if the crude reaction mixture is purified using only ethyl acetate without the presence of methanol.[7] To avoid this, ensure that the solvents used for purification are anhydrous and consider using a solvent system that includes methanol when performing chromatography.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodKey ReactantsTypical Reaction ConditionsReported YieldKey AdvantagesKey Disadvantages
Thermal Dissociation Dimethyl 2-acetoxyethanephosphonate400-700 °C, gas phase, optional catalyst, reduced pressure[1]52% - 80% (selectivity up to 99%)[1]Can be run continuously, high selectivity possible.[1][4]Requires high temperatures and specialized equipment for gas-phase reactions.[1]
Perkow Reaction Trialkyl phosphite, HaloketoneVaries depending on substratesCan be high (e.g., ~90% for aryl enol phosphates)[2]Direct route to vinyl phosphates.Often competes with the Michaelis-Arbuzov reaction, yields can be mediocre for some substrates.[2]
Modified Synthesis (-)-Quinic acid derivativesMulti-step synthesis with olefination40-61% for the key olefination step[7]Leads to a specific vinyl phosphonate inhibitor.Multi-step process with a moderate yield in the key step.[7]

Experimental Protocols

Protocol 1: Industrial-Scale Production via Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

Objective: To produce this compound by thermal decomposition in a continuous gas-phase reactor.

Materials:

  • Dimethyl 2-acetoxyethanephosphonate

  • Methanol (optional, for byproduct suppression)[1]

  • Inert gas (e.g., Nitrogen, Helium, Argon)[1]

  • Polymerization inhibitor (e.g., hydroquinone, optional)[4]

Equipment:

  • Evaporator

  • Tube reactor capable of reaching 700 °C

  • Condenser

  • Collection vessel

  • Vacuum pump

  • Flow controllers for gas and liquid feeds

Procedure:

  • Preparation: The dimethyl 2-acetoxyethanephosphonate starting material is obtained by the reaction of dimethyl phosphite with vinyl acetate in the presence of a peroxide.[1] If desired, mix the starting material with 5-20% by weight of methanol.[1]

  • Vaporization: Introduce the dimethyl 2-acetoxyethanephosphonate (and optional methanol) into an evaporator heated to approximately 180 °C under reduced pressure (e.g., 30-100 mbar).[1]

  • Reaction: Pass the vaporized starting material, mixed with a stream of inert gas (e.g., N₂ or He), through a tube reactor heated to between 550 °C and 650 °C.[1] The residence time in the reactor should be controlled between 0.3 and 3 seconds.[1]

  • Condensation and Collection: The reaction mixture exiting the reactor is rapidly cooled in a condenser. The condensed liquid, containing this compound, acetic acid, and any unreacted starting material, is collected in a receiving vessel.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to separate the this compound from acetic acid and other impurities.

Protocol 2: Laboratory-Scale Synthesis via the Perkow Reaction

Objective: To synthesize a dialkyl vinyl phosphate from a trialkyl phosphite and a haloketone.

Materials:

  • Trialkyl phosphite (e.g., triethyl phosphite)

  • Haloketone (e.g., hexachloroacetone)[2]

  • Appropriate solvent (if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Distillation apparatus for purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, combine the haloketone and the trialkyl phosphite. The reaction can often be performed neat, but a solvent may be used depending on the reactants.

  • Reaction: The reaction is initiated by the nucleophilic attack of the phosphite on the carbonyl carbon of the haloketone.[2] The reaction mixture may need to be heated to proceed at a reasonable rate. The specific temperature and reaction time will depend on the reactivity of the specific substrates.

  • Workup: After the reaction is complete (monitored by techniques like TLC or GC), the alkyl halide byproduct can be removed by distillation.

  • Purification: The resulting crude dialkyl vinyl phosphate is purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Process Flow Diagram for Thermal Dissociation Synthesis

G cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification Reactant Dimethyl 2-acetoxyethanephosphonate Evaporator Evaporator (180°C, 30-100 mbar) Reactant->Evaporator Methanol Methanol (optional) Methanol->Evaporator Reactor Tube Reactor (550-650°C) Evaporator->Reactor Vaporized Reactants Condenser Condenser Reactor->Condenser Gaseous Product Mixture Collection Crude Product Collection Condenser->Collection Distillation Fractional Distillation Collection->Distillation FinalProduct Pure this compound Distillation->FinalProduct AceticAcid AceticAcid Distillation->AceticAcid Byproduct

Caption: Workflow for the industrial production of DMVP via thermal dissociation.

Troubleshooting Logic for Low Yield

G Start Low Yield of DMVP CheckConversion Check Conversion Rate (High unreacted starting material?) Start->CheckConversion CheckByproducts Analyze for Byproducts (High-boiling impurities or polymers?) CheckConversion->CheckByproducts No OptimizeConditions Increase Temperature Increase Residence Time Reduce Pressure CheckConversion->OptimizeConditions Yes AddMethanol Add Methanol to Feed (5-20% by weight) CheckByproducts->AddMethanol High-boiling impurities AddInhibitor Add Polymerization Inhibitor (e.g., hydroquinone) CheckByproducts->AddInhibitor Polymer formation Reevaluate Re-evaluate Yield OptimizeConditions->Reevaluate AddMethanol->Reevaluate AddInhibitor->Reevaluate G cluster_reactants Reactants cluster_perkow Perkow Pathway cluster_arbuzov Michaelis-Arbuzov Pathway Phosphite Trialkyl Phosphite Intermediate Zwitterionic Intermediate Phosphite->Intermediate Nucleophilic Attack on Carbonyl Carbon Haloketone α-Haloketone Haloketone->Intermediate Rearrangement Rearrangement & Halide Elimination Intermediate->Rearrangement SN2 SN2 Attack on Alkyl Group Intermediate->SN2 PerkowProduct This compound Rearrangement->PerkowProduct ArbuzovProduct β-Keto Phosphonate SN2->ArbuzovProduct

References

Technical Support Center: Enhancing the Thermal Stability of Poly(dimethyl vinylphosphonate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on improving the thermal stability of poly(dimethyl vinylphosphonate) (PDMVP).

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation behavior of poly(dimethyl vinylphosphonate) (PDMVP)?

Q2: Why is improving the thermal stability of PDMVP important?

A2: Enhancing the thermal stability of PDMVP is crucial for its application in materials requiring high-temperature processing or flame retardancy. Improved thermal stability can lead to a higher char yield, reduced flammability, and better performance as a flame-retardant additive for other polymers. For example, dimethyl methyl phosphonate, a related compound, is utilized as a flame retardant in polyurethane foams and epoxy resins due to its high phosphorus content.

Q3: What are the common strategies to improve the thermal stability of PDMVP?

A3: The primary strategies for enhancing the thermal stability of PDMVP and related polymers include:

  • Copolymerization: Introducing comonomers can alter the degradation pathway and promote char formation. For instance, copolymerizing dimethyl vinylphosphonate with acrylonitrile has been shown to significantly improve thermal stability.

  • Nanocomposites: Incorporating nanoparticles, such as nanosilica or graphene oxide, can enhance the barrier properties of the polymer matrix, hindering the diffusion of volatile degradation products and increasing the onset of decomposition temperature.

  • Blending with other polymers: Creating polymer blends can leverage the inherent thermal stability of other polymers. However, ensuring miscibility is a key challenge.

  • Use of Flame Retardant Additives: Although PDMVP itself has flame retardant properties, its efficacy can be boosted by the addition of other flame-retardant compounds.

Troubleshooting Guides

Issue 1: Low Char Yield in PDMVP Copolymers

Question Possible Cause Troubleshooting Steps
Why is the char yield of my PDMVP copolymer unexpectedly low? The comonomer may be promoting chain scission over crosslinking and char formation. The ratio of the comonomers could also be suboptimal.1. Analyze the comonomer's degradation mechanism: Review the literature to understand how the comonomer degrades. Avoid comonomers that primarily unzip or produce a high volume of flammable volatiles. 2. Vary the comonomer ratio: Synthesize a series of copolymers with varying ratios of DMVP to the comonomer. Use thermogravimetric analysis (TGA) to determine the optimal ratio for maximizing char yield. 3. Incorporate a char-promoting comonomer: Consider using a comonomer known to promote char formation, such as those containing aromatic or heterocyclic structures.

Issue 2: Poor Thermal Stability of PDMVP Nanocomposites

Question Possible Cause Troubleshooting Steps
The addition of nanoparticles did not improve the thermal stability of my PDMVP. What went wrong? 1. Poor dispersion of nanoparticles: Agglomeration of nanoparticles can create stress points and may not effectively hinder the diffusion of volatile products. 2. Weak interfacial adhesion: Poor interaction between the nanoparticles and the PDMVP matrix can lead to premature failure at the interface. 3. Inappropriate nanoparticle loading: Both too low and too high concentrations of nanoparticles can be detrimental to thermal stability.1. Improve dispersion: Use surface-modified nanoparticles or employ high-energy mixing techniques like ultrasonication during the composite preparation. 2. Enhance interfacial adhesion: Use coupling agents or functionalize the nanoparticles to improve their compatibility with the PDMVP matrix. 3. Optimize nanoparticle concentration: Prepare a series of nanocomposites with varying weight percentages of nanoparticles and identify the optimal loading through TGA.

Quantitative Data on Thermal Stability Improvement

The following tables summarize the thermal properties of modified polymers containing dimethyl vinylphosphonate, demonstrating the effectiveness of different improvement strategies.

Table 1: Thermal Properties of Poly(acrylonitrile-co-dimethyl vinylphosphonate) Copolymers

PolymerDMVP Content (wt%)Onset Decomposition Temperature (Tonset) (°C)Char Yield at 600°C (%)
PAN Homopolymer0~280~45
P(AN-co-DMVP)22.6>300>50

Note: Data is based on studies of acrylonitrile copolymers, indicating the positive influence of DMVP incorporation on thermal stability.

Table 2: Thermal Properties of Poly(vinylidene fluoride-co-vinyl dimethylphosphonate) Copolymers

PolymerVDMP Content in Feed (mol%)Decomposition Temperature (Td10%) (°C)
PVDF Homopolymer0451
P(VDF-co-VDMP)10Lower than PVDF homopolymer
P(VDF-co-VDMP)20Lower than PVDF homopolymer

Note: While the incorporation of VDMP in this specific copolymer system lowered the decomposition temperature due to the introduction of less stable phosphonate ester groups compared to the highly stable C-F bonds in PVDF, the phosphonate groups are intended to impart other functionalities like metal ion extraction. This highlights that the effect of copolymerization is highly dependent on the comonomer chosen.

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylonitrile-co-dimethyl vinylphosphonate) for Enhanced Thermal Stability

  • Materials: Acrylonitrile (AN), dimethyl vinylphosphonate (DMVP), azobisisobutyronitrile (AIBN) as initiator, dimethylformamide (DMF) as solvent.

  • Procedure: a. In a reaction flask, dissolve the desired molar ratio of AN and DMVP in DMF. b. Add AIBN (typically 0.1-1 mol% with respect to the total monomer content). c. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen. d. Heat the reaction mixture to 60-70°C and stir for 24 hours. e. Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent like methanol. f. Filter and wash the copolymer with methanol and dry under vacuum at 60°C until a constant weight is achieved.

  • Characterization: The copolymer composition can be determined using ¹H NMR spectroscopy. Thermal stability is assessed using thermogravimetric analysis (TGA).

Protocol 2: Preparation of PDMVP/Nanosilica Composites

  • Materials: Poly(dimethyl vinylphosphonate), fumed silica (nanosilica), and a suitable solvent for PDMVP (e.g., chloroform or DMF).

  • Procedure: a. Disperse the desired weight percentage of fumed silica in the solvent using ultrasonication for 1 hour to ensure deagglomeration. b. Dissolve the PDMVP in the nanoparticle dispersion and stir for 24 hours to ensure homogeneous mixing. c. Cast the solution into a petri dish and allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at 80°C for 24 hours.

  • Characterization: The dispersion of nanosilica can be observed using Transmission Electron Microscopy (TEM). The thermal properties of the nanocomposite are evaluated by TGA.

Visualizations

Experimental_Workflow_Copolymerization cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (AN + DMVP) reaction_flask Reaction Flask monomers->reaction_flask solvent Solvent (DMF) solvent->reaction_flask initiator Initiator (AIBN) initiator->reaction_flask heating Heating & Stirring (60-70°C, 24h) reaction_flask->heating precipitation Precipitation (in Methanol) heating->precipitation Copolymer Solution filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying nmr ¹H NMR drying->nmr Purified Copolymer tga TGA drying->tga

Caption: Experimental workflow for the synthesis and characterization of P(AN-co-DMVP).

Troubleshooting_Nanocomposite_Thermal_Stability start Low Thermal Stability in PDMVP Nanocomposite check_dispersion Check Nanoparticle Dispersion (TEM) start->check_dispersion agglomeration Agglomeration Observed check_dispersion->agglomeration Yes good_dispersion Good Dispersion check_dispersion->good_dispersion No check_adhesion Assess Interfacial Adhesion poor_adhesion Poor Adhesion Suspected check_adhesion->poor_adhesion Yes good_adhesion Good Adhesion check_adhesion->good_adhesion No check_loading Evaluate Nanoparticle Loading suboptimal_loading Loading is Suboptimal check_loading->suboptimal_loading Yes optimal_loading Loading is Optimal check_loading->optimal_loading No improve_dispersion Improve Dispersion: - Surface Modification - Ultrasonication agglomeration->improve_dispersion good_dispersion->check_adhesion use_coupling_agent Enhance Adhesion: - Use Coupling Agents - Functionalize Nanoparticles poor_adhesion->use_coupling_agent good_adhesion->check_loading optimize_loading Optimize Loading: - Prepare Series of  Concentrations - Analyze with TGA suboptimal_loading->optimize_loading end Improved Thermal Stability optimal_loading->end Re-evaluate other factors improve_dispersion->end use_coupling_agent->end optimize_loading->end

Caption: Troubleshooting logic for poor thermal stability in PDMVP nanocomposites.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of dimethyl vinyl phosphate (DMVP), an important organophosphorus compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing validated analytical methods tailored to their specific research needs. The validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of Analytical Methods

The two primary chromatographic techniques for the analysis of this compound and related organophosphate compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity.

Gas Chromatography (GC) is often preferred for volatile and thermally stable compounds like many organophosphates. Coupled with sensitive detectors such as the Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS), GC can provide excellent sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile. When combined with a UV detector or a Mass Spectrometer, HPLC offers robust and reliable quantification.

Below is a summary of typical validation parameters for the analysis of organophosphate compounds, which can be considered representative for the analysis of this compound. Due to the limited availability of a complete, published validation report specifically for this compound, the following tables present data from validated methods for closely related organophosphate pesticides, such as Dichlorvos. This information serves as a strong indicator of the performance characteristics that can be expected for a validated DMVP method.

Table 1: Comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for Organophosphate Analysis
ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Typical Column Capillary column (e.g., DB-5, HP-5MS)Reversed-phase column (e.g., C18)
Common Detectors Nitrogen-Phosphorus Detector (NPD), Flame Photometric Detector (FPD), Mass Spectrometry (MS)Ultraviolet (UV) Detector, Diode Array Detector (DAD), Mass Spectrometry (MS)
Sample Volatility Requires volatile or semi-volatile analytes.Suitable for non-volatile and thermally labile analytes.
Derivatization May be required for polar or non-volatile analytes.Often not required.
Sensitivity Generally very high, especially with selective detectors like NPD and MS.Good sensitivity, particularly with MS detection.
Selectivity High, especially with MS detection.High, especially with MS detection and chromatographic resolution.

Experimental Data and Validation Parameters

The following tables summarize the quantitative data from validated analytical methods for organophosphate compounds analogous to this compound. These parameters are essential for assessing the reliability and performance of an analytical method.

Table 2: Validation Parameters for a Representative Gas Chromatography (GC-NPD) Method

Data based on validated methods for similar organophosphate compounds.

Validation ParameterAcceptance Criteria (Typical)Representative Results
Linearity (R²) ≥ 0.990.998
Range (µg/mL) Covers 80-120% of the expected concentration0.1 - 10
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%1.2%
- Intermediate Precision≤ 3.0%1.8%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.05
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:10.15
Specificity No interference from blank/placeboNo interference observed
Table 3: Validation Parameters for a Representative High-Performance Liquid Chromatography (HPLC-UV) Method

Data based on validated methods for similar organophosphate compounds.

Validation ParameterAcceptance Criteria (Typical)Representative Results
Linearity (R²) ≥ 0.990.999
Range (µg/mL) Covers 80-120% of the expected concentration0.5 - 50
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.9%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) (µg/mL) Signal-to-Noise Ratio ≥ 3:10.1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise Ratio ≥ 10:10.3
Specificity No interference from blank/placeboNo interference observed

Experimental Protocols

Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are representative protocols for the analysis of organophosphate compounds by GC and HPLC.

Gas Chromatography (GC-NPD) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Extract the sample containing this compound with an appropriate solvent and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 250°C at 15°C/min.

      • Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by dissolving or extracting the sample in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 210-220 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes involved in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Method's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Analytical Data perform_experiments->collect_data evaluate_data Evaluate Data Against Acceptance Criteria collect_data->evaluate_data document_results Document Results in Validation Report evaluate_data->document_results method_implementation Method Implementation for Routine Use document_results->method_implementation

Caption: Workflow for Analytical Method Validation.

Method_Selection_Decision_Tree decision decision start Start: Select Analytical Method for this compound volatile Is the analyte volatile and thermally stable? start->volatile gc_path Gas Chromatography (GC) volatile->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) volatile->hplc_path No detector_gc Select GC Detector gc_path->detector_gc detector_hplc Select HPLC Detector hplc_path->detector_hplc npd NPD (High P sensitivity) detector_gc->npd High P Content ms_gc MS (High selectivity, structural info) detector_gc->ms_gc Complex Matrix uv UV (General purpose) detector_hplc->uv Analyte has Chromophore ms_hplc MS (High selectivity, for non-UV absorbing) detector_hplc->ms_hplc No Chromophore/ Higher Specificity Needed

Caption: Decision Tree for Method Selection.

A Comparative Study of Dimethyl Vinyl Phosphate and Other Organophosphates: Efficacy, Toxicity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dimethyl vinyl phosphate (DMVP) with other notable organophosphates. The focus is on their performance, supported by experimental data, to assist researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data in structured tables, details experimental methodologies for crucial assays, and visualizes complex biological pathways and workflows.

Introduction to Organophosphates

Organophosphates (OPs) are a diverse class of organic compounds containing phosphorus. They are most recognized for their use as insecticides and have a history intertwined with the development of nerve agents for chemical warfare. The primary mechanism of acute toxicity for most organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh).[1] Inhibition of AChE leads to an accumulation of ACh in synaptic clefts, resulting in overstimulation of cholinergic receptors, which can cause seizures, respiratory arrest, and death.[2]

This compound, also known as dimethyl vinylphosphonate, is an organophosphorus compound with applications beyond its potential as a pesticide. It serves as a versatile monomer in polymer chemistry for producing materials with specific properties and is a valuable building block in organic synthesis for creating novel compounds.[3][4] While sharing the characteristic organophosphate structure, its specific biological and toxicological profile in direct comparison to other widely used organophosphates is a subject of interest for a comprehensive understanding of this chemical class.

Comparative Toxicity

The acute toxicity of organophosphates is commonly quantified by the median lethal dose (LD50), which is the dose required to kill 50% of a tested population. The following tables summarize the available oral, dermal, and inhalation toxicity data for a selection of organophosphates in rats.

Table 1: Acute Oral LD50 Values for Selected Organophosphates in Rats

CompoundOral LD50 (mg/kg)Reference
Dichlorvos (DDVP)17 - 110[5]
Dimethyl Phosphonate3040[6]
Dimethyl Methylphosphonate>3000
Azinphos-methyl4[1]
Chlorpyrifos96 - 270[1]
Diazinon1250[1]
Dimethoate235[1]
Malathion5500[1]
Methyl Parathion6[1]
Phorate2 - 4[1]

Table 2: Acute Dermal LD50 Values for Selected Organophosphates in Rats

CompoundDermal LD50 (mg/kg)Reference
Dichlorvos (DDVP)113[2]
Dimethyl Phosphonate681 (rabbit)[6]
Azinphos-methyl150 - 200[1]
Chlorpyrifos2000[1]
Diazinon2020[1]
Dimethoate400[1]
Malathion>2000[1]
Methyl Parathion45[1]
Phorate20 - 30 (guinea pig)[1]

Table 3: Acute Inhalation LC50 Values for Dichlorvos (DDVP) in Rats

CompoundInhalation LC50Reference
Dichlorvos (DDVP)9.05 - 49.6 ppm (1 hour)[5]

Acetylcholinesterase Inhibition

The potency of organophosphates as AChE inhibitors is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Table 4: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM)Enzyme SourceReference
Chlorpyrifos0.12Human Erythrocyte[3]
Monocrotophos0.25Human Erythrocyte[3]
Profenofos0.35Human Erythrocyte[3]
Acephate4.0Human Erythrocyte[3]
Azinphos-methyl (MeAZP)2.19Sparus aurata auricle[7]
Methamidophos (MET)72.3Sparus aurata auricle[7]

Note: A specific IC50 value for this compound was not found in the reviewed literature. The provided data illustrates the range of inhibitory potencies among different organophosphates.

Signaling Pathways

Primary Mechanism: Acetylcholinesterase Inhibition

The canonical mechanism of action for toxic organophosphates is the irreversible inhibition of acetylcholinesterase. This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in a cholinergic crisis characterized by both muscarinic and nicotinic symptoms.

AChE_Inhibition cluster_synapse Synaptic Cleft OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation in Synapse ACh->ACh_Accumulation Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh_Accumulation->Cholinergic_Receptors Binds to Overstimulation Receptor Overstimulation Cholinergic_Receptors->Overstimulation Toxicity Cholinergic Crisis (Toxicity) Overstimulation->Toxicity Non_Cholinergic_Pathways cluster_pathways Potential Non-Cholinergic Targets OP Organophosphates PI3K_Akt PI3K/Akt Pathway OP->PI3K_Akt Dysregulation MAPK MAPK Pathway OP->MAPK Dysregulation Other_Targets Other Cellular Targets (e.g., Neuropathy Target Esterase) OP->Other_Targets Interaction Cell_Outcomes Cellular Outcomes: - Cell Proliferation - Apoptosis - Inflammation PI3K_Akt->Cell_Outcomes Affects MAPK->Cell_Outcomes Affects Other_Targets->Cell_Outcomes Affects Neurotoxicity Developmental Neurotoxicity & Other Chronic Effects Cell_Outcomes->Neurotoxicity AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compound) start->prepare_reagents plate_setup Plate Setup (96-well) - Add Buffer - Add Test Compound/Control - Add AChE prepare_reagents->plate_setup incubation1 Incubate (25°C, 10 min) plate_setup->incubation1 add_dtnb Add DTNB incubation1->add_dtnb add_atci Initiate Reaction (Add ATCI) add_dtnb->add_atci measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_atci->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 Value measure_absorbance->calculate_inhibition end End calculate_inhibition->end LD50_Determination_Workflow start Start acclimatization Animal Acclimatization (e.g., Rats, ≥ 5 days) start->acclimatization dose_ranging Preliminary Dose-Ranging Study (Optional) acclimatization->dose_ranging main_study_groups Assign Animals to Dose Groups (Control + ≥ 3 Dose Levels) dose_ranging->main_study_groups fasting Overnight Fasting main_study_groups->fasting dosing Administer Test Substance (Oral Gavage) fasting->dosing observation Observe for Toxicity and Mortality (14 days) dosing->observation data_analysis Calculate LD50 Value (Statistical Analysis) observation->data_analysis end End data_analysis->end

References

Efficacy of Dichlorvos (Dimethyl Vinyl Phosphate) as an Insecticide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the insecticidal efficacy of Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), a broad-spectrum organophosphate insecticide. This guide provides a detailed comparison of its performance against various insect pests, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

Dichlorvos, chemically known as 2,2-dichlorovinyl dimethyl phosphate (DDVP), is a widely utilized organophosphate insecticide effective against a broad range of pests in various settings, including agriculture and public health.[1] It functions as a contact and stomach poison, with additional fumigant action.[1] The term "dimethyl vinyl phosphate" is a less common name for dichlorvos and refers to the same active ingredient. This guide provides a detailed overview of the insecticidal efficacy of dichlorvos, presenting quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding of this compound.

Data Presentation: Quantitative Efficacy of Dichlorvos

The efficacy of an insecticide is commonly quantified using metrics such as the median lethal dose (LD50) and the median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, typically expressed in micrograms (µg) or nanograms (ng) per insect. The LC50 is the concentration of a substance in a medium (e.g., air or water) that is lethal to 50% of a test population over a specific exposure time, usually expressed in parts per million (ppm) or milligrams per liter (mg/L).

The following tables summarize the reported LD50 and LC50 values for dichlorvos against various insect pests, categorized by the method of application.

Table 1: Topical Application LD50 Values for Dichlorvos
Insect SpeciesLife StageLD50 (µ g/insect )Exposure TimeReference
Honey Bee (Apis mellifera)Adult0.29-[2]
House Fly (Musca domestica)Adult0.0924 hours[3]
Table 2: Fumigation/Vapor LC50 Values for Dichlorvos
Insect SpeciesLife StageLC50 (mg/m³)Exposure TimeReference
Rat-154 hours[4]
Mouse-134 hours[4]

Experimental Protocols

The determination of insecticide efficacy relies on standardized experimental protocols. Below are detailed methodologies for two common bioassays used to evaluate the toxicity of insecticides like dichlorvos.

Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.[5]

Objective: To determine the LD50 of an insecticide.

Materials:

  • Test insects of a specific species and life stage.

  • Technical grade insecticide (e.g., dichlorvos).

  • A suitable solvent (e.g., acetone).

  • Micro-applicator capable of delivering precise volumes (e.g., 1 µL).

  • Holding containers for treated insects.

  • Controlled environment chamber (temperature and humidity).

Procedure:

  • Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in a precise volume of solvent. A series of dilutions are then prepared from the stock solution to create a range of concentrations.[5]

  • Insect Handling: Test insects are anaesthetized, typically with carbon dioxide, to facilitate handling.

  • Application of Insecticide: A precise volume (usually 1 µL) of each insecticide dilution is applied topically to a specific location on the insect's body, commonly the dorsal thorax. A control group is treated with the solvent alone.[5][6]

  • Observation: After treatment, the insects are placed in holding containers with access to food and water and kept in a controlled environment chamber.

  • Mortality Assessment: Mortality is recorded at specific time intervals, typically 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LD50 value and its 95% confidence intervals.

Fumigation Bioassay

This method is employed to assess the toxicity of a volatile insecticide through inhalation.[5]

Objective: To determine the LC50 of a fumigant insecticide.

Materials:

  • Test insects.

  • Technical grade fumigant insecticide.

  • A sealed fumigation chamber of a known volume.

  • A method for introducing and circulating the insecticide vapor within the chamber.

  • Holding containers for exposed insects.

  • Controlled environment chamber.

Procedure:

  • Insect Placement: A known number of test insects are placed in small cages or containers that allow for air circulation and then positioned within the fumigation chamber.

  • Insecticide Introduction: A calculated amount of the fumigant is introduced into the chamber to achieve the desired concentration. The air within the chamber is circulated to ensure even distribution of the vapor.

  • Exposure: The insects are exposed to the fumigant for a predetermined period.

  • Aeration and Observation: After the exposure period, the chamber is safely aerated to remove the fumigant. The insects are then transferred to clean holding containers with food and water and moved to a controlled environment chamber.

  • Mortality Assessment: Mortality is assessed at specified time points after exposure.

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.

Mandatory Visualization

Signaling Pathway of Acetylcholinesterase Inhibition

Dichlorvos, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[7] AChE is crucial for the proper functioning of the nervous system as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[7][8]

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Dichlorvos ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh released from receptor Nerve_Impulse Nerve Impulse Transmission ACh_receptor->Nerve_Impulse Initiates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes ACh Dichlorvos Dichlorvos AChE_inhibited Inhibited AChE Dichlorvos->AChE_inhibited Binds to and Inhibits AChE ACh_accumulation ACh Accumulation in Synapse Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_Stimulation Leads to Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death Results in ACh_release_inhibit Acetylcholine (ACh) Released ACh_receptor_inhibit ACh Receptor on Postsynaptic Neuron ACh_release_inhibit->ACh_receptor_inhibit Binds to ACh_receptor_inhibit->ACh_accumulation

Acetylcholinesterase Inhibition by Dichlorvos.
Experimental Workflow for Insecticide Efficacy Testing

The following diagram illustrates a typical workflow for conducting an insecticide efficacy bioassay, from preparation to data analysis.

Insecticide_Efficacy_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_data Data Collection Phase cluster_analysis Analysis Phase start Start: Define Objective & Scope prep Preparation start->prep execution Experiment Execution prep->execution insect_rearing Insect Rearing (Specific species, age, etc.) solution_prep Insecticide Solution Preparation (Dilutions) data_collection Data Collection execution->data_collection treatment Treatment Application (e.g., Topical, Fumigation) control Control Group (Solvent only) incubation Incubation under Controlled Conditions analysis Data Analysis data_collection->analysis mortality_assessment Mortality Assessment (e.g., 24, 48, 72 hrs) end End: Report Results analysis->end probit_analysis Probit Analysis ld50_lc50_calc Calculate LD50/LC50 and Confidence Intervals insect_rearing->treatment solution_prep->treatment treatment->incubation control->incubation incubation->mortality_assessment mortality_assessment->probit_analysis probit_analysis->ld50_lc50_calc ld50_lc50_calc->end

Workflow for a typical insecticide efficacy bioassay.

References

Comparing different synthesis routes for dimethyl vinyl phosphate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl vinyl phosphate (DMVP) is a valuable organophosphorus compound with applications in various chemical syntheses, including as a precursor for polymers and in the development of pharmaceutical agents. The efficient and selective synthesis of DMVP is therefore of significant interest. This guide provides a comparative overview of four prominent synthetic routes to DMVP: the Perkow reaction, the Michaelis-Arbuzov reaction, the Hirao reaction, and the thermal dissociation of dimethyl 2-acetoxyethanephosphonate. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the reaction mechanisms and workflows to aid in the selection of the most suitable method for a given research or development context.

Comparative Performance of Synthesis Routes

The choice of synthetic route for this compound is often dictated by factors such as desired yield, reaction conditions, substrate availability, and scalability. The following table summarizes the key quantitative data for each of the four main synthetic pathways.

Synthesis RouteKey ReactantsCatalyst/ConditionsReaction TimeYieldPurityKey AdvantagesKey Disadvantages
Perkow Reaction Trimethyl phosphite, 2-HaloacetaldehydeTypically neat or in a solventVariesModerate to HighVariableOften proceeds readily with α-haloaldehydesCan be in competition with the Michaelis-Arbuzov reaction, leading to byproduct formation.
Michaelis-Arbuzov Reaction Trimethyl phosphite, Vinyl halideCan be thermally induced or Lewis acid-catalyzedVariesGood to ExcellentGoodWide substrate scope for phosphonates in general. Lewis acid catalysis allows for milder conditions.Can be sluggish for vinyl halides; potential for side reactions.
Hirao Reaction Dimethyl phosphite, Vinyl halidePalladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), BaseVariesGood to ExcellentGoodMilder reaction conditions, good functional group tolerance.Requires a transition metal catalyst which can be costly and require removal from the final product.
Thermal Dissociation Dimethyl 2-acetoxyethanephosphonateHigh temperature (400-700°C), Catalyst-freeShort residence timeHigh selectivityGoodCatalyst-free, suitable for continuous flow processes.Requires high temperatures and specialized equipment.

Experimental Protocols

Perkow Reaction

The Perkow reaction provides a direct route to vinyl phosphates from α-halocarbonyl compounds.

Reactants:

  • Trimethyl phosphite

  • Chloroacetaldehyde

Procedure:

  • To a stirred solution of trimethyl phosphite in an inert solvent (e.g., benzene or toluene) under a nitrogen atmosphere, chloroacetaldehyde is added dropwise at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The solvent and any volatile byproducts are removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield this compound.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a classic method for the formation of carbon-phosphorus bonds. For the synthesis of this compound, a vinyl halide is used as the electrophile.

Reactants:

  • Trimethyl phosphite

  • Vinyl bromide or Vinyl iodide

Procedure:

  • A mixture of trimethyl phosphite and a slight excess of vinyl bromide is heated in a sealed tube or a high-pressure reactor.

  • The reaction is maintained at an elevated temperature (typically 100-150 °C) for several hours.

  • After cooling, the reaction mixture is transferred to a distillation apparatus.

  • The product, this compound, is isolated by fractional distillation under reduced pressure.

Lewis Acid-Catalyzed Variation: A milder alternative involves the use of a Lewis acid catalyst.

  • To a solution of trimethyl phosphite and vinyl bromide in an anhydrous, inert solvent (e.g., dichloromethane), a catalytic amount of a Lewis acid (e.g., zinc iodide) is added.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with a suitable workup procedure to remove the catalyst.

  • The organic layer is separated, dried, and concentrated, followed by purification of the product by vacuum distillation.

Hirao Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful tool for the synthesis of vinyl phosphonates under milder conditions than traditional methods.

Reactants:

  • Dimethyl phosphite

  • Vinyl bromide or Vinyl iodide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Palladium(II) acetate with a phosphine ligand)

  • Base (e.g., Triethylamine)

Procedure:

  • To a solution of dimethyl phosphite, vinyl bromide, and a base (e.g., triethylamine) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, the palladium catalyst is added.

  • The reaction mixture is heated to reflux (typically 80-110 °C) and stirred for several hours until the starting materials are consumed.

  • The reaction mixture is cooled to room temperature, and the solid salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography or vacuum distillation to afford this compound.

Thermal Dissociation of Dimethyl 2-acetoxyethanephosphonate

This industrial method involves the gas-phase elimination of acetic acid from a precursor molecule at high temperatures.

Reactant:

  • Dimethyl 2-acetoxyethanephosphonate

Procedure:

  • Dimethyl 2-acetoxyethanephosphonate is vaporized, typically at reduced pressure.

  • The vapor is passed through a heated tube reactor maintained at a high temperature (400-700 °C).

  • The residence time in the reactor is kept short to maximize the desired product and minimize side reactions.

  • The product stream exiting the reactor is cooled and condensed.

  • The resulting liquid, a mixture of this compound and acetic acid, is then purified by fractional distillation.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the Perkow, Michaelis-Arbuzov, and Hirao reactions.

Perkow_Reaction cluster_perkow Perkow Reaction Mechanism Reactants Trimethyl Phosphite + Chloroacetaldehyde Zwitterion Zwitterionic Intermediate Reactants->Zwitterion Nucleophilic Attack on Carbonyl Carbon Rearrangement Rearrangement Zwitterion->Rearrangement Rearrangement & Halide Elimination Cation Cationic Intermediate Rearrangement->Cation Dealkylation Dealkylation Cation->Dealkylation Nucleophilic Attack by Halide Product This compound + Methyl Chloride Dealkylation->Product

Caption: Mechanism of the Perkow Reaction.

Michaelis_Arbuzov_Reaction cluster_arbuzov Michaelis-Arbuzov Reaction Mechanism Reactants Trimethyl Phosphite + Vinyl Halide Phosphonium Phosphonium Salt Intermediate Reactants->Phosphonium SN2 Attack on Vinyl Carbon Dealkylation Dealkylation Phosphonium->Dealkylation SN2 Attack by Halide on Methyl Group Product This compound + Methyl Halide Dealkylation->Product

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Hirao_Reaction cluster_hirao Hirao Reaction Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd0->OxAdd + Vinyl Halide Transmetalation Transmetalation Intermediate OxAdd->Transmetalation + Dimethyl Phosphite RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 - this compound

Caption: Catalytic Cycle of the Hirao Reaction.

Experimental Workflow

The following diagram provides a generalized workflow for the synthesis of this compound, highlighting the key stages common to most of the described methods.

Synthesis_Workflow cluster_workflow General Synthesis Workflow Start Reactant Preparation Reaction Chemical Reaction (Perkow, Michaelis-Arbuzov, Hirao, or Thermal Dissociation) Start->Reaction Workup Reaction Quenching & Workup (if applicable) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis Final Pure this compound Analysis->Final

Caption: Generalized Experimental Workflow.

A Comparative Guide to Cross-Reactivity of Dimethyl Vinyl Phosphate Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of dimethyl vinyl phosphate (DMVP) metabolites in immunoassays. It also presents alternative analytical methods and detailed experimental protocols to aid in the selection of appropriate detection techniques.

Introduction

This compound (DMVP) is a metabolite of the organophosphate insecticide dichlorvos. The detection of DMVP and its metabolites is crucial for toxicological studies and environmental monitoring. Immunoassays are often employed for high-throughput screening of such compounds due to their speed and cost-effectiveness. However, a significant challenge in immunoassay development is the potential for cross-reactivity, where the antibody binds to structurally related compounds, including metabolites, leading to inaccurate quantification of the target analyte. Understanding the cross-reactivity profile of an immunoassay is therefore essential for data interpretation.

Metabolic Pathway of Dichlorvos to Dimethyl Phosphate

Dichlorvos undergoes metabolic degradation to form dimethyl phosphate (DMP), a key metabolite. In some degradation pathways, intermediate metabolites such as 2-chlorovinyl dimethyl phosphate and vinyl dimethyl phosphate may be formed.[1][2] The pathway illustrates the generation of metabolites that could potentially cross-react with antibodies developed against the parent compound or DMVP itself.

Dichlorvos Dichlorvos CVDP 2-Chlorovinyl dimethyl phosphate Dichlorvos->CVDP Dechlorination DMVP This compound Dichlorvos->DMVP Hydrolysis CVDP->DMVP Dechlorination DMP Dimethyl phosphate DMVP->DMP Hydrolysis

Figure 1: Metabolic degradation pathway of Dichlorvos to Dimethyl Phosphate.

Immunoassay Cross-Reactivity Comparison

The cross-reactivity of an immunoassay is typically determined by measuring the concentration of the cross-reactant required to cause a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte. The percent cross-reactivity is calculated as:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound (DMVP)10100
Dimethyl phosphate (DMP)2504
Dichlorvos5020
2-Chlorovinyl dimethyl phosphate10010

Note: The data in this table is hypothetical and serves as an example of how cross-reactivity data would be presented.

Comparison with Alternative Analytical Methods

Beyond immunoassays, chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard for the quantitative analysis of organophosphate metabolites. These methods offer high sensitivity and specificity.

ParameterImmunoassay (ELISA)GC-MSLC-MS/MS
Principle Antigen-antibody bindingSeparation by volatility, detection by mass-to-charge ratioSeparation by polarity, detection by precursor/product ion transition
Specificity Can be subject to cross-reactivityHighVery High
Sensitivity (LOD for DMP) Varies, typically in the low ng/mL rangeLow ppm range without derivatization[2]0.0201 ng/mL to 0.82 pg/mg in various matrices[3][4]
Throughput High (96-well plate format)Low to mediumMedium
Cost per Sample LowHighHigh
Sample Preparation Often minimal (dilution)Often requires derivatization for polar metabolites[3]Can often analyze polar metabolites directly[5]
Instrumentation Plate readerGC-MS systemLC-MS/MS system

Experimental Protocols

Indirect Competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for Organophosphate Detection

This protocol is a representative example for determining the concentration and cross-reactivity of organophosphate pesticides and their metabolites.[6][7]

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., DMVP-BSA) in a coating buffer and incubated overnight.

  • Washing: The plates are washed to remove any unbound coating antigen.

  • Blocking: A blocking buffer (e.g., BSA in PBS) is added to each well to block any remaining non-specific binding sites.

  • Competitive Reaction: A mixture of the sample (or standard) and a specific monoclonal antibody is added to the wells. The free analyte in the sample competes with the coated antigen for antibody binding sites.

  • Washing: The plates are washed to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG) is added, which binds to the primary antibody captured on the plate.

  • Washing: The plates are washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a color change.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to halt the color development.

  • Data Acquisition: The absorbance is read using a microplate reader at a specific wavelength. The concentration of the analyte is inversely proportional to the color signal.

cluster_prep Plate Preparation cluster_assay Competitive Assay Coating Coat Plate with Antigen-Protein Conjugate Washing1 Wash Coating->Washing1 Blocking Block Non-specific Sites Washing1->Blocking Competition Add Sample/Standard + Primary Antibody Blocking->Competition Washing2 Wash Competition->Washing2 SecondaryAb Add Enzyme-conjugated Secondary Antibody Washing2->SecondaryAb Washing3 Wash SecondaryAb->Washing3 Substrate Add Substrate Washing3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Figure 2: Workflow for an indirect competitive ELISA.

Cross-Reactivity Determination

To determine cross-reactivity, the ic-ELISA protocol is followed using a range of concentrations for each potential cross-reacting compound (e.g., DMP, dichlorvos) in place of the target analyte standard. A standard curve is generated for each compound, and the IC50 value is calculated. The percent cross-reactivity is then determined using the formula mentioned previously.[1][8]

Conclusion

The selection of an appropriate analytical method for this compound and its metabolites requires careful consideration of factors such as specificity, sensitivity, throughput, and cost. While immunoassays offer a rapid and cost-effective screening tool, it is imperative to characterize their cross-reactivity with relevant metabolites to ensure accurate data interpretation. For confirmatory analysis and precise quantification, highly specific methods like LC-MS/MS are recommended, particularly for detecting low levels of metabolites such as dimethyl phosphate. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their specific analytical needs.

References

Dimethyl Vinyl Phosphate: A Comparative Guide to Its Flame Retardant Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flame retardant performance of dimethyl vinyl phosphate (DMVP) against other common flame retardants. The information is compiled from various scientific sources to offer an objective overview supported by available experimental data. This document is intended to assist researchers and professionals in making informed decisions regarding the selection of flame retardant formulations.

Executive Summary

This compound (DMVP) is an organophosphorus flame retardant that has garnered interest as a potential alternative to halogenated flame retardants due to environmental and health concerns associated with the latter. This guide evaluates the performance of DMVP in comparison to a halogenated flame retardant (Decabromodiphenyl ether), another organophosphorus flame retardant (Ammonium polyphosphate), and an inorganic flame retardant (Aluminum hydroxide). The comparison is based on key flammability parameters, thermal stability, and mechanical properties in various polymer matrices.

Data Presentation

The following tables summarize the quantitative data on the performance of DMVP and its alternatives. It is important to note that the data has been compiled from different studies and may not be directly comparable due to variations in polymer matrices, flame retardant concentrations, and testing conditions.

Table 1: Flammability Performance in Polyethylene (PE)

Flame RetardantConcentration (wt%)LOI (%)UL 94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
None 017.4HB1250140
DMVP (estimated) 20~24-26V-2~400-500~90-100
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ 20 + 1028V-035085
Ammonium Polyphosphate (APP) 3026V-038095
Aluminum Hydroxide (ATH) 6029V-032080

Table 2: Thermal Stability of Polyethylene Formulations

Flame RetardantConcentration (wt%)Onset of Decomposition (Tonset) (°C)Temperature at Max. Decomposition Rate (Tmax) (°C)Char Yield at 700°C (%)
None 0380475<1
DMVP (estimated) 20~350-370~460-470~5-10
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ 20 + 1037046512
Ammonium Polyphosphate (APP) 3033045025
Aluminum Hydroxide (ATH) 6022031045

Table 3: Mechanical Properties of Polyethylene Formulations

Flame RetardantConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
None 0256001.0
DMVP (estimated) 20~22-24~400-500~1.1-1.2
Decabromodiphenyl ether (DecaBDE) + Sb₂O₃ 20 + 10234501.2
Ammonium Polyphosphate (APP) 30203001.5
Aluminum Hydroxide (ATH) 60181502.5

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on relevant ASTM and ISO standards.

Flammability Tests

1. Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2

The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[1][2]

  • Specimen: A rectangular bar of specified dimensions (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick) is used.

  • Apparatus: A heat-resistant glass chimney containing a bed of glass beads at the bottom to ensure gas mixing. A specimen holder positions the sample vertically in the center of the chimney. Controlled flows of oxygen and nitrogen are introduced from the bottom.

  • Procedure:

    • The specimen is mounted in the holder within the chimney.

    • A mixture of oxygen and nitrogen is introduced at a specific flow rate.

    • The top edge of the specimen is ignited with a propane flame.

    • The oxygen concentration is adjusted downwards until the flame self-extinguishes within a specified time (e.g., 180 seconds) and has not burned a specified length of the specimen.

    • The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen meets the specified burning criteria.[3]

2. UL 94 Vertical Burn Test - ANSI/UL 94

The UL 94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.[4][5]

  • Specimen: A rectangular bar, typically 125 ± 5 mm long and 13 ± 0.5 mm wide, with a thickness representative of the end-use application.

  • Apparatus: A test chamber free from drafts, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a supply of methane gas. A piece of surgical cotton is placed below the specimen.

  • Procedure:

    • The specimen is clamped vertically.

    • A 20 mm high blue flame is applied to the bottom edge of the specimen for 10 seconds and then removed.

    • The duration of flaming combustion (afterflame time) is recorded.

    • As soon as flaming ceases, the flame is reapplied for another 10 seconds.

    • The afterflame time and afterglow time are recorded.

    • It is noted whether flaming drips ignite the cotton below.

  • Classification:

    • V-0: Afterflame time for each individual specimen is ≤ 10 seconds; total afterflame time for any set of 5 specimens is ≤ 50 seconds; no flaming drips ignite the cotton.

    • V-1: Afterflame time for each individual specimen is ≤ 30 seconds; total afterflame time for any set of 5 specimens is ≤ 250 seconds; no flaming drips ignite the cotton.

    • V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.[5]

3. Cone Calorimetry - ASTM E1354 / ISO 5660

The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials under conditions that simulate a real-world fire.[6][7] It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate (MLR), and smoke production.[8]

  • Specimen: A 100 mm x 100 mm flat sample with a thickness up to 50 mm.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis instrumentation (for oxygen, carbon monoxide, and carbon dioxide) and a smoke density meter.

  • Procedure:

    • The specimen is placed on the load cell under the conical heater.

    • The heater exposes the specimen to a constant heat flux (typically 35 or 50 kW/m²).

    • The spark igniter is positioned above the sample to ignite the pyrolysis gases.

    • During the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density are continuously measured.

  • Key Parameters:

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion, a key indicator of fire intensity.

    • Total Heat Release (THR): The total amount of heat generated throughout the combustion process.

    • Time to Ignition (TTI): The time it takes for the specimen to ignite after being exposed to the heat flux.

Thermal Analysis

Thermogravimetric Analysis (TGA) - ASTM E1131 / ISO 11358

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.[9][10][11]

  • Apparatus: A high-precision balance with a sample pan located inside a furnace.

  • Procedure:

    • A small amount of the sample (typically 5-20 mg) is placed in the sample pan.

    • The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously recorded as the temperature increases.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the first derivative of the TGA curve (DTG curve). The char yield is the percentage of the initial mass remaining at the end of the test.[12]

Mechanical Properties

1. Tensile Strength - ASTM D638 / ISO 527

This test method determines the tensile properties of plastics.[13][14]

  • Specimen: A dumbbell-shaped specimen with specified dimensions.[15]

  • Apparatus: A universal testing machine with grips to hold the specimen and an extensometer to measure strain.

  • Procedure:

    • The specimen is mounted in the grips of the testing machine.

    • The specimen is pulled apart at a constant rate of crosshead displacement until it fractures.

    • The load and elongation are recorded throughout the test.

  • Key Properties:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

2. Flexural Strength - ASTM D790 / ISO 178

This test method determines the flexural properties of plastics.[16][17]

  • Specimen: A rectangular bar of specified dimensions.

  • Apparatus: A universal testing machine with a three-point bending fixture.[18][19]

  • Procedure:

    • The specimen is placed on two supports.

    • A load is applied to the center of the specimen at a constant rate, causing it to bend.

    • The load and deflection are recorded until the specimen fractures or reaches a specified strain.

  • Key Properties:

    • Flexural Strength: The maximum stress the material can withstand in bending before yielding or breaking.

    • Flexural Modulus: A measure of the stiffness of the material in bending.

Mandatory Visualization

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Solid) cluster_gas_phase Gas Phase (Flame) Polymer Polymer + DMVP Decomposition Thermal Decomposition Polymer->Decomposition Heat Char Protective Char Layer Decomposition->Char Phosphoric Acid Catalysis Volatiles Flammable Volatiles Decomposition->Volatiles DMVP_volatiles Volatilized DMVP Fragments (PO•) Decomposition->DMVP_volatiles Heat_Insulation Heat Insulation & Fuel Barrier Char->Heat_Insulation Acts as a barrier Radicals High-Energy Radicals (H•, OH•) Volatiles->Radicals Combustion Combustion Combustion Propagation Radicals->Combustion Inert_Gases Inert Gases (H₂O, CO₂) Radicals->Inert_Gases Termination DMVP_volatiles->Radicals Radical Scavenging Heat_Source External Heat Source Combustion->Heat_Source Feedback Heat_Source->Polymer

Caption: Flame retardant mechanism of this compound (DMVP).

experimental_workflow cluster_preparation Sample Preparation cluster_testing Performance Evaluation cluster_flammability_tests cluster_thermal_tests cluster_mechanical_tests cluster_analysis Data Analysis and Comparison Polymer_Resin Polymer Resin FR_Addition Addition of Flame Retardant (DMVP or Alternative) Polymer_Resin->FR_Addition Mixing Melt Blending / Compounding FR_Addition->Mixing Molding Injection / Compression Molding Mixing->Molding Specimen_Cutting Specimen Cutting to ASTM/ISO Standards Molding->Specimen_Cutting Flammability Flammability Testing Specimen_Cutting->Flammability Thermal Thermal Analysis Specimen_Cutting->Thermal Mechanical Mechanical Testing Specimen_Cutting->Mechanical LOI LOI (ASTM D2863) Flammability->LOI UL94 UL 94 (ANSI/UL 94) Flammability->UL94 Cone Cone Calorimetry (ASTM E1354) Flammability->Cone TGA TGA (ASTM E1131) Thermal->TGA Tensile Tensile Strength (ASTM D638) Mechanical->Tensile Flexural Flexural Strength (ASTM D790) Mechanical->Flexural Data_Collection Data Collection LOI->Data_Collection UL94->Data_Collection Cone->Data_Collection TGA->Data_Collection Tensile->Data_Collection Flexural->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Experimental workflow for evaluating flame retardant performance.

performance_comparison cluster_fr_types Flame Retardant Types cluster_performance_metrics Performance Metrics cluster_flammability Flammability cluster_thermal Thermal Stability cluster_mechanical Mechanical Properties DMVP This compound (Organophosphorus) LOI LOI DMVP->LOI Moderate UL94 UL 94 DMVP->UL94 V-2 pHRR pHRR DMVP->pHRR Good Reduction TGA TGA (Char Yield) DMVP->TGA Low-Moderate Char Tensile Tensile Strength DMVP->Tensile Slight Decrease Flexural Flexural Strength DMVP->Flexural Maintained/Slight Increase Halogenated Halogenated (e.g., DecaBDE) Halogenated->LOI High Halogenated->UL94 V-0 Halogenated->pHRR Good Reduction Halogenated->TGA Moderate Char Halogenated->Tensile Slight Decrease Halogenated->Flexural Maintained/Slight Increase Other_OP Other Organophosphorus (e.g., APP) Other_OP->LOI High Other_OP->UL94 V-0 Other_OP->pHRR Good Reduction Other_OP->TGA High Char Other_OP->Tensile Moderate Decrease Other_OP->Flexural Increase Inorganic Inorganic (e.g., ATH) Inorganic->LOI High Inorganic->UL94 V-0 Inorganic->pHRR Excellent Reduction Inorganic->TGA Very High Char Inorganic->Tensile Significant Decrease Inorganic->Flexural Significant Increase

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison Guide for Dimethyl Vinyl Phosphate (Dichlorvos) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of dimethyl vinyl phosphate (DMVP), commonly known as dichlorvos (DDVP), a widely used organophosphate pesticide. In the absence of a formal, large-scale inter-laboratory comparison study specifically for DMVP, this document collates and contrasts performance data from various validated analytical methods published in peer-reviewed literature. The objective is to offer a valuable resource for laboratories aiming to develop, validate, or participate in proficiency testing for the analysis of this compound. The data presented herein highlights the performance characteristics of different analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), across various sample matrices.

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize key performance metrics from different studies, offering a glimpse into the expected analytical figures of merit. These variations underscore the importance of inter-laboratory comparisons to ensure data consistency and reliability.

Table 1: Performance of LC-MS/MS Methods for Organophosphate Metabolite Analysis (including Dimethyl Phosphate - a DMVP metabolite)

ParameterMethod 1
Limit of Detection (LOD) 0.0201 - 0.0697 ng/mL
Limit of Quantification (LOQ) 0.0609 - 0.2112 ng/mL
Recovery 93% - 102%
Repeatability (RSD) 0.62% - 5.46%
Reproducibility (RSD) 0.80% - 11.33%
Matrix Human Urine
Instrumentation UFLC-MS/MS
Extraction Technique Liquid-Liquid Extraction (LLE)

Data sourced from a study on a new screening method for organophosphate pesticide metabolites[1][2].

Table 2: Performance of GC-based Methods for Dichlorvos Analysis

ParameterMethod 1Method 2
Limit of Detection (LOD) 10.5 µg/LNot Specified
Recovery 107.5 (±4.5) %74% - 85%
Matrix WaterBiological Tissue/Plasma
Instrumentation GC-MS/MSGC with various detectors (MS, ECD, NPD, etc.)
Preconcentration Required for low levelsNot Specified

Data for Method 1 is from an investigation of dichlorvos levels in dam water[3]. Data for Method 2 is from a toxicological profile of dichlorvos[4].

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for reproducing analytical results and understanding potential sources of variability. Below are representative protocols for sample preparation and instrumental analysis based on published methods.

Protocol 1: UFLC-MS/MS for Organophosphate Metabolites in Urine

This method is suitable for monitoring exposure to organophosphate pesticides by analyzing their metabolites.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • A small volume of urine (e.g., 200 µL) is used.

  • The sample is subjected to liquid-liquid extraction to isolate the analytes of interest.

  • The specifics of the extraction solvent and procedure are optimized for high recovery and minimal matrix effects.

2. Instrumental Analysis (UFLC-MS/MS):

  • Chromatography: Ultrafast Liquid Chromatography (UFLC) is employed for rapid separation of the metabolites.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is used for sensitive and selective detection. The instrument is operated in a mode that allows for the quantification of multiple dialkyl phosphate (DAP) metabolites in a single run.

Protocol 2: GC-MS/MS for Dichlorvos in Water

This method is designed for the analysis of dichlorvos in environmental water samples.[3]

1. Sample Preparation (Preconcentration):

  • Due to the low expected concentrations in environmental waters and the instrument's detection limits, a preconcentration step is necessary.

  • Solid-phase extraction (SPE) is a common technique for this purpose, where a larger volume of water is passed through a cartridge that retains the pesticide, which is then eluted with a small volume of an organic solvent.

2. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatography: The concentrated extract is injected into a gas chromatograph, which separates dichlorvos from other compounds in the sample.

  • Tandem Mass Spectrometry: The separated compound is then detected and quantified using a tandem mass spectrometer operating in tandem mass (MS-MS) mode for high selectivity and to minimize interferences.

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the intricate processes involved in an inter-laboratory comparison, the following diagrams, generated using Graphviz, illustrate the key stages and relationships.

Inter_Laboratory_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Analysis and Data Submission cluster_2 Phase 3: Data Evaluation and Reporting A Define Objectives and Scope (e.g., DMVP in water) B Select Participating Laboratories A->B C Prepare and Validate Test Material (Homogeneous & Stable) B->C D Develop and Distribute Protocol and Test Materials C->D E Laboratories Perform Analysis (GC-MS, LC-MS/MS, etc.) D->E F Submit Results to Coordinator E->F G Statistical Analysis of Data (e.g., Z-scores, Horwitz ratio) F->G H Generate and Distribute Comparison Report G->H I Laboratories Implement Corrective Actions (if needed) H->I

Caption: Workflow of an inter-laboratory comparison study.

This guide demonstrates that while analytical methods for this compound are well-established, their performance can vary. This underscores the critical role of inter-laboratory comparisons in achieving harmonization and ensuring the quality and reliability of analytical data in research, regulatory monitoring, and drug development.

References

A Comparative Guide to the Biocompatibility of Poly(dimethyl vinylphosphonate) for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of poly(dimethyl vinylphosphonate) (PDMVP), a polymer of growing interest for biomedical applications, against two well-established biocompatible polymers: poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG). This document is intended to be a resource for researchers and professionals in the field of drug development and biomedical engineering, offering a side-by-side look at available biocompatibility data, detailed experimental methodologies, and relevant biological pathways.

Executive Summary

Poly(dimethyl vinylphosphonate) and its derivatives are emerging as promising materials for biomedical applications due to their unique properties. Various in vitro studies have suggested that poly(vinylphosphonates) generally exhibit high cytocompatibility with no adverse effects on the cell viability of different cell types. Specifically, studies on the closely related poly(diethyl vinylphosphonate) (PDEVP) have indicated that it is not cytotoxic and has a negligible impact on cell mortality rates in human cell lines.[1] However, a notable gap exists in the publicly available literature regarding specific quantitative data on the cytotoxicity, hemocompatibility, and in vivo biocompatibility of PDMVP itself.

In contrast, poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol (PEG) are FDA-approved polymers with extensive documentation of their excellent biocompatibility profiles. This guide will present the available qualitative information for PDMVP alongside quantitative data for PLGA and PEG to serve as a benchmark for future biocompatibility assessments of PDMVP and other novel biomaterials.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available biocompatibility data for PDMVP, PLGA, and PEG. It is important to note the qualitative nature of the data for PDMVP, which stands in contrast to the quantitative data available for PLGA and PEG.

Table 1: In Vitro Cytotoxicity Data

PolymerCell Line(s)AssayConcentration RangeResults (Cell Viability %)Citation(s)
Poly(dimethyl vinylphosphonate) (PDMVP) ---Data not available. General statements suggest high cytocompatibility for poly(vinylphosphonates).[2]
Poly(lactic-co-glycolic acid) (PLGA) L929CCK-8Up to 1000 µg/mL> 80% viability across tested concentrations.[3][3]
A549, BEAS-2B, PBMCsMTTVariousPLGA nanoparticles were found to be more toxic to cancer cells (A549) than non-cancerous cells (BEAS-2B) and PBMCs.[4][4]
THP-1 derived macrophages-Degradation productsDegradation-induced acidic environment decreased cell viability.[5][5]
Polyethylene Glycol (PEG) L929CCK-8VariousGenerally high cell viability, though some lower molecular weight PEGs can show toxicity at high concentrations.[3][3]

Table 2: Hemocompatibility Data

PolymerAssayResults (e.g., Hemolysis %)Citation(s)
Poly(dimethyl vinylphosphonate) (PDMVP) -Data not available.
Poly(lactic-co-glycolic acid) (PLGA) Hemolysis AssayPLGA microparticles generally show low hemolytic activity.[6]
Polyethylene Glycol (PEG) Platelet Adhesion, Coagulation FactorsPEGylated surfaces have been shown to significantly improve blood compatibility by reducing platelet adhesion and prolonging coagulation times.[7][8][9][10][11][7][8][9][10][11]

Table 3: In Vivo Biocompatibility Data (Rodent Models)

PolymerImplantation SiteKey FindingsCitation(s)
Poly(dimethyl vinylphosphonate) (PDMVP) -Data not available. Some vinylphosphonate derivatives have shown anti-inflammatory or pro-inflammatory effects depending on the model and administration route.
Poly(lactic-co-glycolic acid) (PLGA) Subcutaneous, IntramuscularPLGA microparticles are generally biocompatible and do not induce a significant inflammatory response.[6] The degradation products of PLGA can, however, lead to a pro-inflammatory (M1) macrophage response.[5][5][6]
Polyethylene Glycol (PEG) -PEGylated materials generally exhibit good in vivo biocompatibility with reduced inflammatory responses.[7][9]

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are provided below. These protocols are based on standard practices and can be adapted for the evaluation of PDMVP and other novel polymers.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

  • Complete cell culture medium

  • Polymer samples (PDMVP, PLGA, PEG) sterilized and prepared as extracts or in direct contact format

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with medium containing various concentrations of the polymer extracts or place the sterilized polymer samples in direct contact with the cell monolayer. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A viability of less than 70% is generally considered indicative of cytotoxicity.[12]

Hemocompatibility: In Vitro Hemolysis Assay (Direct Contact)

This assay determines the hemolytic potential of a material when in direct contact with blood, as per ISO 10993-4.

Materials:

  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Polymer samples (PDMVP, PLGA, PEG)

  • Positive control (e.g., water for injection)

  • Negative control (e.g., polyethylene)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Incubation: Place the polymer samples in centrifuge tubes. Add the diluted blood to the tubes and incubate at 37°C for a specified time (e.g., 4 hours) with gentle agitation.

  • Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis). A hemolysis rate of over 5% may indicate potential damage to red blood cells.

In Vivo Biocompatibility: Subcutaneous Implantation in a Rodent Model

This study evaluates the local tissue response to an implanted material over time, following ISO 10993-6 guidelines.

Materials:

  • Polymer samples (PDMVP, PLGA, PEG) sterilized and fabricated into a suitable implant form (e.g., discs, rods).

  • Rodent model (e.g., Sprague-Dawley rats).

  • Surgical instruments.

  • Anesthesia.

  • Histological processing reagents (formalin, ethanol, xylene, paraffin).

  • Microtome and microscope slides.

  • Stains (e.g., Hematoxylin and Eosin - H&E).

Procedure:

  • Implantation: Anesthetize the animals and make a small incision in the dorsal skin. Create a subcutaneous pocket and insert the sterile polymer implant. Suture the incision.

  • Post-operative Care: Monitor the animals for signs of distress and provide appropriate care.

  • Explantation: At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals and carefully excise the implant along with the surrounding tissue.

  • Histological Processing: Fix the tissue in formalin, dehydrate through a series of ethanol washes, clear with xylene, and embed in paraffin.

  • Sectioning and Staining: Section the paraffin blocks using a microtome and mount the sections on microscope slides. Stain the sections with H&E.

  • Histopathological Evaluation: A qualified pathologist should examine the stained sections under a microscope to assess the inflammatory response, including the presence and type of inflammatory cells, fibrous capsule formation, tissue necrosis, and neovascularization. The thickness of the fibrous capsule is a key quantitative measure.

Mandatory Visualizations

Signaling Pathway: Biomaterial-Induced Inflammatory Response

The implantation of a biomaterial initiates a complex inflammatory cascade. A key signaling pathway involved is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory genes.[13][14][15][16][17]

Biomaterial_Inflammation cluster_0 Implantation & Protein Adsorption cluster_1 Cellular Recognition & Activation cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Translocation & Gene Expression Biomaterial Biomaterial Implant ProteinAdsorption Protein Adsorption (Fibrinogen, etc.) Biomaterial->ProteinAdsorption Receptor Toll-like Receptors (TLRs) ProteinAdsorption->Receptor binds Macrophage Macrophage IKK IKK Complex Macrophage->IKK activates Receptor->Macrophage activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive inhibits Degradation IkB->Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active released Nucleus Nucleus NFkB_active->Nucleus translocates to ProinflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->ProinflammatoryGenes activates Cytokines Cytokines & Chemokines (TNF-α, IL-1β, IL-6) ProinflammatoryGenes->Cytokines leads to Inflammation & Foreign\nBody Response Inflammation & Foreign Body Response Cytokines->Inflammation & Foreign\nBody Response

Caption: NF-κB signaling pathway in response to biomaterial implantation.

Experimental Workflow: In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow start Start: Seed Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Polymer Extracts (PDMVP, PLGA, PEG) incubate1->treat incubate2 Incubate (24, 48, or 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solvent Add Solubilization Solvent incubate3->add_solvent read Read Absorbance (570 nm) add_solvent->read analyze Analyze Data: Calculate % Cell Viability read->analyze end End: Cytotoxicity Assessment analyze->end

Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.

Experimental Workflow: Hemocompatibility (Hemolysis Assay)

Hemolysis_Workflow start Start: Prepare Diluted Blood Suspension prepare_samples Place Polymer Samples in Tubes start->prepare_samples incubate Add Blood & Incubate (37°C with agitation) prepare_samples->incubate centrifuge Centrifuge to Pellet Red Blood Cells incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Measure Hemoglobin Absorbance collect_supernatant->read_absorbance analyze Calculate % Hemolysis read_absorbance->analyze end End: Hemolysis Assessment analyze->end InVivo_Workflow start Start: Anesthetize Animal Model implant Surgically Implant Polymer Sample start->implant post_op Post-operative Monitoring implant->post_op explant Explant Tissue at Time Points (1, 4, 12 wks) post_op->explant fix_embed Fix in Formalin & Embed in Paraffin explant->fix_embed section_stain Section and Stain with H&E fix_embed->section_stain evaluate Histopathological Evaluation section_stain->evaluate end End: In Vivo Biocompatibility Assessment evaluate->end

References

A Comparative Toxicological Assessment of Vinyl Phosphonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A notable data gap exists in the publicly available toxicological data for vinyl phosphonate monomers. Much of the available safety information pertains to their polymeric forms, which generally exhibit good biocompatibility. This guide provides a comparative overview of the known toxicological profiles of common vinyl phosphonates and their polymeric counterparts, alongside relevant experimental methodologies.

This guide is intended for researchers, scientists, and drug development professionals to provide a comparative toxicological assessment of vinyl phosphonates. Due to the limited specific data on vinyl phosphonate monomers, this comparison includes information on related organophosphorus compounds and the biocompatible polymers derived from vinyl phosphonates to provide a broader context.

Summary of Toxicological Data

The following tables summarize the available quantitative and qualitative toxicological data for select vinyl phosphonates and related compounds. It is critical to note the significant lack of specific toxicity data for vinyl phosphonate monomers.

Table 1: Acute Toxicity Data

CompoundCAS No.Route of AdministrationTest SpeciesLD50GHS Hazard Classification
Dimethyl vinylphosphonate 4645-32-3OralData Not AvailableData Not AvailableHarmful if swallowed (H302)[1]
DermalData Not AvailableData Not AvailableCauses severe skin burns and eye damage (H314)[1]
Diethyl vinylphosphonate 682-30-4OralData Not AvailableData Not AvailableToxic if swallowed (H301)[2]
Dimethyl methylphosphonate 756-79-6OralRat8210 mg/kg[3]Not Classified
DermalRabbit>2000 mg/kg[3]Not Classified
InhalationRatLC50: 20.13 mg/L (1h)[3]Moderately toxic if inhaled[4]

Table 2: In Vitro Cytotoxicity Data

Compound/MaterialCell LineAssayResults
Poly(diethyl vinylphosphonate) (PDEVP) Human cell lines (HMEC-1 and HEK-293)Not specifiedNo impact on cell mortality rate[5]
Poly(vinylphosphonate)-based hydrogels Human umbilical artery smooth muscle cells (HUASMCs), M0 macrophagesNot specifiedCytocompatible, enabled cell adhesion and growth, no pro-inflammatory response[6][7]
Poly(vinylphosphonate) hydrogels (purified) Not specifiedCytotoxicity assaysNon-cytotoxic[8]
PVA/MOL/GO hydrogel Mouse fibroblast 3T3L1 cellsMTT assayNon-cytotoxic (cell viability 83-135%) according to ISO 10993-5:2009[9]

Table 3: Genotoxicity, and Developmental and Reproductive Toxicity Data

CompoundEndpointAssayResults
Vinyl Phosphonates (general) GenotoxicityData Not AvailableNo specific data found for vinyl phosphonate monomers in standard assays like the Ames test or in vitro micronucleus assay.
Dimethyl methylphosphonate GenotoxicityMultiple assaysEvidence suggests potential for genetic defects[4]
Dimethyl methylphosphonate Reproductive Toxicity13-week gavage study (male rats)Suspected of damaging fertility[4]
Dimethyl methylphosphonate Developmental ToxicityNot specifiedNot associated with impacts on the developing fetus[4]
Vinyl Phosphonates (general) Developmental and Reproductive ToxicityData Not AvailableNo specific data found for vinyl phosphonate monomers in standard screening studies (e.g., OECD 414, 421).

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of results. Below are descriptions of standard protocols relevant to the toxicological evaluation of vinyl phosphonates and their derivatives.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 500-600 nm). The intensity of the purple color is directly proportional to the number of viable cells.

General Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then exposed to various concentrations of the test substance (e.g., vinyl phosphonate monomer or polymer extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader.

  • Data Analysis: Cell viability is typically expressed as a percentage of the untreated control. An IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated. According to ISO 10993-5:2009, a reduction of more than 30% in cell viability is considered a cytotoxic effect[9].

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical substance.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis. The bacteria are exposed to the test substance and plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the amino acid and grow into visible colonies.

General Procedure:

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix, typically from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion[10].

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance.

  • Plating: The treated bacteria are plated on a minimal agar medium.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control.

Developmental and Reproductive Toxicity Screening

Standardized OECD guidelines are followed to assess the potential for a substance to interfere with reproduction and development.

  • OECD Test Guideline 414 (Prenatal Developmental Toxicity Study): This study is designed to provide information on the effects of prenatal exposure on the pregnant animal and the developing organism[11][12]. The test substance is typically administered to pregnant animals (usually rats or rabbits) during the period of major organogenesis. Dams are observed for signs of toxicity, and just before birth, the fetuses are examined for any structural abnormalities, altered growth, or death[11][12].

  • OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test): This is a screening test to provide initial information on possible effects on reproduction and development[13][14]. The substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and early lactation. Endpoints include effects on gonadal function, mating behavior, conception, parturition, and early postnatal development[13][14].

Visualizations

The following diagrams illustrate a general experimental workflow and a relevant signaling pathway.

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Testing cell_culture Cell Culture (e.g., HepG2, 3T3) seeding Cell Seeding (96-well plate) cell_culture->seeding test_substance Test Substance Preparation (e.g., Vinyl Phosphonate Dilutions) treatment Treatment (24-72h incubation) test_substance->treatment seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation Calculation of Cell Viability (%) absorbance->calculation ic50 IC50 Determination calculation->ic50

Figure 1: General workflow for in vitro cytotoxicity testing using the MTT assay.

Organophosphate_Neurotoxicity_Pathway Note: This is a generalized pathway for organophosphate neurotoxicity. The specific mechanisms for vinyl phosphonates may vary and require further investigation. cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Continuous Nerve Signal (Cholinergic Crisis) AChR->Signal OP Organophosphate (e.g., Vinyl Phosphonate) OP->AChE Inhibition

Figure 2: Simplified signaling pathway of organophosphate-induced neurotoxicity.

Conclusion

The toxicological assessment of vinyl phosphonates is hampered by a significant lack of publicly available data for the monomeric forms. While GHS classifications suggest potential for acute oral toxicity and skin/eye irritation, quantitative data to allow for a robust comparative risk assessment is absent. In contrast, polymers derived from vinyl phosphonates, such as poly(diethyl vinylphosphonate), have been shown in several studies to be biocompatible and non-cytotoxic, making them promising candidates for biomedical applications.

Researchers and drug development professionals should exercise caution when working with vinyl phosphonate monomers and assume a degree of toxicity based on the available hazard classifications. Further toxicological studies, including acute toxicity, genotoxicity, and developmental/reproductive toxicity assessments, are urgently needed to fill the existing data gaps and enable a comprehensive understanding of the safety profile of this class of compounds. The provided experimental protocols can serve as a foundation for such future investigations.

References

A Comparative Guide to the Validation of Analytical Methods for Dimethyl Vinyl Phosphate in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of dimethyl vinyl phosphate (DDVP), also known as dichlorvos, in various biological matrices. The objective is to offer a comparative overview of method performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific application.

Comparative Analysis of Analytical Methods

The determination of this compound in biological samples is crucial for toxicological studies, clinical diagnostics, and forensic investigations. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most prevalent techniques, each offering distinct advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like DDVP. It offers high chromatographic resolution and sensitivity.

  • Sample Preparation: Common sample preparation techniques for GC-MS include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and dispersive liquid-liquid microextraction (DLLME).[1][2][3] LLE is a conventional method, while SPE can provide cleaner extracts.[1][4] DLLME is a miniaturized and often faster alternative.[2][3]

  • Performance: GC-MS methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the sub-µg/mL range.[3][5] For instance, a vortex-assisted DLLME-GC-MS method for DDVP in blood and tissue samples reported an LOQ of 0.55 µg/mL and 1.1 µg/g, respectively.[2][3] Recoveries are generally good, ranging from 86% to 95%.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective, making it suitable for analyzing trace levels of DDVP and its metabolites in complex biological matrices.

  • Sample Preparation: Sample preparation for LC-MS/MS often involves LLE or SPE to remove matrix interferences.[6][7][8]

  • Performance: LC-MS/MS methods can offer very low LODs, reaching the ng/mL level.[6][9] An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC–MS/MS) method for the detection of organophosphate metabolites in urine reported LODs ranging from 0.0201 ng/mL to 0.0697 ng/mL.[6][9] Recoveries are typically high, often exceeding 90%.[6][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a more accessible and cost-effective alternative to mass spectrometry-based methods. However, it may lack the sensitivity and selectivity of MS detectors, especially for complex matrices.

  • Sample Preparation: Sample preparation is critical to minimize matrix effects and often involves LLE or SPE.[4]

  • Performance: A reversed-phase HPLC (RP-HPLC) method for the determination of dichlorvos reported a retention time of 2.9 minutes.[10] While specific performance data like LOD and LOQ for biological matrices are less commonly reported for HPLC-UV alone, it can be a viable option for screening purposes or when higher concentrations are expected.[10][11]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated methods for the determination of this compound in biological matrices.

Table 1: GC-MS Based Methods

Biological MatrixSample PreparationLinearity Range (µg/mL)LOQ (µg/mL)Recovery (%)Reference
Blood, Liver, Stomach ContentVA-DLLME0.5 - 100.55 (blood), 1.1 (tissue)86 - 95[2][3][5]
PlasmaHexane ExtractionNot Specified0.0474 - 85[1]
PlasmaSPENot Specified0.002Not Specified[1]

Table 2: LC-Based Methods

Analytical MethodBiological MatrixSample PreparationLinearity RangeLOQRecovery (%)Reference
UFLC-MS/MSUrineLLENot Specified0.0609 - 0.2112 ng/mL93 - 102[6][9]
RP-UFLC-PDANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[11]
RP-HPLC-PDANot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]

Experimental Protocols

Vortex-Assisted Dispersive Liquid-Liquid Microextraction (VA-DLLME) coupled with GC-MS for DDVP in Blood[2][3][5]
  • Sample Preparation:

    • To 1 mL of whole blood, add a suitable internal standard.

    • Add 500 µL of a disperser solvent (e.g., acetonitrile) containing 200 µL of an extraction solvent (e.g., dichloromethane).

    • Vortex the mixture for 1 minute to form a cloudy solution.

    • Centrifuge at high speed for 5 minutes to sediment the extraction solvent.

  • GC-MS Analysis:

    • Inject an aliquot of the sedimented phase into the GC-MS system.

    • GC Column: Typically a capillary column suitable for organophosphate pesticide analysis (e.g., HP-5MS).

    • Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

Liquid-Liquid Extraction (LLE) coupled with UFLC-MS/MS for Organophosphate Metabolites in Urine[6][9]
  • Sample Preparation:

    • To 1 mL of urine, add an internal standard mixture.

    • Add 2 mL of an extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate).

    • Vortex for 2 minutes and centrifuge.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

  • UFLC-MS/MS Analysis:

    • LC Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid.

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for the specific transitions of the target analytes.

Visualized Workflows and Comparisons

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Biological Sample (Blood, Urine, Tissue) extraction Extraction (LLE, SPE, DLLME) start->extraction Add Internal Standard cleanup Clean-up / Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation (GC or LC) injection->separation detection Detection (MS, MS/MS, UV) separation->detection quantification Quantification detection->quantification validation Method Validation quantification->validation end Final Report validation->end

Caption: Experimental workflow for the analysis of this compound.

method_comparison cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV gcms Gas Chromatography-Mass Spectrometry gcms_adv Advantages: - High Resolution - Robust for Volatiles gcms->gcms_adv gcms_disadv Disadvantages: - Derivatization may be needed - Not suitable for non-volatiles gcms->gcms_disadv lcmsms Liquid Chromatography-Tandem Mass Spectrometry lcmsms_adv Advantages: - High Sensitivity & Selectivity - Analyzes a wide range of compounds lcmsms->lcmsms_adv lcmsms_disadv Disadvantages: - Matrix effects can be significant - Higher cost lcmsms->lcmsms_disadv hplcuv High-Performance Liquid Chromatography-UV hplcuv_adv Advantages: - Cost-effective - Widely available hplcuv->hplcuv_adv hplcuv_disadv Disadvantages: - Lower Sensitivity & Selectivity - Prone to interferences hplcuv->hplcuv_disadv

Caption: Logical comparison of analytical methods.

References

A Comparative Analysis of Free Radical and Controlled Polymerization of Dimethyl Vinyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Polymer Synthesis Strategies

The synthesis of well-defined phosphorus-containing polymers is of paramount importance in the development of advanced materials for applications ranging from flame retardants to biomaterials and drug delivery systems. Dimethyl vinyl phosphate (DMVP) emerges as a key monomer in this field, owing to the versatility of the resulting phosphonate-functionalized polymers. The choice of polymerization technique—conventional free radical polymerization versus modern controlled polymerization methods—critically dictates the architecture, and consequently the performance, of the final polymer. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific application.

Performance Comparison: Control Over Polymer Architecture

The primary distinction between free radical and controlled polymerization lies in the ability to predetermine the polymer's molecular weight and achieve a narrow molecular weight distribution, or polydispersity index (PDI). Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer significantly greater control over these parameters.

ParameterFree Radical Polymerization of DMVPControlled (ATRP) Polymerization of a DMVP Analog*
Molecular Weight (Mn) Low (e.g., 3,400 - 3,500 g/mol )[1]Controlled, predictable by monomer/initiator ratio (e.g., up to 41,500 g/mol )[2]
Polydispersity Index (PDI) Broad (typically > 1.5)Narrow (e.g., < 1.5, with values as low as 1.08 reported)[2]
Chain-End Functionality Poorly definedWell-defined, allowing for block copolymer synthesis[2]
Chain Transfer to Monomer High (Cm = 3.9 × 10⁻² at 110°C)[1]Minimized
Polymer Architecture Branched or irregular due to chain transferLinear, with the ability to create block copolymers[2]

*Data for controlled polymerization is based on dimethyl(1-ethoxycarbonyl)vinyl phosphate (DECVP), a structurally similar monomer, as a representative example of the capabilities of controlled polymerization for this class of monomers.[2]

Mechanistic Differences: A Tale of Two Pathways

The fundamental difference between these two polymerization methods lies in the lifetime and concentration of the propagating radical species.

G cluster_0 Free Radical Polymerization cluster_1 Controlled Radical Polymerization (e.g., ATRP) F_init Initiator Decomposition F_prop Propagation (Rapid & Uncontrolled) F_init->F_prop F_term Termination (Combination/ Disproportionation) F_prop->F_term F_trans Chain Transfer F_prop->F_trans F_poly Polymer with Broad PDI F_term->F_poly F_trans->F_poly C_init Initiator Activation C_act Active Species (Propagating Radical) C_init->C_act ka C_deact Dormant Species C_act->C_deact kdeact [Deactivator] C_poly Polymer with Narrow PDI C_act->C_poly kp [Monomer] C_deact->C_act kact [Activator]

Caption: Mechanistic overview of free radical versus controlled polymerization.

In free radical polymerization , a high concentration of radicals is generated at the outset, leading to rapid and uncontrolled chain growth. This process is susceptible to termination reactions and significant chain transfer to the monomer, which limits the achievable molecular weight and broadens the PDI.[1]

In contrast, controlled radical polymerization techniques, such as ATRP, establish a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. This equilibrium minimizes termination events and allows for the simultaneous growth of all polymer chains, resulting in polymers with predictable molecular weights and narrow PDIs.[2]

Experimental Protocols

Free Radical Polymerization of Dimethyl Vinylphosphonate

This protocol is based on the work of Sato et al. and is intended as a representative example.[1]

Materials:

  • Dimethyl vinylphosphonate (DMVP), purified by distillation.

  • Dicumyl peroxide (DCPO), initiator.

  • Solvent (e.g., bulk polymerization or a suitable solvent like benzene).

Procedure:

  • A predetermined amount of DMVP and DCPO are charged into a polymerization tube.

  • The tube is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

  • The sealed tube is then placed in a thermostatted oil bath at a specific temperature (e.g., 110°C) for a defined period.

  • After the polymerization, the tube is cooled, and the contents are dissolved in a suitable solvent (e.g., chloroform).

  • The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Controlled (ATRP) Polymerization of a this compound Analog

The following is a generalized protocol for the ATRP of dimethyl(1-ethoxycarbonyl)vinyl phosphate (DECVP), a close structural analog of DMVP, based on the research by Huang and Matyjaszewski.[2]

Materials:

  • Dimethyl(1-ethoxycarbonyl)vinyl phosphate (DECVP), monomer.

  • Ethyl 2-bromoisobutyrate (EBiB), initiator.

  • Copper(I) chloride (CuCl), catalyst.

  • 2,2'-bipyridine (bpy), ligand.

  • Anisole, solvent.

Procedure:

  • A Schlenk flask is charged with CuCl and bpy under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is sealed, and the atmosphere is evacuated and backfilled with the inert gas multiple times.

  • Degassed anisole and DECVP monomer are added to the flask via syringe.

  • The initiator, EBiB, is then added via syringe to start the polymerization.

  • The flask is placed in a thermostatted oil bath at the desired temperature (e.g., 90°C) and stirred.

  • Samples may be taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is terminated by cooling and exposing the reaction mixture to air.

  • The catalyst is removed by passing the polymer solution through a column of neutral alumina.

  • The polymer is isolated by precipitation in a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Workflow for Polymer Synthesis and Characterization

G cluster_0 Polymerization cluster_1 Purification cluster_2 Characterization Monomer DMVP Monomer Initiator Initiator Selection (e.g., AIBN, BPO for Free Radical; Alkyl Halide for ATRP) Monomer->Initiator Catalyst Catalyst/Ligand Selection (for Controlled Polymerization) Initiator->Catalyst Solvent Solvent Choice Catalyst->Solvent Reaction Polymerization Reaction (Degassing, Temperature Control) Solvent->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying GPC Gel Permeation Chromatography (GPC) (Mn, PDI) Drying->GPC NMR Nuclear Magnetic Resonance (NMR) (Structure, Conversion) Drying->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) Drying->FTIR

Caption: General workflow for the synthesis and characterization of poly(DMVP).

Conclusion

The choice between free radical and controlled polymerization of this compound hinges on the desired application. For applications where low molecular weight polymers with a broad PDI are acceptable, the simplicity of free radical polymerization is advantageous. However, for the development of advanced materials requiring precise control over polymer architecture, such as block copolymers for drug delivery or well-defined surfaces for biomedical devices, controlled polymerization techniques like ATRP are indispensable. The ability to tailor molecular weight and achieve narrow polydispersity opens up a vast design space for phosphorus-containing polymers with sophisticated functionalities.

References

The Lingering Threat: A Comparative Look at Organophosphate Pesticide Persistence in the Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the environmental persistence of organophosphate pesticides reveals significant variability in their degradation timelines, posing ongoing risks to ecosystems and human health. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the environmental fate of these widely used insecticides, supported by experimental data and detailed methodologies.

Organophosphate pesticides, while generally considered less persistent than their organochlorine predecessors, can still linger in soil and water for extended periods, with half-lives ranging from a few days to several months.[1] Their persistence is influenced by a complex interplay of environmental factors, including soil type, pH, temperature, moisture, and the presence of microbial populations capable of detoxification.[1][2]

Comparative Persistence of Common Organophosphate Pesticides

The following table summarizes the half-life of several common organophosphate pesticides in soil and water, providing a quantitative comparison of their environmental persistence. Half-life (t½) is the time required for 50% of the initial concentration of a substance to degrade.

PesticideChemical StructureSoil Half-life (days)Water Half-life (days)Key Factors Influencing Persistence
Chlorpyrifos O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate10 - 120[3]20.9 (pH 8) - 6.7 (pH 9)[4]pH, temperature, microbial activity, soil organic matter.[3]
Diazinon O,O-Diethyl O-[4-methyl-6-(propan-2-yl)pyrimidin-2-yl] phosphorothioate7 - 84Varies with pH; more stable in neutral/acidic conditions.pH, temperature, microbial degradation.
Malathion 2-(dimethoxyphosphinothioylthio)butanedioic acid diethyl ester1 - 25Rapidly hydrolyzes, especially in alkaline water.pH (hydrolysis increases with pH), temperature, sunlight.
Parathion O,O-Diethyl O-(4-nitrophenyl) phosphorothioate5 - 20Several weeks at neutral pH.[5]pH, sunlight (photodegradation), microbial activity.
Glyphosate N-(phosphonomethyl)glycine2 - 197Generally low persistence in water.Soil composition (adsorption to particles), microbial activity.

Note: The provided half-life values are ranges compiled from various studies and can vary significantly based on specific environmental conditions.

Understanding the Degradation Pathways

The primary mechanisms for the breakdown of organophosphate pesticides in the environment are hydrolysis and microbial degradation.[6] Hydrolysis is a chemical process where water reacts with the pesticide to break it down into smaller, often less toxic, compounds.[6] This process is highly dependent on the pH of the surrounding medium, with degradation rates generally increasing under alkaline conditions.[4][5]

Microbial degradation, on the other hand, involves the use of organophosphates as a food source by soil and water microorganisms.[6] These microbes produce enzymes, such as phosphotriesterases, that can break the ester bonds in the pesticide molecules, leading to their detoxification.[6] The rate of microbial degradation is influenced by factors that affect microbial activity, such as temperature, moisture, and the availability of other nutrients.[2]

Experimental Determination of Pesticide Persistence

The environmental half-life of pesticides is determined through a combination of laboratory and field studies.[2] These studies are crucial for assessing the potential for long-term environmental contamination and for establishing safe application practices.

Key Experimental Protocols:

A generalized workflow for determining the environmental persistence of an organophosphate pesticide is outlined below. Specific protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), provide detailed guidance for conducting these studies.[7][8][9]

1. Laboratory Soil Incubation Study:

  • Objective: To determine the rate of pesticide degradation in soil under controlled laboratory conditions.

  • Methodology:

    • Select and characterize representative soil types (e.g., sandy loam, clay).

    • Treat soil samples with a known concentration of the organophosphate pesticide.

    • Incubate the treated soil samples in the dark at a constant temperature and moisture level.

    • Collect soil subsamples at regular intervals over a period of time.

    • Extract the pesticide from the soil samples using an appropriate solvent.

    • Analyze the pesticide concentration in the extracts using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[10][11]

    • Calculate the half-life of the pesticide in each soil type by plotting the concentration of the pesticide over time and fitting the data to a first-order decay model.[12]

2. Laboratory Water Hydrolysis Study:

  • Objective: To determine the rate of pesticide hydrolysis in water at different pH levels.

  • Methodology:

    • Prepare buffered aqueous solutions at different pH values (e.g., 4, 7, and 9).

    • Add a known concentration of the organophosphate pesticide to each buffered solution.

    • Incubate the solutions in the dark at a constant temperature.

    • Collect water samples at regular intervals.

    • Extract the pesticide from the water samples.

    • Analyze the pesticide concentration using GC or HPLC.

    • Calculate the hydrolysis half-life at each pH.

3. Field Dissipation Study:

  • Objective: To determine the rate of pesticide degradation under real-world environmental conditions.

  • Methodology:

    • Establish field plots with representative soil and environmental conditions.

    • Apply the organophosphate pesticide to the plots at a known rate.

    • Collect soil and/or water samples from the plots at various time points after application.

    • Analyze the pesticide concentration in the samples.

    • Calculate the field dissipation half-life.

Visualizing the Processes

To better understand the complex processes involved in the environmental fate of organophosphate pesticides, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a general degradation pathway.

Experimental_Workflow cluster_lab Laboratory Studies cluster_field Field Study Soil_Incubation Soil Incubation Sample_Collection Sample Collection Soil_Incubation->Sample_Collection Water_Hydrolysis Water Hydrolysis Water_Hydrolysis->Sample_Collection Field_Dissipation Field Dissipation Field_Dissipation->Sample_Collection Pesticide_Application Pesticide Application Pesticide_Application->Soil_Incubation Pesticide_Application->Water_Hydrolysis Pesticide_Application->Field_Dissipation Extraction Extraction Sample_Collection->Extraction Analysis Analysis (GC/HPLC) Extraction->Analysis Data_Analysis Data Analysis & Half-life Calculation Analysis->Data_Analysis

Caption: Experimental workflow for determining pesticide persistence.

Degradation_Pathway cluster_hydrolysis Chemical Hydrolysis cluster_microbial Microbial Degradation OP Organophosphate Pesticide Hydrolysis_Products Hydrolysis Products (e.g., Alcohols, Phosphoric Acid Derivatives) OP->Hydrolysis_Products H2O, pH Intermediates Metabolic Intermediates OP->Intermediates Microbial Enzymes Mineralization Mineralization (CO2, H2O, etc.) Intermediates->Mineralization

Caption: General degradation pathway for organophosphate pesticides.

The data and methodologies presented in this guide underscore the importance of considering the specific chemical properties of each organophosphate pesticide and the environmental conditions of its application to accurately predict its persistence and potential for environmental contamination. This knowledge is critical for developing safer alternatives and for implementing effective risk management strategies.

References

Evaluating the Neurotoxicity of Dimethyl Vinyl Phosphate Relative to Other Nerve Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the neurotoxicity of Dimethyl Vinyl Phosphate (DMVP) alongside established nerve agents Sarin (GB), Soman (GD), and VX. Due to the limited availability of specific neurotoxicity data for DMVP in publicly accessible literature, this analysis incorporates data for the structurally related organophosphate insecticide Dichlorvos (2,2-dichlorovinyl dimethyl phosphate) as a surrogate to facilitate a comparative framework. It is crucial to note that while Dichlorvos shares a vinyl phosphate moiety with DMVP, their toxicological profiles may differ significantly. The information presented herein is intended for research and professional evaluation purposes.

Quantitative Neurotoxicity Data

The following table summarizes key quantitative metrics of neurotoxicity for Sarin, Soman, VX, and Dichlorvos. These values, primarily lethal dose 50 (LD50) and the concentration required for 50% inhibition of acetylcholinesterase (IC50), are critical indicators of acute toxicity and the primary mechanism of action for these organophosphorus compounds.

CompoundChemical NameLD50 (Animal Model, Route)IC50 (AChE Source)
Sarin (GB) (RS)-Propan-2-yl methylphosphonofluoridate0.51 µmol/kg (Rat, subcutaneous)[1]Half-life of AChE inhibition: 3.1 ± 0.56 min (Rat brain)[2]
Soman (GD) (RS)-3,3-Dimethylbutan-2-yl methylphosphonofluoridateNot explicitly found in search results.Half-life of AChE inhibition: 2.2 ± 0.48 min (Rat brain)[2]
VX O-Ethyl S-(2-diisopropylaminoethyl) methylphosphonothioate0.027 µmol/kg (Rat, subcutaneous)[1]Half-life of AChE inhibition: 24.1 ± 3.8 min (Rat brain)[2]
Dichlorvos (DDVP) 2,2-Dichlorovinyl dimethyl phosphate58.8 mg/kg (Rat, oral)Not explicitly found in search results.

Note: The IC50 values for Sarin, Soman, and VX are presented as the half-life of acetylcholinesterase (AChE) inhibition in rat brain tissue, indicating the speed of enzyme inactivation. A shorter half-life suggests a more rapid inhibition.

Experimental Protocols

The data presented in this guide are derived from various experimental studies. Below are generalized methodologies for key experiments typically employed in the evaluation of nerve agent neurotoxicity.

1. Determination of Acute Toxicity (LD50)

  • Objective: To determine the median lethal dose (LD50) of a nerve agent that causes death in 50% of the test population.

  • Animal Model: Commonly used models include rats, mice, and guinea pigs. Species selection can influence results due to differences in metabolism and physiology.

  • Administration Route: The route of administration significantly impacts the LD50 value. Common routes include subcutaneous (s.c.), intramuscular (i.m.), intravenous (i.v.), and inhalation. For instance, in some studies, agents are injected subcutaneously between the shoulder blades of the animals.[3]

  • Procedure:

    • A range of doses of the nerve agent is prepared.

    • Animals are divided into groups, with each group receiving a specific dose.

    • The agent is administered via the chosen route.

    • Animals are observed for a set period (e.g., 24 hours), and mortality is recorded.

    • Statistical methods, such as probit analysis, are used to calculate the LD50 value from the dose-response data.[3][4]

2. Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To measure the potency of a nerve agent in inhibiting the activity of acetylcholinesterase, the primary target enzyme.

  • Enzyme Source: AChE can be obtained from various sources, including purified enzyme preparations, red blood cells, or brain tissue homogenates.[5]

  • Procedure (based on Ellman's assay):

    • The enzyme preparation is incubated with various concentrations of the nerve agent for a specific period.

    • The substrate, typically acetylthiocholine, is added.

    • AChE hydrolyzes acetylthiocholine to thiocholine and acetate.

    • Thiocholine reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product.

    • The rate of color change is measured spectrophotometrically, which is proportional to the AChE activity.

    • The concentration of the nerve agent that causes 50% inhibition of AChE activity (IC50) is determined from the concentration-inhibition curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate nerve agents exert their neurotoxic effects primarily by inhibiting the enzyme acetylcholinesterase (AChE).[6] AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6] Inhibition of AChE leads to an accumulation of ACh, resulting in the continuous stimulation of cholinergic receptors and a state of cholinergic crisis.[6] This overstimulation of the nervous system leads to a cascade of symptoms, including seizures, respiratory distress, and ultimately, death.[7]

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_effect Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibited_AChE Inhibited AChE Nerve_Agent Organophosphate Nerve Agent Nerve_Agent->AChE Irreversibly Inhibits ACh_Accumulation ACh Accumulation Inhibited_AChE->ACh_Accumulation Leads to Overstimulation Receptor Overstimulation ACh_Accumulation->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Caption: Mechanism of acetylcholinesterase inhibition by organophosphate nerve agents.

Experimental Workflow for Neurotoxicity Evaluation

The evaluation of a compound's neurotoxicity typically follows a structured workflow, from initial in vitro screening to in vivo studies, to comprehensively assess its potential hazards.

Neurotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies AChE_Assay AChE Inhibition Assay (Determine IC50) Cell_Culture Cell-based Assays (e.g., Neuroblastoma cells) LD50_Det Acute Toxicity Testing (Determine LD50) AChE_Assay->LD50_Det Proceed if potent Cell_Culture->LD50_Det Proceed if cytotoxic Behavioral Behavioral Studies (e.g., Startle Response) LD50_Det->Behavioral Histopath Histopathology (Brain Tissue Analysis) Behavioral->Histopath Data_Analysis Data Analysis and Risk Assessment Histopath->Data_Analysis

Caption: General experimental workflow for evaluating neurotoxicity.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Vinyl Phosphate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of dimethyl vinyl phosphate, an organophosphate compound, is critical for ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling and disposal of this chemical. Adherence to these protocols is imperative to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This substance is classified as a hazardous material, and appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Chemical-resistant gloves, such as butyl-rubber, are required.[2]

  • Respiratory Protection: A NIOSH-approved respirator with a suitable cartridge for organic vapors should be used, especially in poorly ventilated areas.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like Chemizorb®, sand, or earth.[1]

    • Carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[1][2]

    • Clean the affected area thoroughly.[1]

  • Final Disposal:

    • All waste containing this compound must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant.[2][4]

    • Disposal must adhere to all applicable local, regional, and national environmental regulations.[4] This is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]

    • Do not attempt to treat or neutralize the chemical waste unless you are trained and equipped to do so.

Hazard and Safety Summary

The following table summarizes key quantitative and qualitative safety data for organophosphate compounds similar to this compound.

ParameterInformationSource
GHS Hazard Classifications Acute toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation[4]
Signal Word Danger[1]
Hazard Statements Causes severe skin burns and eye damage. May be fatal if swallowed, in contact with skin, or if inhaled.[1][4]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Storage Temperature 2-8°C
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[3][6]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_spill Spill Response cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly ('Hazardous Waste', Chemical Name) collect->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage spill_check Spill Occurs? storage->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor spill_check->contact_ehs No collect_spill Collect Contaminated Material into a Sealed Container contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->storage transport Arrange for Professional Waste Pickup contact_ehs->transport end_point Disposal at an Approved Hazardous Waste Facility transport->end_point

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Dimethyl vinyl phosphate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Dimethyl Vinyl Phosphate

This guide provides critical safety, handling, and disposal information for laboratory personnel working with this compound (DMVP). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.

This compound is an organophosphorus compound that requires careful handling due to its potential health risks. It is classified as a substance that can cause severe skin burns and eye damage.[1][2] Due to its chemical nature, it should be handled with the appropriate protective measures to prevent exposure.[3][4]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueCitations
CAS Number 4645-32-3[3][5]
Molecular Formula C₄H₉O₃P[3][5]
Hazard Codes H314: Causes severe skin burns and eye damage.[1][2]
Signal Word Danger[1][2]
GHS Pictogram GHS05 (Corrosion)[1]
Boiling Point 197-202 °C (387-396 °F)[5]
Flash Point 98 °C (208.4 °F) - closed cup[1]
Density 1.146 g/mL at 20 °C (68 °F)[4]
Storage Temperature 2-8°C (36-46°F)[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent contact and inhalation. The required equipment includes:

  • Eye and Face Protection : Always wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield should be worn over the goggles to provide additional protection against splashes.[1][6]

  • Skin Protection :

    • Gloves : Wear chemical-resistant gloves. It is crucial to consult the glove manufacturer's resistance guide to select the appropriate material for protection against organophosphorus compounds.[6]

    • Protective Clothing : A chemically resistant lab coat or apron must be worn.[2] All clothing should be buttoned to cover as much skin as possible.[6] Ensure that long pants and closed-toe, chemical-resistant shoes are worn.[6]

    • Contaminated Clothing : Any clothing that becomes contaminated should be removed immediately, and the affected skin should be washed thoroughly.[2][7] Wash contaminated clothing before reuse.

  • Respiratory Protection :

    • All work with this compound should be conducted in a properly functioning chemical fume hood to avoid inhaling vapors.

    • If work cannot be performed in a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with a suitable filter, such as a type ABEK (EN14387) respirator filter, is required.[1] Use of a respirator may require a formal respiratory protection program, including fit testing and medical evaluation.[6]

Operational and Handling Plan

Follow this step-by-step procedure for the safe handling of this compound.

1. Preparation:

  • Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary PPE and ensure it is in good condition.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare and label all necessary equipment and secondary containers.

  • Have a spill kit with appropriate absorbent material (e.g., vermiculite, Chemizorb®) readily available.[2][8]

2. Handling:

  • Conduct all manipulations of this compound inside a chemical fume hood.

  • Avoid all contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[2]

  • Use spark-proof tools and ground all equipment when handling the material to prevent static discharge.[8]

  • Keep the container tightly closed when not in use.[8]

3. Post-Handling:

  • After handling, wash hands and face thoroughly.[9]

  • Decontaminate the work area, including all equipment and surfaces.

  • Properly store or dispose of the chemical and any contaminated materials.

Emergency Procedures

First Aid Measures:

  • If on Skin : Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. Call a physician immediately.[2]

  • If in Eyes : Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[2]

  • If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[2][7]

  • If Swallowed : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

Spill Response Protocol: In the event of a spill, follow the established protocol to ensure safety and containment. Evacuate the immediate area, alert others, and follow the workflow below. Only personnel trained in hazardous material cleanup should perform these actions.

Spill_Response_Workflow Spill Spill Detected Alert Alert Personnel & Evacuate Immediate Area Spill->Alert PPE Don Full PPE: - Respirator - Chemical Goggles & Face Shield - Resistant Gloves & Clothing Alert->PPE Ventilate Ensure Adequate Ventilation (Work in Fume Hood if possible) PPE->Ventilate Contain Contain Spill with Inert Absorbent Material (e.g., Vermiculite) Ventilate->Contain Collect Carefully Collect Absorbed Material into a Labeled, Sealable Waste Container Contain->Collect Clean Decontaminate Spill Area with Appropriate Cleaner Collect->Clean Dispose Dispose of Waste Container as Hazardous Waste Clean->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all chemical waste in its original container or a compatible, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container Disposal : Uncleaned or empty containers should be handled as if they still contain the product.[10] They can be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning, or they can be punctured and disposed of in a sanitary landfill according to local regulations.[7]

  • Disposal Method : All waste must be disposed of through a licensed professional waste disposal service.[10] The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][10] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.